Rifamycin W
説明
Structure
3D Structure
特性
分子式 |
C35H45NO11 |
|---|---|
分子量 |
655.7 g/mol |
IUPAC名 |
(7E,9R,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone |
InChI |
InChI=1S/C35H45NO11/c1-14-9-8-10-15(2)35(47)36-22-12-23(38)24-25(32(44)20(7)33(45)26(24)34(22)46)28(40)16(3)11-21(13-37)31(43)19(6)30(42)18(5)29(41)17(4)27(14)39/h8-12,14,17-19,21,27,29-31,37,39,41-45H,13H2,1-7H3,(H,36,47)/b9-8+,15-10-,16-11+/t14-,17+,18+,19-,21+,27-,29+,30-,31+/m0/s1 |
InChIキー |
PHKOJKSYBBXXED-OCENJLCRSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)CO)/C)/C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)CO)C)C |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Novel Rifamycin W Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for discovering and isolating novel congeners of Rifamycin W, a key intermediate in the biosynthesis of rifamycin antibiotics. The following sections detail the experimental protocols, present quantitative data on newly discovered compounds, and visualize the biosynthetic and experimental workflows. This information is critical for researchers aiming to expand the chemical diversity of rifamycins and develop new antibacterial agents to combat rising antibiotic resistance.
Introduction to this compound and its Congeners
Rifamycins are a class of ansamycin antibiotics originally isolated from Amycolatopsis mediterranei.[1][2] They function by inhibiting bacterial DNA-dependent RNA polymerase, making them crucial in the treatment of mycobacterial infections such as tuberculosis and leprosy.[3] However, the extensive clinical use of semi-synthetic rifamycin derivatives like rifampicin has led to a significant increase in resistant strains of Mycobacterium tuberculosis.[1][4] This has spurred research into novel rifamycin analogues with improved efficacy.
This compound is a pivotal intermediate in the biosynthesis of most rifamycins.[1][5] Its complex polyketide backbone undergoes a series of post-PKS modifications to yield the final active compounds.[1] A key step in this process is the oxidative cleavage of the C-12/C-29 double bond in the ansa chain of this compound, a reaction that has not been fully characterized.[1][5] Recent research has focused on manipulating the rifamycin biosynthetic pathway in producer strains to generate novel congeners of this compound. One successful approach involves the inactivation of genes responsible for downstream modifications, leading to the accumulation and isolation of new derivatives.[1][5]
A study involving the deletion of the rif-orf5 gene, which encodes a putative cytochrome P450 monooxygenase, in Amycolatopsis mediterranei S699 resulted in the isolation of thirteen this compound congeners, including seven previously unknown compounds.[1][5] These novel congeners exhibit interesting structural modifications and some have demonstrated antibacterial and antiproliferative activities.[1][5]
Experimental Protocols
The following protocols are based on the successful discovery and isolation of novel this compound congeners from a genetically engineered strain of Amycolatopsis mediterranei.
-
Production Strain: Amycolatopsis mediterranei S699 Δrif-orf5, a mutant strain with an in-frame deletion of the rif-orf5 gene.[1][5]
-
Culture Medium: Yeast Extract-Malt Extract-Glucose (YMG) agar is used for fermentation.[1]
-
Fermentation: The fermentation is carried out in 20 L batches on YMG agar plates. The culture is incubated for 7 days at 28 °C.[1]
-
Following incubation, the agar culture is diced into small pieces.[1]
-
The diced culture is extracted three times with a solvent mixture of ethyl acetate (EtOAc) and methanol (MeOH) in a 4:1 ratio (v/v) at room temperature overnight.[1]
-
The crude extract is then partitioned between water (H₂O) and EtOAc (1:1, v/v). This partitioning is repeated until the aqueous layer is colorless.[1]
-
The resulting EtOAc extract is further partitioned between 95% aqueous MeOH and petroleum ether to remove lipids, yielding a defatted MeOH extract.[1]
The defatted methanolic extract is subjected to a series of chromatographic steps to isolate the individual congeners.
-
Initial Fractionation: The extract is fractionated using column chromatography.
-
HPLC Purification: Further purification of the fractions is achieved by High-Performance Liquid Chromatography (HPLC). For example, specific compounds were isolated using a C18 column with a mobile phase of acetonitrile (CH₃CN) in water at a flow rate of 4 mL/min, with UV detection at 254 nm.[1]
Quantitative Data of Novel this compound Congeners
The following tables summarize the quantitative data obtained for the novel this compound congeners isolated from the A. mediterranei S699 Δrif-orf5 strain.
Table 1: Yield of Selected Isolated this compound Congeners from a 20 L Fermentation [1]
| Compound Number | Yield (mg) |
| 1 | 6.6 |
| 3 | 13.5 |
| 9 | 12.3 |
| 11 | 7.2 |
Table 2: Biological Activity of Novel this compound Congeners [1][5]
| Compound Number | Antibacterial Activity (MIC, µg/mL) vs. Staphylococcus aureus | Antiproliferative Activity (IC₅₀, µM) vs. HeLa Cells | Antiproliferative Activity (IC₅₀, µM) vs. Caco-2 Cells |
| 1 | 5 | ~50 | ~50 |
| 2 | 40 | Not Reported | Not Reported |
| 3 | 0.5 | ~50 | ~50 |
Visualizing Experimental and Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and biosynthetic pathways involved in the discovery of these novel this compound congeners.
Conclusion
The generation of novel this compound congeners through genetic engineering of the producer strain Amycolatopsis mediterranei represents a promising strategy for the discovery of new antibiotic leads. The detailed methodologies and data presented in this guide offer a framework for researchers to explore the biosynthetic potential of this important class of natural products. The isolation of compounds with significant antibacterial and antiproliferative activities underscores the value of this approach in addressing the urgent need for new therapeutic agents. Future work in this area may involve the characterization of other genes in the rifamycin biosynthetic cluster to further diversify the range of accessible congeners.
References
- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rifamycin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Rifamycin W
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Rifamycin W is a crucial intermediate in the biosynthesis of the clinically significant rifamycin class of antibiotics.[1] Produced by actinomycetes such as Amycolatopsis mediterranei, it serves as the precursor to more complex rifamycins, including rifamycin B.[1] A thorough understanding of the precise chemical architecture and stereochemical configuration of this compound is fundamental for the rational design of novel rifamycin derivatives with improved efficacy and for metabolic engineering efforts aimed at enhancing antibiotic production. This guide provides a detailed examination of the structure and stereochemistry of this compound, supported by spectroscopic data, biosynthetic insights, and relevant experimental methodologies.
Chemical Structure of this compound
This compound belongs to the ansamycin family of antibiotics, which are characterized by an aliphatic ansa chain bridging a naphthoquinone or naphthohydroquinone chromophore at two non-adjacent positions.[1][2] The core structure of rifamycins is assembled by a type I polyketide synthase (PKS) from a unique 3-amino-5-hydroxybenzoic acid (AHBA) starter unit and a series of acetate and propionate extender units.[3][4]
The chemical structure of this compound consists of a 17-membered ansa chain attached to a naphthohydroquinone core. Key structural features include multiple hydroxyl groups, methyl substitutions along the ansa chain, and a characteristic double bond at C-12/C-29, which is the site of a critical oxidative cleavage step in the downstream biosynthesis of rifamycin B.[1]
Molecular Formula and Mass
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₅NO₁₁ | [1][5] |
| Molar Mass | 659.73 g/mol | [1][5] |
| Key Structural Unit | 3-amino-5-hydroxybenzoic acid (AHBA) | [3][6] |
| Antibiotic Class | Ansamycin | [1] |
| Producing Organism | Amycolatopsis mediterranei and others | [1][7] |
Stereochemistry of this compound
The complex three-dimensional arrangement of atoms in this compound is critical to its biological function and its role as a biosynthetic intermediate. The stereochemistry of the numerous chiral centers along the ansa chain has been primarily elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis, including Nuclear Overhauser Effect (NOE) studies, and by biosynthetic correlation with other rifamycins whose absolute configurations have been confirmed by X-ray crystallography.[1][2][5]
While a dedicated single-crystal X-ray structure of this compound is not prominently cited in the provided literature, its stereochemistry is confidently inferred from that of its well-characterized derivatives and biosynthetic precursors.[5][8] The stereochemical configuration is largely conserved during the biosynthetic transformations.[5]
Biosynthesis of this compound
This compound is a pivotal intermediate in the overall rifamycin biosynthetic pathway. Its formation and subsequent conversion are governed by a series of enzymatic steps encoded by the rif gene cluster.
Experimental Protocols
The structural elucidation of this compound and its analogues relies on a combination of microbial fermentation, chromatographic separation, and spectroscopic analysis.
Fermentation and Isolation of this compound
-
Microorganism and Culture Conditions: Strains of Amycolatopsis mediterranei (e.g., S699) are typically used for the production of rifamycins.[1] For laboratory-scale production, cultures are grown on a suitable agar medium such as YMG (Yeast extract, Malt extract, Glucose) at 28 °C for an extended period (e.g., 7 days) to allow for the accumulation of secondary metabolites.[1]
-
Extraction: The agar medium containing the bacterial culture is typically extracted with an organic solvent such as ethyl acetate. The organic phase is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography to isolate this compound. This process often involves:
-
Silica Gel Column Chromatography: Using a gradient of solvents (e.g., dichloromethane-methanol) to perform an initial separation of compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used with a solvent system such as a gradient of acetonitrile in water to achieve final purification of the target compound.[5]
-
Structural Characterization Workflow
The purified compound is subjected to a series of analytical techniques to confirm its structure and stereochemistry.
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the precise molecular formula of the compound by providing a highly accurate mass measurement.[1][5]
-
NMR Spectroscopy: A comprehensive suite of NMR experiments is crucial for the complete structural assignment.[1][5][9]
-
¹H and ¹³C NMR: Provide information on the proton and carbon environments within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information for determining the relative stereochemistry of the chiral centers in the ansa chain.[8]
-
Conclusion
This compound stands as a cornerstone in the biosynthesis of the rifamycin family of antibiotics. Its intricate chemical structure and well-defined stereochemistry are products of a sophisticated enzymatic assembly line. The detailed characterization of this compound, achieved through a combination of fermentation, purification, and advanced spectroscopic techniques, not only deepens our understanding of natural product biosynthesis but also provides a critical molecular scaffold for future drug development and synthetic biology endeavors. The methodologies outlined in this guide serve as a foundational reference for researchers engaged in the exploration and manipulation of these potent antibacterial agents.
References
- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rifamycin Biosynthesis [faculty.washington.edu]
- 4. Rifamycin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Role of the rif-orf5 Gene in the Conversion of Rifamycin W to Rifamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of Rifamycin B, a potent antibiotic precursor produced by Amycolatopsis mediterranei, involves a series of complex enzymatic modifications of a polyketide backbone. A crucial step in this pathway is the conversion of the intermediate Rifamycin W to Rifamycin B. This technical guide provides an in-depth analysis of the pivotal role played by the rif-orf5 gene in this transformation. Genetic and biochemical evidence has identified the product of rif-orf5 as a cytochrome P450 monooxygenase, essential for the oxidative cleavage of the ansa chain of this compound, a prerequisite for its conversion to Rifamycin B. This document summarizes the key findings from gene inactivation studies, presents detailed experimental protocols, and offers insights into the biochemical characterization of the Rif-Orf5 enzyme.
Introduction to Rifamycin Biosynthesis
Rifamycins are a class of ansamycin antibiotics characterized by a naphthoquinone core spanned by an aliphatic ansa chain. They are synthesized by a type I polyketide synthase (PKS) pathway in the bacterium Amycolatopsis mediterranei. The biosynthesis begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), followed by the assembly of the polyketide chain. Subsequent post-PKS modifications, including cyclization, hydroxylation, and other tailoring reactions, lead to the formation of various rifamycin congeners. One of the earliest stable intermediates in this pathway is this compound. The conversion of this compound to the commercially significant Rifamycin B involves a critical oxidative rearrangement of the ansa chain.
The rif-orf5 Gene and its Function
The rif-orf5 gene, located within the rifamycin biosynthetic gene cluster, has been identified as encoding a key enzyme in the conversion of this compound.[1][2][3] Heterologous expression of rif-orf5 in E. coli has confirmed that it codes for a cytochrome P450 enzyme.[1] These enzymes are well-known for their role in catalyzing oxidation reactions in various metabolic pathways.
Evidence from Gene Inactivation Studies
The definitive evidence for the function of rif-orf5 comes from gene knockout experiments in Amycolatopsis mediterranei S699.[1][2][3] Inactivation of rif-orf5 completely abolishes the production of Rifamycin B and leads to the accumulation of this compound and several novel this compound analogues.[1][2][3] This demonstrates that the Rif-Orf5 enzyme is indispensable for the oxidative cleavage of the C-12/C-29 double bond in the ansa chain of this compound, a critical step in the pathway towards Rifamycin B.[1][2]
Data Presentation: Metabolites from the Δrif-orf5 Mutant
The inactivation of the rif-orf5 gene in A. mediterranei S699 resulted in the isolation and characterization of thirteen this compound congeners, including seven new compounds.[1][2][3] The structures of these compounds suggest that in the absence of the Rif-Orf5-mediated oxidative cleavage, this compound undergoes alternative modifications, such as retro-Claisen cleavage and various oxygenations on the ansa chain.[1][2][3]
| Compound | Name | Key Structural Feature | Antibacterial Activity (MIC, µg/mL against S. aureus) | Antiproliferative Activity (IC50, µM) |
| 1 | This compound analogue 1 | Hemiacetal, C-5/C-11 retro-Claisen cleavage | 5 | ~50 (HeLa), ~50 (Caco-2) |
| 2 | This compound analogue 2 | Hemiacetal, C-5/C-11 retro-Claisen cleavage | 40 | Not reported |
| 3 | This compound analogue 3 | Hemiacetal, C-5/C-11 retro-Claisen cleavage | 0.5 | ~50 (HeLa), ~50 (Caco-2) |
| 4 | This compound analogue 4 | C-5/C-11 retro-Claisen cleavage | Not reported | Not reported |
| 5 | This compound analogue 5 | Oxygenation on ansa chain | No activity | Not reported |
| 6 | This compound analogue 6 | Oxygenation on ansa chain | No activity | Not reported |
| 7 | This compound analogue 7 | Oxygenation on ansa chain | No activity | Not reported |
| 8 | This compound | Precursor intermediate | Not reported | Not reported |
| 9 | This compound analogue 9 | Hemiacetal | Not reported | Not reported |
| 10 | This compound analogue 10 | Hemiacetal | Not reported | Not reported |
| 11 | This compound analogue 11 | Oxygenation on ansa chain | Inhibitory activity | Not reported |
| 12 | Known this compound analogue | - | Not reported | Not reported |
| 13 | Known this compound analogue | - | Inhibitory activity | Not reported |
Data summarized from "this compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain".[1][2][3]
Experimental Protocols
In-Frame Deletion of the rif-orf5 Gene in A. mediterranei S699
This protocol describes the generation of an in-frame deletion mutant of rif-orf5 using homologous recombination.
4.1.1. Construction of the Gene Knockout Vector
-
Amplify two ~2 kb DNA fragments flanking the upstream and downstream regions of rif-orf5 from the genomic DNA of A. mediterranei S699 using high-fidelity DNA polymerase.
-
Digest the upstream fragment (HF1) with HindIII and XbaI, and the downstream fragment (HF2) with XbaI and EcoRI.
-
Ligate the digested fragments into a HindIII/EcoRI linearized pOJ260 suicide vector.
-
Transform the ligation product into E. coli DH5α for plasmid propagation.
-
Verify the resulting plasmid (pOJ260-orf5) by restriction enzyme digestion and sequencing.
4.1.2. Generation of the Mutant Strain
-
Introduce the pOJ260-orf5 vector into A. mediterranei S699 via intergeneric conjugation from E. coli S17-1.
-
Select for single-crossover mutants on YMG agar plates containing apramycin.
-
Confirm the single-crossover event by PCR amplification using primers flanking the integration site.
-
Induce the second crossover event by growing the single-crossover mutant in YMG liquid medium without apramycin for several rounds.
-
Plate the culture onto YMG agar and screen for apramycin-sensitive colonies, indicating the excision of the vector.
-
Confirm the in-frame deletion of rif-orf5 in the apramycin-sensitive colonies by PCR amplification and sequencing.
Proposed Protocol for Heterologous Expression and Purification of Rif-Orf5
Note: The following is a generalized protocol for the expression and purification of a cytochrome P450 enzyme, as a specific protocol for Rif-Orf5 is not currently available in the literature.
4.2.1. Gene Cloning and Expression Vector Construction
-
Amplify the coding sequence of rif-orf5 from A. mediterranei S699 genomic DNA.
-
Clone the amplified gene into an appropriate E. coli expression vector (e.g., pET series) containing an N-terminal His-tag for purification.
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
4.2.2. Protein Expression and Cell Lysis
-
Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation to remove cell debris.
4.2.3. Protein Purification
-
Load the soluble fraction of the cell lysate onto a Ni-NTA affinity chromatography column.
-
Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged Rif-Orf5 protein with a buffer containing a high concentration of imidazole.
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.
-
Verify the purity of the protein by SDS-PAGE.
Proposed In Vitro Enzyme Assay for Rif-Orf5 Activity
Note: This is a hypothetical assay based on the presumed function of Rif-Orf5.
-
Prepare a reaction mixture containing purified Rif-Orf5, this compound as the substrate, a suitable buffer (e.g., phosphate buffer, pH 7.4), and a source of reducing equivalents, such as an NADPH-regenerating system and a P450 reductase partner.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at a controlled temperature (e.g., 28-30°C).
-
Stop the reaction at various time points by adding a quenching agent (e.g., acetonitrile or methanol).
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of Rifamycin B and the depletion of this compound.
-
For kinetic analysis, vary the concentration of this compound and measure the initial reaction velocities to determine Michaelis-Menten parameters (Km and Vmax).
Visualizations
Rifamycin Biosynthetic Pathway
Caption: The role of Rif-Orf5 in the Rifamycin B biosynthetic pathway.
Experimental Workflow for rif-orf5 Gene Knockout
Caption: Workflow for the in-frame deletion of the rif-orf5 gene.
Conclusion
The rif-orf5 gene plays a critical and non-redundant role in the biosynthesis of Rifamycin B. Its product, the cytochrome P450 monooxygenase Rif-Orf5, catalyzes the essential oxidative cleavage of the ansa chain of this compound. The absence of this enzymatic activity leads to a metabolic block, resulting in the accumulation of this compound and its derivatives. This detailed understanding of the function of rif-orf5 is crucial for metabolic engineering efforts aimed at improving Rifamycin B production or generating novel rifamycin analogues with enhanced therapeutic properties. Further biochemical characterization of the Rif-Orf5 enzyme, including its substrate specificity and kinetic parameters, will provide deeper insights into its catalytic mechanism and facilitate its use in biocatalytic applications.
References
Proansamycin X: The Elusive Polyketide Precursor in Rifamycin W Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rifamycins are a class of potent antibiotics, with Rifampicin being a cornerstone in the treatment of tuberculosis. The biosynthesis of these complex molecules originates from the polyketide pathway, with Proansamycin X being the first macrocyclic intermediate. This technical guide provides a comprehensive overview of the role of Proansamycin X as the polyketide precursor to Rifamycin W, a key intermediate in the formation of various rifamycin congeners. Due to the transient and unstable nature of Proansamycin X, direct experimental data on its isolation and enzymatic conversion are scarce. This document, therefore, synthesizes findings from studies on mutant strains of the producing organism, Amycolatopsis mediterranei, to elucidate the biosynthetic steps immediately following the formation of this elusive precursor. We will delve into the genetic and enzymatic machinery involved, present available quantitative data on downstream products, and provide detailed experimental protocols for the study of this intricate biosynthetic pathway.
The Rifamycin Biosynthetic Pathway: An Overview
The biosynthesis of rifamycins is a complex process orchestrated by a large gene cluster, termed the rif cluster, in Amycolatopsis mediterranei.[1] This cluster encodes for a Type I modular polyketide synthase (PKS) responsible for the assembly of the polyketide chain. The process is initiated with the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[2] The PKS then catalyzes the sequential addition of two acetate and eight propionate units to form a linear polyketide chain.
The final step on the PKS assembly line is the release of the completed polyketide chain as the first macrocyclic intermediate, Proansamycin X.[3] This crucial cyclization is catalyzed by an amide synthase, RifF, which forms an amide bond between the terminal carboxyl group of the polyketide and the amino group of the AHBA starter unit.[3] Proansamycin X is then subjected to a series of post-PKS modifications, known as tailoring reactions, which ultimately lead to the diverse family of rifamycin antibiotics.[1][2]
Proansamycin X to this compound: A Key Transformation
Proansamycin X is a hypothetical and highly reactive intermediate that has not been successfully isolated and characterized from wild-type or mutant strains of A. mediterranei.[3] Its existence is inferred from the structures of downstream, more stable intermediates that have been isolated. The conversion of Proansamycin X to this compound is a critical step in the biosynthesis and is believed to involve at least one key enzymatic transformation: a dehydrogenation.
While the precise enzymatic mechanism for the direct conversion of Proansamycin X remains to be fully elucidated, studies on mutant strains have identified enzymes responsible for subsequent modifications. For instance, the cytochrome P450 monooxygenase, Rif-Orf5, is known to be involved in the oxidative cleavage of the ansa chain of this compound, a later step in the pathway.[4][5] It is hypothesized that a dehydrogenase, possibly RifT, is responsible for the conversion of an early intermediate like Proansamycin X to a more stable, dehydrogenated product.
The immediate downstream product of Proansamycin X that has been isolated from a mutant strain is 34a-deoxy-rifamycin W, which is the direct precursor of this compound.[6] This suggests a rapid sequence of enzymatic reactions following the release of Proansamycin X from the PKS.
Quantitative Data
Direct quantitative data on the conversion of Proansamycin X to this compound is not available due to the inability to isolate and quantify Proansamycin X. However, studies on the production of downstream rifamycin derivatives in various A. mediterranei strains provide valuable insights into the overall efficiency of the biosynthetic pathway.
Table 1: Production of Rifamycin SV in Amycolatopsis mediterranei MTCC17 in Solid Cultures [7]
| Condition | Yield of Rifamycin SV (g/kg of substrate) |
| Initial | 4 |
| After Pre-treatment with dilute HCl | 12 |
| After Optimization of Process Parameters | 32 |
Table 2: Minimal Inhibitory Concentration (MIC) of this compound Analogues against Staphylococcus aureus [5]
| Compound | MIC (µg/mL) |
| Compound 1 | 5 |
| Compound 2 | 40 |
| Compound 3 | 0.5 |
Experimental Protocols
The study of the early steps of rifamycin biosynthesis heavily relies on the generation and analysis of mutant strains of A. mediterranei. Below are generalized protocols based on methodologies reported in the literature.
Generation of a Targeted Gene Knockout Mutant of A. mediterranei
Objective: To create a mutant strain lacking a specific gene in the rif cluster to study the accumulation of biosynthetic intermediates.
Protocol Outline:
-
Construct Design:
-
Amplify ~1.5 kb upstream (left arm) and downstream (right arm) flanking regions of the target gene (e.g., rifT) from A. mediterranei genomic DNA using PCR.
-
-
Plasmid Construction:
-
Clone the amplified left and right arms into a suitable suicide vector (a vector that cannot replicate in A. mediterranei) containing a selectable marker (e.g., apramycin resistance).
-
-
Transformation:
-
Introduce the constructed plasmid into A. mediterranei protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.
-
-
Selection for Integration:
-
Plate the transformed cells on a medium containing the selection antibiotic. Colonies that grow have integrated the plasmid into their genome via a single crossover event.
-
-
Selection for Double Crossover:
-
Culture the single-crossover mutants in a non-selective medium to allow for a second crossover event, which will result in the excision of the plasmid and the target gene.
-
Plate the culture on a medium that allows for counter-selection against the plasmid marker (if available) or screen for colonies that have lost the resistance marker.
-
-
Verification:
-
Confirm the gene knockout in the desired mutants by PCR analysis using primers flanking the target gene and by Southern blot analysis.
-
Fermentation, Extraction, and Analysis of Rifamycin Intermediates
Objective: To culture the mutant strain and analyze the production of rifamycin biosynthetic intermediates.
Protocol Outline:
-
Fermentation:
-
Inoculate a suitable production medium (e.g., a complex medium containing glucose, yeast extract, and peptone) with a seed culture of the A. mediterranei mutant strain.
-
Incubate the culture under optimal conditions (e.g., 28-30°C, 200-250 rpm) for a specified period (e.g., 7-10 days).
-
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelium and the culture broth separately with an organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by reverse-phase HPLC using a C18 column and a gradient elution program with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution profile using a diode array detector to identify compounds with the characteristic chromophore of rifamycins.
-
-
Isolation and Characterization:
-
Fractionate the crude extract using column chromatography (e.g., silica gel or Sephadex LH-20) to isolate the accumulated intermediates.
-
Determine the structure of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]
-
Visualizations
Biosynthetic Pathway from Proansamycin X to this compound
Caption: Proposed biosynthetic pathway from the linear polyketide to this compound.
Experimental Workflow for Intermediate Identification
Caption: General workflow for identifying biosynthetic intermediates.
Conclusion
Proansamycin X represents a critical, yet experimentally elusive, entry point into the diverse world of rifamycin antibiotics. While its direct characterization remains a challenge, the study of genetically engineered strains of Amycolatopsis mediterranei has provided invaluable insights into the subsequent enzymatic transformations that lead to the formation of this compound and other key intermediates. The methodologies and data presented in this guide offer a foundational understanding for researchers dedicated to unraveling the complexities of rifamycin biosynthesis. Future efforts in synthetic biology and in vitro reconstitution of the early biosynthetic steps may one day allow for the direct observation and manipulation of Proansamycin X, paving the way for the engineered biosynthesis of novel and more potent rifamycin derivatives.
References
- 1. Rifamycin Biosynthesis [faculty.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. Direct evidence that the rifamycin polyketide synthase assembles polyketide chains processively - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New insights into rifamycin B biosynthesis: isolation of proansamycin B and 34a-deoxy-rifamycin W as early macrocyclic intermediates indicating two separated biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antibacterial Spectrum of Crude Rifamycin W Extracts
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Rifamycin W is a crucial intermediate in the biosynthesis of the potent rifamycin class of antibiotics.[1] While its derivatives are well-characterized, the antibacterial potential of crude this compound extracts remains an area of significant interest for the discovery of novel antimicrobial agents. This technical guide provides a comprehensive framework for investigating the antibacterial spectrum of such extracts. It details the established mechanism of action for rifamycins, offers step-by-step experimental protocols for susceptibility testing, and presents available data on the activity of this compound analogues. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of natural product extracts derived from Amycolatopsis rifamycinica.
Introduction to this compound
Rifamycins are a class of ansamycin antibiotics primarily used to treat mycobacterial infections, including tuberculosis and leprosy.[2][3] They are synthesized naturally by the bacterium Amycolatopsis rifamycinica (formerly known as Streptomyces mediterranei).[2] this compound is the most predominant intermediate in the biosynthetic pathway that leads to the production of clinically relevant rifamycins, such as Rifamycin B.[1][4] The investigation of crude extracts is a critical first step in the drug discovery pipeline, offering insights into the collective bioactivity of synthesized compounds before undertaking complex purification processes.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The antibacterial activity of the rifamycin family is well-established. These molecules function by selectively inhibiting bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into RNA.[2][5]
Mechanism Details:
-
Binding: Rifamycin binds to a specific pocket within the β-subunit of the prokaryotic RNA polymerase.[5][6] This binding site is distinct from the active site.
-
Steric Occlusion: The bound antibiotic physically blocks the path of the elongating RNA chain, preventing the extension of the mRNA transcript beyond a length of 2-3 nucleotides.[2][7] This "steric-occlusion" mechanism effectively halts transcription.[2]
-
Selectivity: Rifamycins exhibit high affinity for prokaryotic RNA polymerase but have a very poor affinity for the analogous mammalian enzymes, which accounts for their selective toxicity against bacteria.[2][8]
This targeted mechanism is visualized in the signaling pathway diagram below.
Caption: this compound inhibits bacterial transcription leading to cell death.
Experimental Protocols
This section provides detailed methodologies for the preparation of crude extracts and the subsequent evaluation of their antibacterial activity. The overall process is depicted in the experimental workflow diagram.
Caption: Experimental workflow from microbial culture to data analysis.
Preparation of Crude this compound Extract
This protocol describes a general method for obtaining a crude extract from a culture of Amycolatopsis rifamycinica.
-
Cultivation: Inoculate A. rifamycinica in a suitable liquid medium (e.g., YMG broth) and cultivate for 7-10 days at 28°C with shaking to promote antibiotic production.[9]
-
Extraction: Dice the resulting culture (including mycelia and broth) and extract overnight with an equal volume of a non-polar solvent like ethyl acetate at room temperature.[9]
-
Concentration: Separate the organic phase and concentrate it to dryness using a rotary evaporator under reduced pressure.
-
Storage: The resulting crude extract should be weighed and stored at -20°C. For testing, dissolve the extract in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[10]
Antibacterial Susceptibility Testing
Standardized methods are crucial for reproducibility. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines that are often adapted for natural product testing.[11]
This is a qualitative screening method to determine if an extract has antibacterial activity.[12][13]
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in a sterile saline solution, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[11][12]
-
Plating: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate.[12]
-
Disk Application: Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface. Pipette a defined volume (e.g., 20 µL) of the crude extract solution onto each disk.[12][13]
-
Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and a disk with a known antibiotic (e.g., vancomycin) as a positive control.[13]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[12]
-
Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm). A larger zone indicates greater sensitivity of the bacterium to the extract.[12]
This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the extract that prevents visible bacterial growth.[14][15]
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Serial Dilution: Add 100 µL of the crude extract stock solution to the first column. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard 50 µL from column 10. Column 11 serves as a growth control (broth + inoculum), and column 12 serves as a sterility control (broth only).
-
Inoculation: Prepare a bacterial inoculum as described previously and dilute it in MHB. Add 50 µL of this diluted inoculum to each well in columns 1 through 11, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest extract concentration in which no visible turbidity (bacterial growth) is observed.[14][15]
Quantitative Data on the Antibacterial Spectrum
While comprehensive data on crude this compound extracts are limited in publicly available literature, a 2021 study on this compound analogues provides valuable insight. Researchers isolated several congeners from a genetically modified strain of Amycolatopsis mediterranei S699 and tested their activity against Staphylococcus aureus.[1][4]
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for the most active compounds identified in the study.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Analogue 1 | Staphylococcus aureus | 5 | [1][9] |
| Analogue 2 | Staphylococcus aureus | 40 | [1][9] |
| Analogue 3 | Staphylococcus aureus | 0.5 | [1][9] |
Note: The compounds listed are purified analogues, not a crude extract. The activity of a crude extract would represent the combined effects of all its components.
Conclusion and Future Directions
The investigation of crude this compound extracts offers a promising avenue for antimicrobial drug discovery. The established mechanism of action, inhibition of bacterial RNA polymerase, provides a strong basis for its antibacterial potential.[2] By employing standardized methodologies such as agar disk diffusion for initial screening and broth microdilution for quantitative MIC determination, researchers can effectively evaluate the antibacterial spectrum of these extracts.
The potent activity of purified this compound analogues against Staphylococcus aureus underscores the need for further investigation into crude extracts, which may contain these and other synergistic compounds.[1] Future work should focus on bioassay-guided fractionation to isolate and identify the specific molecules responsible for the observed antibacterial activity, paving the way for the development of new therapeutic agents.
References
- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifamycin - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rifampicin - Wikipedia [en.wikipedia.org]
- 7. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antibacterial Activity of Crude Extracts Obtained From Cultivation of Native Endophytic Fungi Belonging to a Tropical Montane Rainforest in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. asm.org [asm.org]
- 13. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexx.dk [idexx.dk]
Preliminary Screening of Rifamycin W Derivatives for Antiproliferative Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary screening of Rifamycin W derivatives for their potential as antiproliferative agents. It is designed to furnish researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information presented herein is curated from recent scientific literature to facilitate comparative analysis and guide future research in this promising area of oncology drug discovery.
Introduction to this compound and its Derivatives
This compound, a member of the ansamycin family of antibiotics, is a polyketide-derived macrocyclic compound produced by various actinomycetes. While the parent compound and its more famous derivatives, such as rifampicin, are primarily known for their potent antibacterial activity through the inhibition of bacterial RNA polymerase, recent investigations have unveiled the potential of modified rifamycins as anticancer agents. The unique structural scaffold of this compound allows for a wide range of chemical modifications, leading to the generation of novel derivatives with diverse biological activities. This guide focuses on the preliminary screening of these derivatives for their ability to inhibit the proliferation of cancer cells, a critical first step in the development of new chemotherapeutic agents.
Quantitative Antiproliferative Activity
The antiproliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The data, presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, are summarized in the tables below for ease of comparison.
Table 1: Antiproliferative Activity of this compound Analogues Against HeLa and Caco-2 Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Compound 1 | HeLa | ~50[1][2][3] |
| Caco-2 | ~50[1][2][3] | |
| Compound 3 | HeLa | ~50[1][2][3] |
| Caco-2 | ~50[1][2][3] |
Table 2: Antiproliferative Activity of 8-Deoxy-Rifamycin Derivatives Against KG1 Cell Line
| Compound | Cell Line | IC50 (µM) |
| Compound 14 | KG1 | 14.91[4] |
| Compound 15 | KG1 | 44.78[4] |
| Compound 16 | KG1 | 2.16[4] |
| Compound 17 | KG1 | 18.67[4] |
| Compound 18 | KG1 | 8.07[4] |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary screening of this compound derivatives for their antiproliferative effects.
Cell Culture
Human cancer cell lines, such as HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and KG1 (acute myelogenous leukemia), are maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Antiproliferative Assays
Several colorimetric and luminescent-based assays are utilized to assess the impact of this compound derivatives on cancer cell proliferation and viability.
The CCK-8 assay is a colorimetric assay used to determine cell viability.[5][6][7][8]
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours.[5][7]
-
Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Measure the absorbance at 450 nm using a microplate reader.[5][6][7][8] The absorbance is directly proportional to the number of viable cells.
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[9][10][11][12]
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with the test compounds for the desired duration.
-
Fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11]
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.[9]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.[9][10][12]
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[12]
-
Measure the absorbance at 510 nm using a microplate reader.[12]
The CellTiter-Glo® assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[13][14][15][16][17]
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
After incubation with the test compounds, equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and pathways.
Experimental Workflow for Antiproliferative Screening
Caption: General workflow for in vitro antiproliferative screening.
Proposed Biosynthetic Pathway of this compound Derivatives
The following diagram illustrates a proposed biosynthetic pathway for the generation of this compound analogues from a mutant strain of Amycolatopsis mediterranei.[3]
Caption: Proposed biosynthetic pathway of this compound derivatives.
Concluding Remarks
The preliminary screening data presented in this guide indicate that certain this compound derivatives exhibit modest to potent antiproliferative activity against a range of cancer cell lines. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel compounds. While the direct signaling pathways responsible for the antiproliferative effects of this compound derivatives remain to be fully elucidated, the information compiled here serves as a valuable starting point for further investigation into their mechanism of action and potential as anticancer therapeutics. Future studies should focus on expanding the library of this compound derivatives, evaluating their efficacy in a broader panel of cancer cell lines, and delineating the specific molecular targets and signaling cascades they modulate.
References
- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Deoxy-Rifamycin Derivatives from Amycolatopsis mediterranei S699 ΔrifT Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. apexbt.com [apexbt.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. scispace.com [scispace.com]
- 13. OUH - Protocols [ous-research.no]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. CellTiter-Glo® cell viability assay [bio-protocol.org]
- 17. reactionbiology.com [reactionbiology.com]
Unraveling the Genetic Switches of Rifamycin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genetic regulation governing the biosynthesis of rifamycin, a clinically significant antibiotic. This document details the key regulatory genes, their intricate signaling pathways, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are presented in structured tables for comparative analysis, and all described signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex regulatory network.
Core Regulatory Genes in Rifamycin Biosynthesis
The production of rifamycin in Amycolatopsis mediterranei is tightly controlled by a hierarchical network of regulatory proteins. These include pathway-specific regulators located within the rifamycin biosynthetic gene cluster (rif cluster) and global regulators that respond to broader cellular signals.
Pathway-Specific Regulators:
-
RifZ (a LuxR-family transcriptional regulator): RifZ acts as a pathway-specific activator, directly upregulating the transcription of all genes within the rif cluster. Its expression is a critical bottleneck for the initiation of rifamycin biosynthesis.
-
RifQ (a TetR-family transcriptional regulator): RifQ functions as a negative regulator, repressing the expression of rifP, a gene encoding a rifamycin exporter. This creates a feedback loop where intracellular rifamycin concentrations can influence their own export. Deletion of rifQ has been shown to significantly increase rifamycin production[1].
-
RifO: The product of the rifO gene is believed to be involved in the production of the B-factor (3'-(1-butyl phosphoryl) adenosine), a compound that stimulates rifamycin B synthesis. Deletion of rifO leads to a substantial decrease in rifamycin B production, highlighting its positive regulatory role[1].
Global Regulators:
-
GlnR (a global nitrogen regulator): GlnR plays a dominant role in activating rifamycin biosynthesis, particularly in response to nitrogen availability, a phenomenon known as the "nitrate-stimulating effect" (NSE)[2][3]. GlnR exerts its control through a dual mechanism:
-
Direct activation of rifZ: By binding to the promoter of rifZ, GlnR initiates the entire rifamycin biosynthetic cascade[2][3].
-
Direct activation of rifK: GlnR also directly activates the transcription of rifK, which encodes the 3-amino-5-hydroxybenzoic acid (AHBA) synthase, a key enzyme for the biosynthesis of the rifamycin starter unit[2][3].
-
-
AfsR/AfsS System: While not specific to rifamycin, the AfsR/AfsS system is a well-characterized global regulatory system in Streptomyces that influences the production of various secondary metabolites, including antibiotics. AfsR is a global regulator that can activate the transcription of pathway-specific activators.
Quantitative Data on Rifamycin Regulation
The following tables summarize the quantitative effects of genetic modifications on rifamycin production, providing a clear comparison of the impact of different regulatory genes.
| Genetic Modification | Strain | Effect on Rifamycin Production | Reference |
| Deletion of rifQ | A. mediterranei DCO36 | 62% increase in 24-desmethyl rifamycin B production | [1] |
| Overexpression of rifO | A. mediterranei DCO36 | 27% increase in 24-desmethyl rifamycin B production | [1] |
| Deletion of rifO | A. mediterranei S699 | 70.61% decrease in rifamycin B production | |
| Overexpression of a LuxR-family regulator | Actinomadura sp. TRM71106 | ~3-fold increase in the production of a linear rifamycin precursor |
Signaling Pathways and Regulatory Networks
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the genetic regulation of the rifamycin biosynthetic cluster.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of the rifamycin biosynthetic cluster.
Gene Knockout in Amycolatopsis mediterranei via Homologous Recombination
This protocol describes the generation of a marker-free gene deletion mutant using a PCR-targeted gene replacement strategy followed by marker excision.
a. Construction of the Knockout Vector:
-
Amplify Upstream and Downstream Homology Arms: Using high-fidelity DNA polymerase, amplify ~1.5-2 kb regions directly upstream and downstream of the target gene from A. mediterranei genomic DNA. Design primers with appropriate restriction sites for subsequent cloning.
-
Clone Homology Arms into a Suicide Vector: Sequentially clone the upstream and downstream homology arms into a suitable E. coli suicide vector that cannot replicate in A. mediterranei. The vector should contain a selectable marker (e.g., apramycin resistance) and a counter-selectable marker (e.g., sacB). The homology arms should flank an antibiotic resistance cassette (e.g., hygromycin resistance) that is itself flanked by recombination sites (e.g., attL and attR for the pSAM2 system).
-
Vector Propagation and Verification: Transform the constructed knockout vector into a suitable E. coli strain (e.g., DH5α for propagation and ET12567/pUZ8002 for conjugation). Verify the integrity of the construct by restriction digestion and sequencing.
b. Transformation of A. mediterranei:
-
Prepare A. mediterranei Spores: Grow A. mediterranei on a suitable agar medium (e.g., GYM agar) at 30°C until sporulation. Harvest spores by scraping and suspend in sterile water.
-
Conjugation: Mix the E. coli donor strain carrying the knockout vector with A. mediterranei spores on a suitable conjugation medium (e.g., MS agar). Incubate at 30°C for 16-20 hours.
-
Selection of Double Crossover Mutants: Overlay the conjugation plates with a selective agent (e.g., nalidixic acid to select against E. coli) and the antibiotic corresponding to the resistance cassette in the knockout vector (e.g., hygromycin). Incubate at 30°C for 7-10 days until exconjugants appear.
-
Screening for Double Crossover Events: Patch the exconjugants onto media with and without the antibiotic resistance marker from the suicide vector backbone (e.g., apramycin). Apramycin-sensitive colonies are potential double crossover mutants.
-
PCR Verification: Confirm the gene deletion in the apramycin-sensitive colonies by PCR using primers flanking the target gene locus. The wild-type strain will yield a band of a certain size, while the mutant will yield a larger band corresponding to the inserted resistance cassette.
c. Marker Excision (for marker-free deletion):
-
Introduce Excisionase-Expressing Plasmid: Transform the confirmed double crossover mutant with a replicative but unstable plasmid expressing the appropriate excisionase (e.g., pSAM2 integrase and excisionase).
-
Select for Excision: Grow the transformants without antibiotic selection to allow for the loss of the excisionase plasmid and the excised resistance cassette.
-
Screen for Marker Loss: Screen for colonies that have lost both the resistance cassette (e.g., hygromycin sensitivity) and the excisionase plasmid.
-
Final Verification: Confirm the final marker-free deletion by PCR and sequencing.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the quantification of transcript levels of regulatory and biosynthetic genes in the rif cluster.
a. RNA Isolation:
-
Cell Culture and Harvest: Grow A. mediterranei in a suitable liquid medium (e.g., Bennet medium) to the desired growth phase. Harvest cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and β-mercaptoethanol. Disrupt the cells using a bead beater with zirconia beads.
-
RNA Purification: Purify total RNA from the lysate using a commercial RNA purification kit following the manufacturer's instructions. Include an on-column DNase I digestion step to remove contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Assess RNA integrity by agarose gel electrophoresis to visualize intact 16S and 23S rRNA bands.
b. cDNA Synthesis:
-
Reverse Transcription Reaction: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.
-
Control Reactions: Include a no-reverse transcriptase control (RT-negative) for each RNA sample to check for genomic DNA contamination.
c. Real-Time PCR:
-
Reaction Setup: Prepare the qPCR reaction mix containing a SYBR Green-based master mix, forward and reverse primers for the target gene and a reference gene (e.g., hrdB or rpoB), and the diluted cDNA template.
-
Primer Design: Design primers to amplify a 100-150 bp fragment of the target and reference genes.
-
Cycling Conditions: Perform the qPCR using a three-step cycling protocol:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt curve analysis: 65°C to 95°C with a ramp rate of 0.5°C per second.
-
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol describes the detection of direct binding of a regulatory protein to a DNA probe.
a. Probe Preparation:
-
Design and Synthesize DNA Probe: Synthesize complementary oligonucleotides corresponding to the putative protein binding site (typically 30-50 bp).
-
Labeling: Label one of the oligonucleotides at the 5' end with a non-radioactive label such as biotin or a fluorescent dye.
-
Annealing: Mix the labeled and unlabeled complementary oligonucleotides in a 1:1 molar ratio in an annealing buffer, heat to 95°C for 5 minutes, and slowly cool to room temperature to form the double-stranded labeled probe.
b. Binding Reaction:
-
Reaction Components: In a microcentrifuge tube, combine the purified regulatory protein, the labeled DNA probe, a non-specific competitor DNA (e.g., poly(dI-dC)), and a binding buffer (containing Tris-HCl, KCl, MgCl₂, glycerol, and DTT).
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.
c. Electrophoresis and Detection:
-
Native Polyacrylamide Gel Electrophoresis: Load the binding reactions onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Transfer and Detection: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the labeled probe using a streptavidin-HRP conjugate (for biotin labels) followed by a chemiluminescent substrate, or by direct fluorescence imaging (for fluorescent labels).
-
Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by a competition assay where an excess of unlabeled specific competitor DNA abolishes the shifted band, while an unlabeled non-specific competitor does not.
DNase I Footprinting Assay
This protocol is used to precisely map the binding site of a regulatory protein on a DNA fragment.
a. Probe Preparation:
-
PCR Amplification: Amplify a DNA fragment (~200-400 bp) containing the putative protein binding site using PCR. One of the primers should be labeled at the 5' end with a fluorescent dye (e.g., 6-FAM).
-
Probe Purification: Purify the labeled PCR product to remove primers and other reaction components.
b. Binding and Digestion:
-
Binding Reaction: Incubate the purified, fluorescently labeled DNA probe with varying concentrations of the purified regulatory protein in a binding buffer.
-
DNase I Digestion: Add a carefully titrated amount of DNase I to the binding reactions and incubate for a short period (e.g., 1-2 minutes) at room temperature to allow for partial digestion of the DNA.
-
Stop Reaction: Stop the digestion by adding a stop solution containing EDTA.
c. Fragment Analysis:
-
DNA Purification: Purify the DNA fragments from the reaction mixture.
-
Capillary Electrophoresis: Analyze the DNA fragments using a capillary electrophoresis-based genetic analyzer. A sequencing ladder of the same DNA fragment can be run alongside to precisely map the protected region.
-
Data Analysis: The binding of the regulatory protein to the DNA protects it from DNase I cleavage, resulting in a "footprint" – a region where no DNA fragments are generated. This footprint appears as a gap in the electropherogram compared to a control reaction without the protein. The location of the gap corresponds to the protein's binding site.
This guide provides a foundational understanding of the genetic regulatory mechanisms controlling rifamycin biosynthesis. The detailed protocols and visual representations of signaling pathways offer a practical framework for researchers to further investigate this complex and important biological system.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Rifamycin W from Fermentation Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin W is a crucial intermediate in the biosynthesis of rifamycin B, a potent antibiotic produced by the bacterium Amycolatopsis mediterranei. As a precursor, this compound is a valuable target for isolation and further derivatization to generate novel antibiotic candidates. This document provides a detailed protocol for the isolation and purification of this compound and its analogues from fermentation cultures of Amycolatopsis mediterranei. The methodology is based on established solvent extraction and chromatographic techniques, ensuring high purity of the final product.
Data Summary
The following table summarizes the quantitative data obtained from the fractionation and purification of a 20 L fermentation culture of a genetically modified Amycolatopsis mediterranei S699 Δrif-orf5 strain, which is known to accumulate this compound and its analogues.
| Fraction/Compound | Initial Weight (g) | Final Yield (mg) |
| Crude Methanol Extract | Not Specified | - |
| Fraction C | 1.43 | - |
| Compound 7 | - | 17.5 |
| Compound 12 | - | 29.8 |
| Fraction D | 5.62 | - |
| Sub-fraction D2 | 1.85 | - |
| Compound 10 | - | 33.0 |
| Compound 14 | - | 41.0 |
| Sub-fraction D3 | 2.49 | - |
| Compound 6 | - | 9.9 |
| Compound 8 | - | 17.0 |
| Compound 13 | - | 179.5 |
| Fraction E | 1.74 | - |
| Compound 2 | - | 10.5 |
| Compound 4 | - | 6.8 |
| Compound 5 | - | 29.7 |
| Fraction F | Not Specified | - |
| Compound 9 | - | 12.3 |
| Compound 11 | - | 7.2 |
| Fraction G | Not Specified | - |
| Compound 3 | - | 13.5 |
| Fraction I | Not Specified | - |
| Compound 1 | - | 6.6 |
Data extracted from a study on this compound analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain.[1]
Experimental Protocols
Fermentation of Amycolatopsis mediterranei
This protocol describes the cultivation of Amycolatopsis mediterranei for the production of this compound.
Materials:
-
Amycolatopsis mediterranei S699 strain (or a suitable mutant)
-
YMG Agar Medium:
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Glucose: 4 g/L
-
Agar: 20 g/L
-
ddH₂O: 1000 mL
-
pH adjusted to 7.2
-
-
Petri dishes
-
Incubator
Procedure:
-
Prepare the YMG agar medium and sterilize by autoclaving.
-
Pour the sterilized medium into Petri dishes and allow it to solidify.
-
Inoculate the YMG agar plates with the Amycolatopsis mediterranei S699 strain.
-
Incubate the plates at 28°C for 7 days.[1]
Extraction of this compound from Fermentation Culture
This protocol details the extraction of this compound and its analogues from the solid fermentation culture.
Materials:
-
Fermented culture from Protocol 1
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Petroleum ether (PE)
-
Deionized water (H₂O)
-
Large extraction vessels
-
Rotary evaporator
Procedure:
-
Dice the agar culture from the Petri dishes.[1]
-
Submerge the diced culture in a mixture of EtOAc/MeOH (4:1, v/v) and extract overnight at room temperature. Repeat this extraction three times.[1]
-
Combine the solvent extracts and partition with an equal volume of H₂O. Discard the aqueous layer. Repeat until the H₂O layer is colorless.[1]
-
Take the resulting EtOAc extract and partition it against 95% aqueous MeOH and petroleum ether to defat the extract.[1]
-
Collect the defatted MeOH extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification of this compound
This protocol outlines the purification of this compound from the crude extract using Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract from Protocol 2
-
Reversed-phase (RP) C18 silica gel
-
Acetonitrile (CH₃CN)
-
Deionized water (H₂O)
-
MPLC system
-
Semi-preparative HPLC system with a C18 column (e.g., Agilent Eclipse XDB-C18, 5 µm, 9.4 × 250 mm)
-
UV detector
Procedure:
-
MPLC Fractionation:
-
HPLC Purification of Fractions:
-
Analyze the collected MPLC fractions by analytical HPLC to identify fractions containing this compound and its analogues. A typical gradient system for analysis is ddH₂O with 0.5% formic acid (Solvent A) and acetonitrile (Solvent B), with a gradient of 20-100% B over approximately 27 minutes.[1]
-
Subject the fractions containing the target compounds to semi-preparative HPLC for final purification.[1]
-
An example of an isocratic HPLC purification is the elution with 40% CH₃CN at a flow rate of 4 mL/min, with UV detection at 254 nm.[1] The specific percentage of acetonitrile may need to be optimized for each fraction.
-
Collect the peaks corresponding to this compound and its analogues.
-
Confirm the purity of the isolated compounds using analytical HPLC and characterize their structure using techniques such as NMR and mass spectrometry.[1]
-
Visualizations
Caption: Workflow for this compound Isolation and Purification.
Caption: Logical Steps in this compound Purification.
References
Application Notes and Protocols for the Structural Elucidation of Rifamycin W using 1D and 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Rifamycin W, a key intermediate in the biosynthesis of rifamycin antibiotics.
Application Notes
The structural characterization of complex natural products like this compound is a critical step in drug discovery and development. NMR spectroscopy is an unparalleled tool for determining the intricate molecular architecture of such compounds in solution.[1][2] A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the establishment of through-bond and through-space correlations, ultimately leading to the complete structural determination.[1][3]
1. 1D NMR Spectroscopy: The Initial Overview
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides the initial and most direct insight into the molecular structure. Key information derived includes:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton, allowing for the identification of different types of protons (e.g., aromatic, olefinic, aliphatic, hydroxyl).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal due to scalar coupling with neighboring protons reveals the number of adjacent protons, providing valuable connectivity information.
-
Coupling Constant (J): The magnitude of the splitting (in Hz) provides information about the dihedral angle between coupled protons, which is crucial for determining stereochemistry.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its chemical environment. Further differentiation of carbon types (CH₃, CH₂, CH, and quaternary carbons) can be achieved using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
2. 2D NMR Spectroscopy: Assembling the Molecular Puzzle
While 1D NMR provides foundational information, 2D NMR experiments are essential for assembling the complete structure of a complex molecule like this compound by revealing correlations between different nuclei.[3]
-
¹H-¹H COSY (Correlation Spectroscopy): This is one of the most fundamental 2D NMR experiments. It identifies protons that are scalar-coupled to each other, typically over two or three bonds (²JHH, ³JHH). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems and the identification of adjacent protons within a molecular fragment.[4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). This powerful technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum, by correlating the well-resolved proton signals to their corresponding carbon signals.[4]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the molecular fragments identified from COSY data. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), and sometimes even longer-range couplings. These long-range correlations are instrumental in identifying connections across quaternary carbons and heteroatoms, thereby allowing the assembly of the entire carbon skeleton.[4]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This information is vital for determining the relative stereochemistry and conformation of the molecule in solution.
Quantitative NMR Data
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CD₃OD) of a this compound Analogue [5]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 7.33 | s | |
| 17 | 6.46 | dd | 10.8, 5.2 |
| 18 | 5.92 | dd | 15.2, 10.8 |
| 19 | 6.09 | m | |
| 20 | 2.58 | m | |
| 21 | 3.65 | d | 8.8 |
| 22 | 1.83 | m | |
| 23 | 3.48 | m | |
| 24 | 1.58 | m | |
| 25 | 3.82 | d | 9.6 |
| 26 | 1.93 | m | |
| 27 | 3.25 | m | |
| 28 | 5.09 | dd | 12.4, 7.2 |
| 29 | 5.95 | d | 12.4 |
| 30-CH₃ | 1.05 | d | 6.8 |
| 31-CH₃ | 0.81 | d | 7.2 |
| 32-CH₃ | 0.99 | d | 6.8 |
| 33-CH₃ | 0.69 | d | 7.2 |
| 34-CH₃ | 2.01 | s | |
| 6-OCH₃ | 3.08 | s | |
| 11-OCH₃ | 3.94 | s |
s: singlet, d: doublet, dd: double doublet, m: multiplet
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CD₃OD) of a this compound Analogue [5]
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 185.0 | 18 | 130.1 |
| 2 | 118.8 | 19 | 126.9 |
| 3 | 109.1 | 20 | 34.5 |
| 4 | 171.2 | 21 | 80.1 |
| 5 | 108.3 | 22 | 40.2 |
| 6 | 160.3 | 23 | 75.8 |
| 7 | 113.1 | 24 | 35.1 |
| 8 | 182.8 | 25 | 84.3 |
| 9 | 109.8 | 26 | 39.8 |
| 10 | 143.1 | 27 | 78.1 |
| 11 | 172.3 | 28 | 135.2 |
| 12 | 119.5 | 29 | 138.9 |
| 13-CH₃ | 8.8 | 30-CH₃ | 17.8 |
| 14-CH₃ | 20.9 | 31-CH₃ | 13.5 |
| 15 | 33.1 | 32-CH₃ | 17.1 |
| 16 | 41.2 | 33-CH₃ | 11.9 |
| 17 | 129.5 | 34-CH₃ | 21.3 |
| 6-OCH₃ | 61.2 | 11-OCH₃ | 58.1 |
Experimental Protocols
The following are generalized protocols for the acquisition of 1D and 2D NMR spectra for a rifamycin-type compound. Instrument parameters should be optimized for the specific spectrometer and sample.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices for rifamycins.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the sample in 0.5-0.6 mL of the deuterated solvent. For ¹³C-detected experiments or less sensitive 2D experiments, a higher concentration (10-20 mg) may be necessary.[6][7]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6][7]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR:
-
Tune and match the probe for the ¹H frequency.
-
Optimize the lock and shims to ensure a homogeneous magnetic field.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to encompass all proton signals (e.g., -2 to 12 ppm).
-
Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required due to the lower sensitivity of ¹³C (e.g., 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Use a relaxation delay of 2 seconds.
-
Protocol 3: 2D NMR Data Acquisition
-
¹H-¹H COSY:
-
Use a standard gradient-selected COSY pulse program (e.g., cosygpmfqf).
-
Acquire data with 2-4 scans per increment.
-
Typically, 256-512 increments in the F1 dimension and 1024-2048 data points in the F2 dimension are collected.
-
-
¹H-¹³C HSQC:
-
Use a standard gradient-selected HSQC pulse program with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
Acquire data with 4-8 scans per increment.
-
Collect 256-512 increments in the F1 dimension and 1024-2048 data points in the F2 dimension.
-
-
¹H-¹³C HMBC:
-
Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling constant for 8-10 Hz to observe ²JCH and ³JCH correlations.
-
A higher number of scans per increment (e.g., 16-64) is usually necessary.
-
Collect 256-512 increments in the F1 dimension and 1024-2048 data points in the F2 dimension.
-
-
¹H-¹H NOESY:
-
Use a standard gradient-selected NOESY pulse program (e.g., noesygpph).
-
Set the mixing time to an appropriate value to observe NOE correlations (e.g., 300-800 ms).
-
Acquire data with 8-16 scans per increment.
-
Collect 256-512 increments in the F1 dimension and 1024-2048 data points in the F2 dimension.
-
Data Processing: All 1D and 2D NMR data should be processed using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, baseline correction, and referencing.
Visualizations
Caption: Experimental workflow for the structural elucidation of this compound using NMR.
Caption: Logical relationships of 2D NMR experiments in structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
Application Note: High-Resolution ESI Mass Spectrometry for Accurate Mass Determination of Rifamycin W Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycins are a class of potent antibiotics used in the treatment of various bacterial infections. Rifamycin W and its analogs, often intermediates in the biosynthesis of more complex rifamycins, are of significant interest in drug discovery and development for the generation of novel antibiotic agents.[1][2] Accurate mass determination is a critical step in the structural elucidation and characterization of these novel analogs. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has emerged as an indispensable tool for this purpose, providing unambiguous elemental composition assignments with high confidence.[3][4][5] This application note provides a detailed protocol for the accurate mass determination of this compound analogs using HR-ESI-MS.
Data Presentation
Accurate mass determination by HR-ESI-MS allows for the calculation of the elemental composition of an analyte with a high degree of certainty. The following table summarizes the expected quantitative data for a series of hypothetical this compound analogs, demonstrating the typical mass accuracy achieved with this technique.
| Analog | Theoretical m/z ([M+H]⁺) | Measured m/z | Mass Error (ppm) | Calculated Elemental Composition |
| This compound | 696.3129 | 696.3125 | -0.57 | C₃₅H₄₅NO₁₂ |
| Analog A | 712.3078 | 712.3072 | -0.84 | C₃₅H₄₅NO₁₃ |
| Analog B | 726.3235 | 726.3241 | 0.83 | C₃₆H₄₇NO₁₃ |
| Analog C | 680.3179 | 680.3174 | -0.73 | C₃₄H₄₅NO₁₂ |
Experimental Protocols
This section details the methodology for the accurate mass determination of this compound analogs using high-resolution ESI mass spectrometry.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
Solvent Selection: Dissolve the purified this compound analog in a solvent system compatible with ESI-MS. A common choice is a mixture of methanol and water (e.g., 1:1 v/v) with the addition of a small amount of formic acid (0.1%) to promote protonation and the formation of [M+H]⁺ ions.
-
Concentration: The optimal concentration is typically in the low µg/mL to ng/mL range. It is recommended to prepare a stock solution and dilute it to the final concentration to ensure accuracy.
-
Filtration: Prior to injection, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source.
Mass Spectrometer Calibration
Accurate calibration of the mass spectrometer is fundamental for achieving high mass accuracy.
-
Calibrant Solution: Use a well-characterized calibration solution appropriate for the mass range of the this compound analogs. A mixture of known compounds with masses spanning the desired range is ideal.
-
Calibration Mode: Perform an external calibration before running the samples. For the highest accuracy, an internal calibrant (a known compound introduced with the sample) can be used to correct for any mass drift during the analysis.
High-Resolution ESI-MS Analysis
The following are typical instrument parameters for the analysis of this compound analogs on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used to detect the protonated molecules ([M+H]⁺).[1][2]
-
Capillary Voltage: 3.0–4.5 kV
-
Cone Voltage: 20–40 V
-
Source Temperature: 100–150 °C
-
Desolvation Temperature: 250–400 °C
-
Desolvation Gas Flow: 600–800 L/hr
-
Mass Range: Scan a mass range appropriate for the expected molecular weights of the analogs (e.g., m/z 100–1200).
-
Resolution: Set the instrument to a high-resolution mode (e.g., >10,000 FWHM) to enable accurate mass measurements.
Data Acquisition and Processing
-
Data Acquisition: Acquire the mass spectra in full scan mode.
-
Data Processing: Process the raw data using the instrument's software. This includes centroiding the peaks and performing mass correction using the internal or external calibrant.
-
Elemental Composition Determination: Use the accurate mass of the protonated molecule to calculate the elemental composition using a formula calculator. The software will typically provide a list of possible elemental compositions within a specified mass tolerance (e.g., <5 ppm). The most plausible formula is then selected based on chemical sense and knowledge of the sample's origin.
Mandatory Visualizations
The following diagrams illustrate the key workflows in the accurate mass determination of this compound analogs.
Caption: Experimental workflow for accurate mass determination of this compound analogs.
Caption: Data processing workflow for accurate mass determination.
References
- 1. Characterization of three rifamycins via electrospray mass spectrometry and HPLC-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: HPLC Method Development for the Separation of Rifamycin W and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifamycin W is a key precursor in the biosynthesis of many potent rifamycin antibiotics. The analysis and purification of this compound and its structurally similar derivatives are critical for research, development, and quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high-resolution separation of these complex molecules. This document provides a detailed protocol and guidelines for developing a robust reversed-phase HPLC (RP-HPLC) method for the separation of this compound and its related compounds.
Method Development Workflow
A systematic approach is essential for efficient HPLC method development. The workflow begins with understanding the analyte's properties and progresses through screening, optimization, and validation stages.
Caption: A logical workflow for systematic HPLC method development.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Buffers: Monobasic potassium phosphate, sodium acetate, citric acid.
-
Acid/Base: Formic acid, trifluoroacetic acid (TFA), ammonium hydroxide for pH adjustment.
-
Standards: Reference standards of this compound and its known derivatives.
Standard and Sample Preparation
This protocol outlines the preparation of standards and samples for analysis.
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each reference standard (this compound and its derivatives).
-
Dissolve each standard in 10 mL of methanol or a suitable organic solvent to create individual stock solutions.[1]
-
Store stock solutions at 2-8°C, protected from light.
-
-
Working Standard Mixture (e.g., 50 µg/mL):
-
Prepare an intermediate mixture by diluting the stock solutions in methanol.
-
Further dilute the intermediate mixture with the mobile phase to achieve a final concentration suitable for injection (e.g., 5-50 µg/mL). The final concentration should provide a detector response well within the linear range.
-
-
Sample Preparation:
-
For Bulk Drug Substance: Dissolve the sample in methanol or mobile phase to a concentration similar to the working standard.
-
For Biological Matrices (e.g., Plasma): Perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample.[2] Vortex, centrifuge at high speed (e.g., 13,000 x g) for 20 minutes, and inject the supernatant.[1]
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
HPLC System and Initial Conditions
A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector is suitable. A PDA detector is recommended as it can help identify peaks by their UV spectra.
Initial Screening Conditions: A scouting gradient is used to elute all compounds within a reasonable time and provide a starting point for optimization. Reversed-phase columns are highly effective for separating rifamycins.[2][3][4]
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.075 M Monopotassium Phosphate + 1.0 M Citric Acid | 0.1 M Sodium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 254 nm and 340 nm | UV at 254 nm and 340 nm |
| Injection Volume | 10 µL | 10 µL |
| Gradient | 10-90% B in 20 min, hold at 90% B for 5 min | 10-90% B in 20 min, hold at 90% B for 5 min |
Note: The choice of buffer and pH can significantly impact the retention and peak shape of ionizable compounds like rifamycins.[2]
Method Optimization Protocol
Based on the results of the initial scouting runs, adjust the parameters to improve resolution, peak shape, and run time.
-
Organic Modifier Selection: Compare the chromatograms from Condition 1 (ACN) and Condition 2 (MeOH). Acetonitrile often provides better efficiency, while methanol can offer different selectivity. Proceed with the solvent that gives better initial separation.
-
Gradient Optimization:
-
If peaks are poorly resolved at the beginning of the chromatogram, decrease the initial %B or use a shallower gradient at the start.
-
If peaks are clustered at the end, increase the final %B or use a steeper gradient towards the end of the run.
-
The goal is to find a gradient that provides maximum resolution between the closest eluting pair of compounds.
-
-
pH and Buffer Optimization: Analyze the effect of mobile phase pH on retention times. For acidic or basic compounds, small changes in pH can significantly alter selectivity. A pH range between 3.0 and 6.5 is a good starting point for rifamycins.[4]
-
Temperature and Flow Rate Adjustment:
-
Increasing the column temperature generally decreases retention times and can improve peak efficiency. A typical range is 25-40°C.
-
Adjusting the flow rate can be used to fine-tune the separation and reduce run time, but be mindful of the system pressure limits. A flow rate of 1.0 mL/min is a standard starting point.[2][3][4]
-
Data Presentation: Example Optimized Method
After systematic optimization, a final method is established. The table below summarizes the parameters for a hypothetical optimized method for separating this compound from two of its derivatives.
| Parameter | Optimized Value |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Orthophosphate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[1] |
| Detection | PDA at 341 nm[4] |
| Injection Volume | 10 µL |
| Gradient Program | 30% B to 70% B over 15 minutes |
Hypothetical Chromatographic Results:
| Compound | Retention Time (min) | Resolution (USP) | Tailing Factor |
| Derivative 1 | 5.8 | - | 1.1 |
| This compound | 7.2 | 2.8 | 1.2 |
| Derivative 2 | 8.5 | 2.5 | 1.1 |
System Suitability
Before running samples, the system suitability must be verified to ensure the chromatographic system is performing adequately. This is done by injecting the working standard mixture multiple times (e.g., n=5).
Caption: Key parameters for system suitability testing.
Conclusion
This application note provides a comprehensive framework for developing a selective and robust RP-HPLC method for the separation of this compound and its derivatives. By following a systematic workflow that includes careful selection of the column and mobile phase, followed by methodical optimization of the gradient profile and other parameters, researchers can achieve reliable and reproducible results. The final method should be fully validated according to ICH guidelines before its intended use in a regulated environment.
References
- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay for two rifamycin-derived hypocholesterolemic agents in liver and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of a Δrif-orf5 Mutant of Amycolatopsis mediterranei to Enhance Rifamycin W Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifamycin B, a potent antibiotic, is a secondary metabolite produced by the bacterium Amycolatopsis mediterranei. Its biosynthesis is a complex process involving a series of enzymatic steps. One crucial step is the conversion of Rifamycin W to the downstream intermediate, proansamycin X, which is catalyzed by the rif-orf5 gene product, a putative cytochrome P450 monooxygenase.[1][2][3][4] This enzyme is responsible for the oxidative cleavage of the C-12/C-29 double bond in this compound.[1][3][5][6] By creating a knockout mutant of the rif-orf5 gene (Δrif-orf5), the biosynthetic pathway is blocked at this step, leading to the accumulation of this compound and its derivatives.[1][3][5] This application note provides detailed protocols for the creation of a Δrif-orf5 mutant strain of Amycolatopsis mediterranei S699, and the subsequent fermentation, extraction, and analysis of the accumulated this compound.
Introduction
The ansamycin antibiotic Rifamycin B is a cornerstone in the treatment of mycobacterial infections.[7] The biosynthetic gene cluster for rifamycin in Amycolatopsis mediterranei has been extensively studied, revealing a modular polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone.[8] The rif-orf5 gene encodes a cytochrome P450 monooxygenase that plays a critical role in the post-PKS modification of this compound.[2][4][6] Inactivation of this gene has been shown to be an effective strategy to halt the biosynthesis pathway at this compound, leading to its accumulation.[1][3][5] This allows for the isolation and study of this compound and its novel analogues, which may possess unique biological activities.[1][3]
Data Summary
The deletion of the rif-orf5 gene in Amycolatopsis mediterranei S699 results in a significant shift in the metabolic profile of the strain. While the wild-type strain primarily produces Rifamycin B and SV, the Δrif-orf5 mutant accumulates this compound as the major product, along with a series of novel this compound congeners.
| Strain | Primary Rifamycin Products | Notes |
| Amycolatopsis mediterranei S699 (Wild-Type) | Rifamycin B, Rifamycin SV | Efficiently converts this compound to downstream products. |
| Amycolatopsis mediterranei S699 Δrif-orf5 | This compound, Novel this compound analogues | Biosynthesis is blocked at the oxidative cleavage step of this compound.[1][3][5] Thirteen this compound congeners, including seven new ones, were isolated from a Δrif-orf5 mutant.[1][3] |
Experimental Protocols
Protocol 1: Construction of the Δrif-orf5 Mutant Strain
This protocol describes the in-frame deletion of the rif-orf5 gene in A. mediterranei S699 using a PCR-targeted gene replacement approach with a suicide vector.[5][9]
Materials:
-
Amycolatopsis mediterranei S699
-
Escherichia coli DH5α (for plasmid propagation)
-
E. coli ET12567/pUZ8002 (for intergeneric conjugation)[9]
-
Suicide vector pOJ260[5]
-
Primers for amplifying upstream and downstream regions of rif-orf5
-
Restriction enzymes
-
T4 DNA Ligase
-
Appropriate antibiotics (e.g., Apramycin)[5]
-
YMG medium (Yeast extract 4 g/L, Malt extract 10 g/L, Glucose 4 g/L, Agar 20 g/L, pH 7.2)[5]
-
LB medium (Tryptone 10 g/L, Yeast extract 5 g/L, NaCl 10 g/L, pH 7.2)[5]
-
TSB medium (Tryptic Soy Broth)[10]
Procedure:
-
Amplification of Homology Arms: Amplify the upstream and downstream flanking regions of the rif-orf5 gene from A. mediterranei S699 genomic DNA using PCR with primers containing appropriate restriction sites.
-
Construction of the Knockout Plasmid:
-
Digest the suicide vector pOJ260 and the amplified upstream and downstream fragments with the corresponding restriction enzymes.
-
Ligate the upstream and downstream fragments into the digested pOJ260 vector to create the knockout plasmid.
-
Transform the ligation mixture into E. coli DH5α and select for transformants on LB agar containing the appropriate antibiotic.
-
Verify the correct construction of the plasmid by restriction analysis and DNA sequencing.
-
-
Intergeneric Conjugation:
-
Transform the verified knockout plasmid into the donor E. coli strain ET12567/pUZ8002.
-
Prepare spore suspensions of A. mediterranei S699 grown on GYM agar.[10]
-
Mix the donor E. coli strain harboring the knockout plasmid with the A. mediterranei spores on a suitable agar medium (e.g., YMG) and incubate to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic to select for exconjugants.
-
-
Selection of Double Crossover Mutants:
-
Culture the exconjugants under conditions that select for the second crossover event (loss of the vector). This may involve replica plating on media with and without the selection antibiotic.
-
Screen the resulting colonies by PCR using primers flanking the rif-orf5 gene to identify mutants with the desired in-frame deletion. The mutant will show a smaller PCR product compared to the wild-type.
-
-
Confirmation of the Mutant: Confirm the deletion of the rif-orf5 gene by DNA sequencing of the PCR product from the mutant strain.
Protocol 2: Fermentation and Production of this compound
Materials:
-
A. mediterranei S699 Δrif-orf5 mutant strain
-
YMG agar medium[5]
-
Sterile Petri dishes
Procedure:
-
Prepare a fresh culture of the A. mediterranei S699 Δrif-orf5 mutant on a YMG agar plate.
-
Inoculate a large-scale fermentation by transferring the agar culture into multiple YMG agar Petri dishes.
-
Incubate the plates at 28°C for 7 days.[5]
Protocol 3: Extraction and Isolation of this compound
Materials:
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Deionized water
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC system for purification and analysis
Procedure:
-
After fermentation, dice the agar cultures and extract them three times with a mixture of EtOAc/MeOH (4:1, v/v) at room temperature overnight.[5]
-
Combine the extracts and partition with an equal volume of water. Repeat the partitioning until the aqueous layer is colorless.[5]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents to separate the different compounds.
-
Further purify the fractions containing this compound and its analogues using semi-preparative HPLC.[5]
Protocol 4: Analysis of this compound
Materials:
-
Purified this compound samples
-
HPLC-MS system
-
NMR spectrometer
Procedure:
-
HPLC-MS Analysis: Analyze the purified compounds using an HPLC system coupled with a mass spectrometer (MS) to determine their molecular weights.[11]
-
NMR Spectroscopy: Elucidate the structures of the isolated compounds by performing 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy.[1]
Visualizations
Rifamycin Biosynthesis Pathway Interruption
Caption: Interruption of the Rifamycin B biosynthesis pathway by deleting the rif-orf5 gene.
Gene Knockout Workflow
Caption: Workflow for creating the Δrif-orf5 knockout mutant in Amycolatopsis mediterranei.
Metabolite Accumulation Logic
Caption: Logical relationship between gene deletion and metabolite accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving rifamycin production in Amycolatopsis mediterranei by expressing a Vitreoscilla hemoglobin (vhb) gene fused to a cytochrome P450 monooxygenase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain [mdpi.com]
- 7. Rifamycin Biosynthesis [faculty.washington.edu]
- 8. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 10. Marker-Free Genome Engineering in Amycolatopsis Using the pSAM2 Site-Specific Recombination System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Minimum Inhibitory Concentration (MIC) Assay for Rifamycin W Antibacterial Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin W is a key intermediate in the biosynthesis of the clinically significant rifamycin family of antibiotics.[1] As the precursor to compounds like rifampicin, it holds considerable interest for the development of novel antibacterial agents to combat the growing threat of antimicrobial resistance. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro assay to quantify the potency of an antimicrobial agent against a specific microorganism. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, aligned with the standards set by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase, a mechanism that is distinct from many other antibiotic classes, making them valuable therapeutic options.[2][3][4] Understanding the intrinsic activity of this compound and its analogues is crucial for structure-activity relationship (SAR) studies and for the bioengineering of new, more effective rifamycin derivatives.
Data Presentation: MIC of this compound Analogues and Related Compounds
The following table summarizes the reported MIC values for this compound analogues and the closely related rifampicin against various bacterial strains. This data provides a baseline for the expected activity of this class of compounds.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |
| This compound Analogue 1 | Staphylococcus aureus | 5 |
| This compound Analogue 2 | Staphylococcus aureus | 40 |
| This compound Analogue 3 | Staphylococcus aureus | 0.5 |
| Rifampicin | Staphylococcus aureus | 0.002 |
| Rifampicin | Escherichia coli | 8 |
Note: Data for this compound analogues are from a study on derivatives from an Amycolatopsis mediterranei S699 Δrif-orf5 strain.[1][5] Data for rifampicin is provided for comparative purposes.
Quality Control
Adherence to rigorous quality control procedures is essential for the accuracy and reproducibility of MIC assays. The following table lists the recommended quality control strains and their expected MIC ranges for rifampicin, which can be used as a reference for testing this compound.
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Rifampicin | 0.002 - 0.016 |
| Escherichia coli ATCC 25922 | Rifampicin | 4 - 16 |
Note: These ranges are based on EUCAST guidelines for rifampicin and should be established and verified internally for this compound.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from the EUCAST guidelines for broth microdilution MIC determination.
1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO) or absolute ethanol (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (test organisms and QC strains)
-
Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 1°C)
-
Pipettes and sterile tips
-
Multichannel pipette
2. Preparation of this compound Stock Solution
Rifamycins are sparingly soluble in aqueous solutions. Therefore, a high-concentration stock solution should be prepared in an organic solvent.
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO or absolute ethanol to create a stock solution of 1280 µg/mL. Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for the assay.
4. Assay Procedure
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested. This will result in a total volume of 100 µL and a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last well of the dilution series. This will create a gradient of this compound concentrations.
-
The final column of the plate should contain only CAMHB to serve as a sterility control (no bacteria) and a growth control (with bacteria).
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 3.4) to each well, except for the sterility control wells. The final volume in each well will be 100 µL.
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate the plates at 35 ± 1°C for 18-24 hours in ambient air.
5. Interpretation of Results
-
After incubation, examine the plates for bacterial growth. The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[6] Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The results should be read using a plate reader or by visual inspection with the aid of a reading mirror.
Visualizations
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Simplified Biosynthetic Pathway of this compound
Caption: Biosynthesis of the this compound precursor.
References
Fermentation media and culture conditions for maximizing Rifamycin W production
<
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for maximizing the production of Rifamycin B, a crucial precursor to the potent antituberculosis drug Rifampin. The information is compiled from various scientific studies and is intended for use by researchers, scientists, and professionals in the field of drug development. The protocols and data presented herein focus on the fermentation of Amycolatopsis mediterranei, the primary industrial producer of Rifamycin B.
Fermentation Media Composition
The composition of the fermentation medium is a critical factor influencing the yield of Rifamycin B. Various studies have optimized the media components to enhance production. The following tables summarize different media compositions that have been shown to be effective.
Table 1: Seed Culture Media for Amycolatopsis mediterranei
| Component | Concentration (g/L) | Reference |
| Glucose | 20.0 | [1] |
| Yeast Extract | 5.0 | [1][2] |
| Tryptone | 2.5 | [1] |
| Malt Extract | 5.0 | [1] |
| pH | 7.0 | [1] |
| Alternative Seed Medium | ||
| Glucose | 20.0 | [3] |
| Soybean Meal | 5.0 | [3] |
| Peptone | 10.0 | [3] |
| Yeast Extract | 2.0 | [3] |
| CaCO₃ | 2.0 | [3] |
| NaCl | 2.0 | [3] |
| pH | 7.0 | [3] |
Table 2: Production Media for Rifamycin B Fermentation
| Component | Medium F1 (g/L)[4] | Medium F2 (g/L)[1] | Optimized Medium (g/L)[5] | Vermiculite Supplemented (g/L)[2] |
| Carbon Source | ||||
| Glucose/Dextrose | - | 120.0 | 100.0 | 40.0 |
| Nitrogen Source | ||||
| Soytone | - | 35.0 | - | - |
| Soybean Meal | - | - | 27.0 | - |
| (NH₄)₂SO₄ | 9.6 | 6.0 | - | - |
| KNO₃ | - | - | 4.0 | - |
| Yeast Extract | - | - | - | 5.0 |
| Minerals & Other | ||||
| KH₂PO₄ | 1.0 | 1.0 | - | 3.0 |
| K₂HPO₄ | - | - | - | 1.5 |
| CaCO₃ | - | 8.5 | 3.0 | - |
| MgSO₄·7H₂O | - | 0.8 | - | 0.016 |
| Zinc Acetate | - | - | - | 0.001 |
| Sodium Diethyl Barbiturate | - | 1.0 | 1.2 | - |
| Vermiculite | - | - | - | 20.0 |
| pH | - | 7.1 | - | 7.0 |
Note: The addition of sodium diethyl barbiturate has been shown to direct the synthesis towards Rifamycin B.[6] However, mutant strains have been developed that produce high yields of Rifamycin B in the absence of barbiturates.[6]
Culture Conditions for Maximizing Yield
Optimal culture conditions are essential for achieving high titers of Rifamycin B. These parameters should be carefully controlled and monitored throughout the fermentation process.
Table 3: Optimized Culture Conditions for Rifamycin B Production
| Parameter | Recommended Range | Reference |
| Temperature | 28-30°C | [2][3][7] |
| pH | 6.5 - 7.1 | [1][7] |
| Agitation | 200 - 500 rpm | [2][8] |
| Aeration | 1.5 vvm for the first 3 days, then control Dissolved Oxygen (DO) at 30% | [7] |
| Incubation Time | 7 - 10 days | [2][8] |
Experimental Protocols
Inoculum Preparation
A robust inoculum is crucial for a successful fermentation. The following protocol is a general guideline for preparing the seed culture.
-
Strain Propagation: Culture Amycolatopsis mediterranei on Bennett's agar medium.[2][4] The composition of Bennett's agar is (g/L): yeast extract, 1.0; enzymatic hydrolysate of casein, 2.0; glucose, 12.0; and agar 20.0.[2]
-
Colony Selection: Select orange-red, rosette-shaped colonies for the highest productivity.[4]
-
Seed Culture: Inoculate a selected colony into a flask containing a seed culture medium (see Table 1).
-
Incubation: Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.[3][4]
Fermentation Protocol (Shake Flask)
This protocol is suitable for laboratory-scale optimization studies.
-
Medium Preparation: Prepare the desired production medium (see Table 2) in a baffled Erlenmeyer flask. Sterilize by autoclaving. Glucose should be sterilized separately and added aseptically.[2]
-
Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.[4]
-
Incubation: Incubate the flasks on a rotary shaker at 28°C and 200 rpm for 7-10 days.[2][8]
-
Sampling and Analysis: Withdraw samples periodically to measure Rifamycin B concentration, biomass, and substrate consumption.
Fed-Batch Fermentation Protocol (Bioreactor)
Fed-batch strategies can significantly increase the final product yield by overcoming substrate limitations and toxic byproduct accumulation.
-
Initial Batch Phase: Start the fermentation in a bioreactor with an optimized production medium (e.g., F2m1 or F2m3).[7] Maintain the culture conditions as outlined in Table 3.
-
Feeding Strategy:
-
Carbon Source: A fed-batch strategy involving the addition of glucose or glucose syrup can enhance production. For example, a 5% glucose syrup solution can be fed starting from day 3.[7]
-
Nitrogen Source: Intermittent addition of yeast extract (e.g., 0.1% after 2 days) has been shown to increase yield by up to 70%.[4]
-
Precursors: In some strategies, uracil can be added in a fed-batch manner.[7]
-
-
Process Control: Maintain pH, temperature, and dissolved oxygen at their optimal setpoints throughout the fermentation.
-
Monitoring: Regularly monitor cell growth, substrate levels, and Rifamycin B production to adjust feeding rates as necessary.
Rifamycin B Quantification
A common method for determining the concentration of Rifamycin B in the fermentation broth is spectrophotometry.
-
Sample Preparation: Take two 1 mL aliquots of the fermentation broth.
-
Dilution: Dilute one aliquot 1:6 with acetate buffer (pH 4.63) (Sample A). Dilute the second aliquot similarly with the same buffer containing 0.1% (w/v) NaNO₂ (Sample B, blank).
-
Reaction: Shake both samples for 5 minutes.
-
Filtration: Filter both samples using Whatman No. 1 filter paper.
-
Measurement: Measure the absorbance of Sample A at a specific wavelength against Sample B. The concentration is then calculated based on a standard curve.[2]
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the general workflow for optimizing Rifamycin B production.
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of balanced medium composition for improved rifamycin B production by isolated Amycolatopsis sp. RSP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3871965A - Production of rifamycin B - Google Patents [patents.google.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. usb.ac.ir [usb.ac.ir]
Application Note: Quantification of Rifamycin W in Complex Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Rifamycin W in complex biological matrices such as human plasma. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and biosynthesis studies of rifamycin antibiotics. The method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, providing a robust workflow for high-throughput analysis.
Introduction
This compound is a key intermediate in the biosynthesis of several clinically important rifamycin antibiotics.[1] Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacological profile and for the development of new rifamycin derivatives. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, which can be adapted for other biological matrices with appropriate validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Rifampicin-d8 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a 1 mg/mL stock solution of the internal standard (IS), Rifampicin-d8, in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at desired concentrations.
-
Internal Standard Working Solution: Dilute the Rifampicin-d8 stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard solutions. A typical calibration curve might range from 1 to 5000 ng/mL.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL Rifampicin-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 698.3 -> Product ion (m/z) [To be determined empirically, but likely fragments around the naphthoquinone core].
-
Rifampicin-d8 (IS): Precursor ion (m/z) 831.4 -> Product ion (m/z) 799.4.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following tables summarize the expected quantitative performance of the method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 698.3 | TBD | 100 | 40 | 25 |
| Rifampicin-d8 (IS) | 831.4 | 799.4 | 100 | 45 | 30 |
| Table 1: Optimized MRM parameters for this compound and Internal Standard. |
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low QC | 3 | < 10 | < 10 | 90-110 |
| Mid QC | 500 | < 10 | < 10 | 90-110 |
| High QC | 4000 | < 10 | < 10 | 90-110 |
| Table 2: Expected precision and accuracy of the method for this compound in human plasma. |
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85 | 85-115 |
| High QC | 4000 | > 85 | 85-115 |
| Table 3: Expected recovery and matrix effect for the quantification of this compound. |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for method validation.
References
Troubleshooting & Optimization
How to improve the yield of Rifamycin W in industrial fermentation processes
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Rifamycin W and its derivatives in industrial fermentation processes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound fermentation experiments.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| RW-001 | High accumulation of this compound with low conversion to downstream products like Rifamycin B. | 1. Oxygen Limitation: The conversion of this compound to Rifamycin B is an oxygen-dependent process catalyzed by a cytochrome P450 monooxygenase (Rif-Orf5). Insufficient dissolved oxygen (DO) is a common cause for the accumulation of this compound.[1] 2. Suboptimal Expression or Activity of Rif-Orf5: The enzyme responsible for the conversion may have low expression or activity. 3. Nutrient Imbalance: Incorrect concentrations of carbon, nitrogen, or phosphate sources can negatively impact the metabolic flux towards Rifamycin B. | 1. Improve Aeration and Agitation: Increase the agitation speed and/or aeration rate to enhance oxygen transfer. Consider using oxygen-enriched air. For scalability, a constant aeration rate of 1.5 vvm for the initial 3 days, followed by controlling the dissolved oxygen (DO) at 30% saturation, has been shown to increase yield.[2][3] 2. Genetic Engineering: Overexpress the rif-orf5 gene, which encodes the cytochrome P450 monooxygenase. Co-expression with the Vitreoscilla hemoglobin gene (vhb) can further enhance oxygen availability to the enzyme, increasing the conversion of this compound.[1] 3. Optimize Media Composition: Ensure adequate levels of key nutrients. For example, replacing ammonium sulfate with potassium nitrate (KNO3) has been shown to significantly increase Rifamycin B production.[4] |
| RW-002 | Low overall Rifamycin yield (including this compound and its derivatives). | 1. Suboptimal Inoculum: Poor quality or incorrect morphology of the starting culture can lead to low productivity. 2. Inadequate Nutrient Supply: Depletion of essential nutrients like carbon and nitrogen sources during the fermentation process. 3. Unfavorable Fermentation Conditions: Non-optimal pH, temperature, or dissolved oxygen levels. 4. Strain Instability: Genetic mutations or degeneration of the production strain. | 1. Inoculum Selection and Preparation: Select specific colony morphologies known for high productivity. For Amycolatopsis mediterranei, orange-red, rosette-shaped colonies of 2-3 mm in diameter are often associated with higher yields.[4] A standardized protocol for inoculum preparation should be followed. 2. Implement a Fed-Batch Strategy: A fed-batch approach with the addition of glucose and/or other nutrients during the fermentation can prevent nutrient depletion and improve yields. For instance, adding 12% glucose on day 4 of fermentation has been shown to increase Rifamycin B yield by 46%.[5][6] 3. Process Parameter Optimization: Systematically optimize pH, temperature, and DO levels. For example, maintaining the pH at 6.5 for the first 3 days and then shifting to 7.0 for the remainder of the fermentation can be beneficial.[2][3] 4. Strain Maintenance and Validation: Maintain a validated cell bank and regularly check the productivity of the strain. |
| RW-003 | Inconsistent batch-to-batch fermentation results. | 1. Variability in Inoculum: Inconsistent age, cell density, or physiological state of the inoculum. 2. Raw Material Variability: Differences in the composition of complex media components like yeast extract, peptone, or soytone. 3. Inadequate Process Control: Fluctuations in pH, temperature, or dissolved oxygen levels between batches. | 1. Standardize Inoculum Protocol: Implement a strict, standardized protocol for inoculum development, including age, cell density, and number of passages. 2. Raw Material Quality Control: Source high-quality raw materials and perform quality control checks on each new batch of complex media components. Consider using chemically defined media if possible. 3. Implement Robust Process Control: Utilize automated bioreactor control systems to maintain critical process parameters within their optimal ranges. |
| RW-004 | Foaming during fermentation. | 1. High Agitation/Aeration Rates: Can lead to excessive foaming, especially in protein-rich media. 2. Cell Lysis: Release of intracellular proteins and other molecules can contribute to foam formation. | 1. Use of Antifoaming Agents: Add an appropriate antifoaming agent (e.g., silicone-based) as needed. 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without causing excessive foaming. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the biosynthesis of other Rifamycins?
A1: this compound is a key intermediate in the biosynthetic pathway of Rifamycin B.[7] It undergoes an oxidative cleavage of the C-12/C-29 double bond, a reaction catalyzed by the cytochrome P450 monooxygenase Rif-Orf5, to form Rifamycin B.[8][9][10] Therefore, the efficient conversion of this compound is crucial for a high yield of downstream products.
Q2: How does dissolved oxygen concentration affect this compound accumulation?
A2: The conversion of this compound to Rifamycin B is an oxygen-dependent enzymatic reaction.[1] Low dissolved oxygen levels can be a rate-limiting step, leading to the accumulation of this compound in the fermentation broth.[1]
Q3: What are the key media components to optimize for improved Rifamycin yield?
A3: Key media components include a primary carbon source (e.g., glucose, galactose, ribose), a nitrogen source (e.g., potassium nitrate, ammonium nitrate, yeast extract, soytone), and phosphate. The choice and concentration of these components can significantly impact the final yield. For example, replacing ammonium sulfate with potassium nitrate has been shown to increase Rifamycin B production by 154%.[4]
Q4: What is a fed-batch fermentation strategy and why is it beneficial for Rifamycin production?
A4: A fed-batch strategy involves the controlled addition of nutrients to the bioreactor during the fermentation process. This prevents the depletion of essential substrates, avoids the inhibitory effects of high initial substrate concentrations, and can lead to higher cell densities and product yields. For Rifamycin production, fed-batch addition of glucose and nitrogen sources has been shown to significantly increase the final titer.[5][6][11]
Q5: How can genetic engineering be used to improve the conversion of this compound?
A5: Genetic engineering can be employed to overexpress key enzymes in the biosynthetic pathway. Overexpressing the rif-orf5 gene, which encodes the cytochrome P450 monooxygenase responsible for converting this compound to Rifamycin B, can enhance this conversion.[1] Additionally, expressing the Vitreoscilla hemoglobin gene (vhb) can improve oxygen availability within the cell, further boosting the activity of oxygen-dependent enzymes like Rif-Orf5.[1]
Data Presentation
Table 1: Effect of Nitrogen Source on Rifamycin B Production
| Nitrogen Source | Concentration | Rifamycin B Yield (g/L) | Percentage Increase | Reference |
| (NH4)2SO4 (Control) | 0.96% | 1.15 | - | [4] |
| KNO3 | 1.8% | 2.92 | 154% | [4] |
Table 2: Effect of Yeast Extract Addition on Rifamycin B Production
| Yeast Extract Addition | Concentration | Time of Addition | Rifamycin B Yield (g/L) | Percentage Increase | Reference |
| Control | - | - | 1.15 | - | [4] |
| Yeast Extract | 0.1% | Day 2 | 1.95 | 70% | [4] |
Table 3: Impact of Fed-Batch Glucose Addition on Rifamycin B Yield
| Fermentation Strategy | Glucose Addition | Rifamycin B Yield (g/L) | Percentage Increase | Reference |
| Batch | - | - | - | [5][6] |
| Fed-Batch | 12% on Day 4 | - | 46% | [5][6] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Amycolatopsis mediterranei
-
Strain Revival: Revive a cryopreserved vial of Amycolatopsis mediterranei by streaking onto a Bennett's agar plate.
-
Incubation: Incubate the plate at 28-30°C for 7-10 days until well-developed colonies are visible.
-
Colony Selection: Aseptically select 3-5 orange-red, rosette-shaped colonies (2-3 mm in diameter) for the first pre-culture.[4]
-
First Pre-culture: Inoculate the selected colonies into a 250 mL flask containing 50 mL of seed culture medium.
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 250 rpm for 48 hours.[1]
-
Second Pre-culture (if required): Transfer 5-10% of the first pre-culture volume into a larger flask with fresh seed medium and incubate under the same conditions for 24-48 hours.
-
Inoculation: Use the final pre-culture to inoculate the production fermenter at a 5-10% (v/v) ratio.
Protocol 2: HPLC Quantification of this compound
This is a general protocol and may require optimization for specific equipment and standards.
-
Sample Preparation:
-
Centrifuge a 1 mL sample of the fermentation broth at 10,000 x g for 10 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]
-
Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., monopotassium phosphate). A common mobile phase is a gradient or isocratic mixture of water-methanol.[12][14]
-
Detection: UV detector at a wavelength of 254 nm or 333.6 nm.[12][14]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1-100 µg/mL).
-
-
Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of Rifamycin B from primary metabolites.
Caption: Workflow for the optimization of Rifamycin fermentation.
References
- 1. Improving rifamycin production in Amycolatopsis mediterranei by expressing a Vitreoscilla hemoglobin (vhb) gene fused to a cytochrome P450 monooxygenase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. Optimization of industrial production of rifamycin B by <i>Amycolatopsis mediterranei</i>. III. Production in fed-batch mode in shake flasks | African Journal of Biotechnology [ajol.info]
- 7. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] this compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain | Semantic Scholar [semanticscholar.org]
- 9. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. moscow.sci-hub.se [moscow.sci-hub.se]
Overcoming challenges in the oxidative cleavage of the Rifamycin W ansa chain
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the oxidative cleavage of the Rifamycin W ansa chain. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cleaving the this compound ansa chain? The oxidative cleavage of the C12-C29 double bond in the ansa chain of this compound is a key step in the biosynthetic pathway to produce Rifamycin B and its derivatives.[1] In a laboratory setting, this cleavage allows for the synthesis of rifamycin analogs with modified side chains, enabling structure-activity relationship (SAR) studies and the development of novel antibiotics.
Q2: Which functional groups in this compound are most sensitive to oxidative conditions? this compound contains several sensitive functionalities. The naphthoquinone core is susceptible to oxidation, especially under harsh conditions or in alkaline media.[2][3] The numerous hydroxyl groups on the ansa chain can also be oxidized. Protecting these groups may be necessary depending on the chosen cleavage method to prevent unwanted side reactions.
Q3: What are the most common chemical methods for cleaving the C12-C29 olefin? The most common and effective methods for the oxidative cleavage of alkenes in complex molecules are:
-
Ozonolysis: A direct, two-step procedure involving reaction with ozone followed by a reductive or oxidative workup to yield aldehydes/ketones or carboxylic acids, respectively.[4][5]
-
Lemieux-Johnson Oxidation: This involves a two-stage process: first, syn-dihydroxylation of the alkene to a vicinal diol using osmium tetroxide (OsO₄), followed by cleavage of the diol with sodium periodate (NaIO₄).[6][7]
-
Permanganate Oxidation: Potassium permanganate (KMnO₄) can also cleave the double bond, but it is a very strong oxidant and often leads to over-oxidation and low yields in complex substrates.
Q4: Why is my reaction yield consistently low? Low yields can stem from several factors: incomplete reaction, degradation of the starting material or product, or formation of multiple byproducts. The complex structure of this compound makes it prone to degradation under harsh conditions. The naphthoquinone core is particularly sensitive.[2][8] Optimizing reaction time, temperature, and reagent stoichiometry is critical.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the oxidative cleavage of the this compound ansa chain.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| No reaction or incomplete conversion of this compound. | 1. Insufficient amount or activity of the oxidizing agent.2. Reaction temperature is too low.3. Steric hindrance around the C12-C29 double bond. | 1. Increase the molar equivalents of the oxidant (e.g., ozone, OsO₄/NaIO₄). Ensure reagents are fresh.2. Gradually increase the reaction temperature, monitoring for product formation and degradation.3. Increase reaction time. Consider a less sterically demanding reagent if possible. |
| Formation of multiple, difficult-to-separate byproducts. | 1. Over-oxidation of the desired aldehyde/ketone products to carboxylic acids.2. Oxidation of other sensitive functional groups (e.g., hydroxyls, naphthoquinone core).3. Undesired fragmentation of the ansa chain at other locations. | 1. If using ozonolysis, switch to a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) instead of an oxidative one.[9]2. Protect sensitive hydroxyl groups as silyl ethers or acetonides prior to oxidation. Run the reaction at the lowest effective temperature (-78 °C for ozonolysis).[10]3. Use a more selective reagent system like Lemieux-Johnson, which specifically targets the diol intermediate.[11] |
| Product degradation observed (e.g., color change to deep brown/black, streaking on TLC). | 1. The naphthoquinone core is being degraded by the oxidant.[3]2. The reaction conditions (pH, temperature) are too harsh. Rifamycins are known to be unstable at elevated temperatures and non-neutral pH.[3][12]3. The product is unstable during workup or purification. | 1. Reduce the equivalents of the oxidant and reaction time. Ensure the reaction is quenched promptly.2. Maintain a neutral pH throughout the reaction and workup. Use buffered solutions if necessary. Keep the temperature as low as possible.3. Perform the workup at low temperatures. Use silica gel chromatography with a less acidic mobile phase or consider alternative purification methods like flash chromatography with deactivated silica. |
| Difficulty isolating the final product after workup. | 1. The cleaved product may be highly polar and water-soluble.2. Emulsion formation during aqueous workup.3. Adsorption of the product onto silica gel during chromatography. | 1. After quenching, perform multiple extractions with a more polar organic solvent (e.g., ethyl acetate, dichloromethane).2. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.3. Deactivate the silica gel by pre-treating it with a small percentage of triethylamine in the eluent. |
Data Presentation: Oxidative Cleavage Reagent Comparison
The following table summarizes typical reaction conditions for common oxidative cleavage methods applicable to complex polyketides like this compound. Note that specific yields for this compound are not widely reported and require empirical optimization.
| Method | Primary Reagent(s) | Typical Temperature | Workup Reagents | Primary Product(s) | Key Advantages | Key Disadvantages |
| Ozonolysis (Reductive) | 1. O₃2. (CH₃)₂S or PPh₃ | -78 °C | N/A | Aldehydes, Ketones | High efficiency; stops at aldehyde stage.[4] | Requires specialized low-temperature equipment (ozone generator). |
| Ozonolysis (Oxidative) | 1. O₃2. H₂O₂ | -78 °C to RT | N/A | Carboxylic Acids, Ketones | Directly yields stable carboxylic acids. | H₂O₂ can degrade other parts of the molecule.[9] |
| Lemieux-Johnson | 1. OsO₄ (catalytic), NMO2. NaIO₄ | 0 °C to RT | Aqueous Na₂S₂O₃ | Aldehydes, Ketones | High selectivity; milder than ozonolysis.[6] | OsO₄ is highly toxic and expensive; two-step process. |
| Permanganate | KMnO₄ | 0 °C to RT | Acidic workup | Carboxylic Acids, Ketones | Inexpensive reagent. | Low selectivity; often causes over-oxidation and degradation. |
Experimental Protocols
Protocol 1: Oxidative Cleavage of this compound via Ozonolysis (Reductive Workup)
Objective: To cleave the C12-C29 double bond of this compound to yield two carbonyl fragments without over-oxidation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃, from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Nitrogen or Argon gas
-
Dry ice/acetone bath
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Purge the solution with dry nitrogen or argon for 10-15 minutes.
-
Bubble ozone gas through the solution. Monitor the reaction progress by TLC. The reaction is typically complete when the solution retains a faint blue color, indicating an excess of ozone.[5]
-
Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon for 15-20 minutes to remove all excess ozone.
-
While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 3-5 eq) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours or overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to isolate the cleaved carbonyl products.
Visualizations: Workflows and Logic Diagrams
Experimental Workflow for Ozonolysis
Caption: Workflow for the ozonolysis of this compound with reductive workup.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common oxidative cleavage issues.
References
- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking Bacterial Naphthohydroquinone Oxidation and ADP-Ribosylation Improves Activity of Rifamycins against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 5. Ozonolysis - Wikipedia [en.wikipedia.org]
- 6. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Blocking Bacterial Naphthohydroquinone Oxidation and ADP-Ribosylation Improves Activity of Rifamycins against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent the Degradation of Rifamycin W During Extraction
This technical support guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Rifamycin W during extraction. The information is presented in a question-and-answer format to directly address common issues.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a crucial intermediate in the biosynthesis of many rifamycin antibiotics.[1] Its stability is paramount during extraction as degradation leads to a significant reduction in the yield of the target compound and the formation of impurities that can complicate downstream purification and analysis.
Q2: What are the primary causes of this compound degradation during extraction?
This compound is susceptible to both chemical and enzymatic degradation. The primary factors contributing to its degradation include:
-
pH: Rifamycins are known to be unstable in highly acidic and alkaline conditions.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[4]
-
Oxidation: The naphthoquinone core of the rifamycin family is susceptible to oxidation, which can be catalyzed by air and certain metal ions.[2][5]
-
Light: Exposure to light can lead to photodegradation.[6]
-
Enzymatic Activity: Endogenous enzymes from the fermentation broth, such as monooxygenases (Rox enzymes), can degrade this compound.[7][8]
Q3: How can I minimize enzymatic degradation during the extraction process?
Enzymatic degradation is a significant concern when extracting this compound from fermentation broths. To mitigate this, consider the following strategies:
-
Rapid Inactivation: Process the fermentation broth as quickly as possible after harvesting. Methods like rapid freezing or the immediate addition of organic solvents can help to denature and inactivate degradative enzymes.
-
Solvent Selection: Use of organic solvents such as ethyl acetate or a mixture of ethyl acetate and methanol can effectively precipitate proteins, including degradative enzymes, thus halting their activity.[1]
-
Temperature Control: Maintain low temperatures (e.g., 4°C) throughout the extraction process to reduce enzyme activity.
Q4: What is the optimal pH range for extracting and handling this compound?
While specific data for this compound is limited, studies on related rifamycins provide valuable guidance. Rifampicin, a well-studied derivative, is most stable in a slightly acidic to neutral pH range.[3][4] It is recommended to maintain the pH of aqueous solutions between 4.0 and 7.0 during extraction and purification to minimize acid-catalyzed hydrolysis and base-catalyzed oxidation.
Q5: How does temperature impact the stability of this compound?
Higher temperatures accelerate the degradation of rifamycins.[4] It is crucial to conduct all extraction and purification steps at reduced temperatures, such as on an ice bath or in a cold room. When concentrating solutions, use rotary evaporation at low temperatures and under a vacuum to minimize thermal stress on the compound.
Q6: Should I protect my this compound samples from light?
Yes, rifamycins can be susceptible to photodegradation.[6] It is best practice to protect samples from direct light by using amber-colored glassware or by wrapping containers in aluminum foil during all stages of extraction, purification, and storage.
Q7: Which solvents are recommended for the extraction and storage of this compound?
For extraction from fermentation broth, ethyl acetate or a mixture of ethyl acetate and methanol is commonly used.[1] For storage, this compound is more stable in organic solvents than in aqueous solutions. Dimethyl sulfoxide (DMSO) and methanol are suitable solvents for preparing stock solutions. If aqueous buffers are necessary, it is advisable to prepare them fresh and use them immediately.[9]
Q8: Can the use of antioxidants prevent the degradation of this compound?
Yes, antioxidants can be effective in preventing the oxidative degradation of rifamycins. Ascorbic acid (Vitamin C) and sodium sulfite have been shown to improve the stability of rifampicin in solutions by protecting it from oxidation.[4][10][11] The addition of a small amount of an antioxidant to aqueous solutions or during extraction may help preserve this compound.
Q9: How can I detect and monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a reliable method for monitoring the purity of this compound and detecting the presence of degradation products.[8][12] A shift in the retention time or the appearance of new peaks in the chromatogram can indicate degradation.
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation during extraction: Exposure to extreme pH, high temperature, or prolonged processing time. | - Maintain pH between 4.0 and 7.0.- Work at low temperatures (4°C).- Minimize the duration of each extraction step. |
| Incomplete extraction: Incorrect solvent choice or insufficient solvent volume. | - Use appropriate solvents like ethyl acetate or EtOAc/MeOH mixtures.- Perform multiple extractions to ensure complete recovery. | |
| Appearance of unknown peaks in the HPLC chromatogram. | Chemical degradation: Formation of oxidation or hydrolysis products. | - Add an antioxidant (e.g., ascorbic acid) to your solutions.- Protect samples from light.- Ensure the pH of your mobile phase is compatible with rifamycin stability. |
| Enzymatic degradation: Residual enzyme activity from the fermentation broth. | - Ensure rapid and effective inactivation of enzymes at the start of the extraction process. | |
| The color of my this compound solution changes over time (e.g., from yellow-orange to a darker shade). | Oxidation: The naphthoquinone chromophore is being oxidized. | - Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant.- Avoid the presence of catalytic metal ions.[5] |
| pH shift: The pH of the solution may have changed, leading to degradation. | - Use buffered solutions for any aqueous steps and verify the pH. |
III. Key Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Amycolatopsis mediterranei Fermentation Broth
This protocol is adapted from the methodology described for the extraction of this compound analogues.[1]
-
Harvesting and Extraction:
-
Culture the Amycolatopsis mediterranei strain on a suitable solid medium (e.g., YMG agar) at 28°C for 7 days.
-
Dice the agar culture and extract it overnight with a 4:1 (v/v) mixture of ethyl acetate (EtOAc) and methanol (MeOH) at room temperature. Perform this extraction three times.
-
Combine the organic extracts and partition against an equal volume of water. Repeat the partitioning until the aqueous layer is colorless.
-
-
Defatting:
-
Concentrate the EtOAc extract under reduced pressure.
-
Partition the concentrated extract between 95% aqueous methanol and petroleum ether to remove lipids.
-
-
Chromatographic Purification:
-
Fractionate the defatted methanol extract using Medium-Pressure Liquid Chromatography (MPLC) with a C18 reverse-phase silica gel column.
-
Elute the column with a stepwise gradient of increasing acetonitrile (ACN) in water (e.g., 30%, 50%, 70%, 100% ACN).
-
Monitor the fractions by HPLC and combine those containing this compound.
-
Perform further purification of the combined fractions using preparative HPLC with a suitable mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to obtain pure this compound.
-
Protocol 2: HPLC Method for Monitoring this compound and its Potential Degradation Products
This method is based on protocols used for the analysis of other rifamycins and can be adapted for this compound.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-20 min: Linear gradient from 20% to 80% B
-
20-25 min: 80% B
-
25-27 min: Linear gradient from 80% to 20% B
-
27-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 334 nm and 475 nm (based on the UV-Vis absorbance maxima of rifamycins).[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
IV. Data on Rifamycin Stability (Inferred from Related Compounds)
Table 1: Effect of pH on the Stability of Rifamycins
| pH Range | Stability of Rifampicin | Reference |
| < 4.0 | Unstable, rapid hydrolysis | [3][13] |
| 4.0 - 7.0 | Relatively stable | [3][4] |
| > 7.5 | Unstable, prone to oxidation | [3] |
Table 2: Recommended Solvents for Rifamycin Extraction and Storage
| Solvent | Application | Stability Notes | Reference |
| Ethyl Acetate / Methanol | Extraction | Good for initial extraction from broth. | [1] |
| Methanol | Storage | Good solubility and stability for short-term storage. | [9] |
| Dimethyl Sulfoxide (DMSO) | Stock Solutions | High solubility, suitable for long-term storage at -20°C. | [9][14] |
| Aqueous Buffers (pH 4-7) | Working Solutions | Sparingly soluble, use freshly prepared solutions. | [9] |
V. Visual Guides to Degradation and Prevention
Diagram 1: Inferred Chemical Degradation Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. [Stability of rifamycin B in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Metal ion catalyzed oxidation of the antibiotic rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis [frontiersin.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbic acid improves stability and pharmacokinetics of rifampicin in the presence of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of rifampicin in dissolution medium in presence of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Antibacterial Potency of Rifamycin W and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of Rifamycin W and related rifamycins to enhance their antibacterial potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of rifamycins?
A1: Rifamycins exhibit their antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[1] They bind to the β-subunit of the RNAP, creating a steric block that prevents the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[1] This specific targeting of the bacterial RNAP, with minimal affinity for mammalian counterparts, is a key factor in their therapeutic efficacy.
Q2: Why is there a need to chemically modify this compound and other rifamycins?
A2: The primary driver for modifying rifamycins is the emergence of bacterial resistance.[1] Resistance often arises from mutations in the rpoB gene, which codes for the β-subunit of RNAP, leading to reduced drug binding.[1] Another significant resistance mechanism is the enzymatic inactivation of the antibiotic, for instance, through ADP-ribosylation by Arr enzymes in some bacteria.[2] Chemical modifications aim to create derivatives that can overcome these resistance mechanisms, exhibit improved pharmacokinetic properties, and possess enhanced potency against a broader spectrum of bacteria, including notoriously difficult-to-treat pathogens like Mycobacterium abscessus.[3][4][5][6][7]
Q3: What are the key positions on the rifamycin scaffold for chemical modification?
A3: Several positions on the rifamycin core are amenable to chemical modification. The C3 and C4 positions of the naphthoquinone ring are frequently modified to introduce various substituents. Modifications at the C25 position of the ansa chain, often with carbamate groups, have been shown to block enzymatic inactivation by ADP-ribosyltransferases.[3][4][5][6][7] Additionally, genetic engineering of the polyketide synthase backbone has enabled the creation of novel analogs with modifications on the ansa chain, such as 24-desmethylrifampicin.
Q4: What are some examples of successful this compound or analog modifications that have enhanced antibacterial activity?
A4: Several modifications have yielded promising results:
-
C25-modified derivatives: A benzyl piperidine rifamycin derivative with a morpholino substituted C3 position (compound 5j) has shown potent activity against Mycobacterium abscessus, comparable to amikacin, and overcomes inactivation by the ArrMab enzyme.[3][4][5][6][7]
-
Genetically engineered analogs: 24-Desmethylrifampicin, created by modifying the rifamycin polyketide backbone, has demonstrated excellent activity against rifampicin-resistant Mycobacterium tuberculosis strains.
-
This compound congeners: Certain derivatives of this compound, featuring a hemiacetal structure, have exhibited significant antibacterial activity against Staphylococcus aureus, with MIC values as low as 0.5 µg/mL.[8]
Troubleshooting Guides
Problem 1: Low yield of the desired rifamycin derivative.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are fresh and of high purity. |
| Side reactions | The presence of multiple reactive sites on the rifamycin scaffold can lead to undesired byproducts. Optimize the reaction conditions by adjusting the solvent, temperature, and pH. The use of protecting groups for sensitive functional groups might be necessary. |
| Degradation of starting material or product | Rifamycins can be sensitive to light, heat, and extreme pH. Conduct reactions under inert atmosphere (e.g., nitrogen or argon) and protect from light where necessary. Use moderate temperatures and avoid strong acids or bases unless specified in the protocol. |
| Issues with reagent stoichiometry | Carefully control the molar ratios of your reactants. An excess of one reagent might lead to side product formation. Perform small-scale trial reactions to determine the optimal stoichiometry. |
| Inefficient purification | The polarity of rifamycin derivatives can be very similar, making chromatographic separation challenging. Experiment with different solvent systems for column chromatography or consider alternative purification techniques like preparative HPLC or crystallization. |
Problem 2: Difficulty in purifying the final compound.
| Possible Cause | Troubleshooting Step |
| Co-elution of impurities with the product | Optimize the mobile phase for column chromatography. A shallower gradient or isocratic elution might improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an oil or non-crystalline solid | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystallization fails, try precipitation from a solvent/anti-solvent system. Purification by preparative HPLC is also a viable option. |
| Presence of residual solvents | After purification, dry the compound under high vacuum for an extended period. Gentle heating during vacuum drying can help remove high-boiling point solvents, but be cautious of product degradation. |
Problem 3: Unexpected results in antibacterial activity testing (MIC assay).
| Possible Cause | Troubleshooting Step |
| Inaccurate compound concentration | Ensure the stock solution of your compound is accurately prepared. Verify the purity of your compound using techniques like NMR or LC-MS before preparing the stock solution. |
| Issues with bacterial inoculum | Prepare the bacterial inoculum to the correct density (e.g., McFarland standard). An inoculum that is too dense or too sparse will lead to inaccurate MIC values. |
| Contamination of the assay | Use sterile techniques throughout the MIC assay procedure to prevent contamination. Include a negative control (broth only) and a positive control (bacteria with no antibiotic) to check for contamination and proper bacterial growth. |
| Compound insolubility in the assay medium | Some rifamycin derivatives may have poor aqueous solubility. Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration of the solvent in the assay does not inhibit bacterial growth (typically ≤1%). |
Quantitative Data Summary
Table 1: Antibacterial Activity of this compound Congeners against Staphylococcus aureus
| Compound | MIC (µg/mL) |
| Compound 1 | 5 |
| Compound 2 | 40 |
| Compound 3 | 0.5 |
Data sourced from a study on this compound analogues from Amycolatopsis mediterranei S699 Δrif-orf5 strain.[8]
Table 2: In Vitro Activity of C25-Modified Rifamycin Derivatives against Mycobacterium abscessus
| Compound | MIC (µg/mL) |
| Rifampicin (RMP) | >32 |
| Rifabutin (RBT) | 4 |
| 5j | 2 |
| 5n | 4 |
MIC values for the M. abscessus ATCC 19977 reference strain.[3]
Experimental Protocols
1. Synthesis of Rifaximin from Rifamycin S
This protocol outlines a common synthetic route to Rifaximin.
-
Step 1: Preparation of 3-bromorifamycin S
-
Dissolve Rifamycin S in a suitable solvent such as a 70/30 mixture of 2-propanol and chloroform.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of pyridine perbromide to the cooled mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the 3-bromorifamycin S product.
-
-
Step 2: Condensation with 2-amino-4-methyl-pyridine
-
Dissolve the 3-bromorifamycin S in a suitable solvent.
-
Add 2-amino-4-methyl-pyridine to the solution at 10°C.
-
Stir the reaction mixture until the formation of the o-quinonimic intermediate is complete.
-
-
Step 3: Reduction to Rifaximin
-
Add ascorbic acid to the reaction mixture from the previous step.
-
Stir until the reduction to Rifaximin is complete.
-
Isolate and purify the final Rifaximin product.[9]
-
2. General Procedure for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
-
1. Preparation of Materials:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.
-
-
2. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Add the diluted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (wells with bacteria and medium, no compound) and a negative control (wells with medium only).
-
-
3. Incubation and Reading:
-
Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for S. aureus).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Synthetic workflow for the preparation of Rifaximin from Rifamycin S.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus (2021) | Laura Paulowski [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Hepatotoxicity of Semi-Synthetic Rifamycin Analogs
This guide is designed for researchers, scientists, and drug development professionals investigating semi-synthetic rifamycin analogs. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential hepatotoxicity issues encountered during research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the liver-related safety profiles of rifamycin analogs.
Q1: What are the primary mechanisms of rifamycin-induced liver injury?
A1: The hepatotoxicity of rifamycin analogs is multifactorial. Key mechanisms include:
-
Pregnane X Receptor (PXR) Activation: Rifamycins are potent activators of PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[1]
-
Cytochrome P450 (CYP) Enzyme Induction: PXR activation leads to a significant upregulation of CYP enzymes, particularly CYP3A4.[1][2] This can increase the metabolic activation of the rifamycin analog itself or co-administered drugs into reactive, toxic metabolites.[1]
-
Cholestasis: Some rifamycins can inhibit the Bile Salt Export Pump (BSEP), a key transporter responsible for eliminating bile acids from hepatocytes into the bile.[3] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids, causing cholestatic liver injury.[4]
-
Mitochondrial Dysfunction: Drug-induced mitochondrial damage can lead to ATP depletion, the formation of reactive oxygen species (ROS), and the initiation of apoptotic pathways in hepatocytes.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of toxic metabolites and bile acids can lead to ER stress, which, if prolonged, can trigger cell death.[3]
Q2: How does the hepatotoxicity of rifampicin compare to other analogs like rifabutin, rifapentine, or rifaximin?
A2: Rifampicin is the most well-studied and is considered a potent inducer of CYP enzymes, which is a major contributor to its hepatotoxicity risk, especially when co-administered with other drugs.[2][5][6][7]
-
Rifabutin and Rifapentine: These analogs also induce CYP3A4, but studies in primary human hepatocytes suggest their induction potential may be less than that of rifampicin.[2][5][6][7] However, there can be significant inter-donor variability.[2][5][6][7]
-
Rifaximin and Rifamycin SV: These are designed for minimal gastrointestinal absorption.[8][9] Their low systemic exposure significantly reduces the risk of direct hepatotoxicity compared to systemically absorbed rifamycins.[8]
Q3: My in vitro and in vivo hepatotoxicity results for a new analog are conflicting. What could be the cause?
A3: Discrepancies between in vitro and in vivo data are common in toxicology and can arise from several factors:
-
In Vitro Model Limitations: Standard 2D cell cultures (like HepG2) often have low or absent expression of key metabolic enzymes (CYPs) and transporters, failing to capture metabolism-dependent toxicity or cholestatic potential.[10] Even primary human hepatocytes can rapidly lose their phenotype in culture.[11]
-
Species Differences: Animal models, most commonly rodents, can have significant differences in drug metabolism, transporter function, and immune responses compared to humans.[12] For example, rifampicin's effect on CYP2E1 induction differs between rats and humans, leading to different outcomes when co-administered with isoniazid.
-
Pharmacokinetics and Formulation: The concentration of the drug reaching the liver in vivo is governed by its absorption, distribution, metabolism, and excretion (ADME) properties, which are not fully replicated in vitro. The formulation and vehicle used in animal studies can also impact drug exposure and potentially cause liver injury themselves.[13]
-
Complex Biological Responses: In vivo toxicity can be the result of complex interactions between different cell types (e.g., hepatocytes, Kupffer cells, stellate cells) and the immune system, which are not captured in simple monocultures.[14]
Section 2: Troubleshooting Experimental Issues
This section provides guidance in a question-and-answer format for specific problems you may encounter during your experiments.
In Vitro Assays
Q: I'm observing high variability in my primary human hepatocyte assays. What are the common causes and solutions?
A: High variability is a known challenge with primary human hepatocytes.
| Potential Cause | Troubleshooting Steps |
| Donor-to-Donor Variability | This is the most significant factor.[11] Always characterize each new lot for baseline metabolic activity and transporter function. When possible, use pooled donor hepatocytes to average out genetic variability.[15] |
| Improper Thawing Technique | Rapidly thaw vials (<2 minutes), use a specialized recovery medium, and handle cells gently with wide-bore pipette tips to maximize viability.[16] Centrifugation speed and time are critical and species-specific (e.g., 100 x g for 10 min for human hepatocytes).[16] |
| Suboptimal Plating | Ensure correct seeding density for your plate format. Distribute cells evenly by moving the plate in a figure-eight pattern. Allow sufficient time for attachment before adding overlays like Matrigel.[16] |
| Culture Instability | Primary hepatocytes rapidly dedifferentiate in standard 2D culture.[11] For longer-term studies (>48-72 hours), consider using 3D culture systems (e.g., spheroids) or sandwich cultures, which help maintain the hepatocyte phenotype.[11] |
Q: My new rifamycin analog shows cytotoxicity in HepG2 cells, but not in primary hepatocytes. How do I interpret this?
A: This result suggests the toxicity might not be dependent on metabolic activation by enzymes that are deficient in HepG2 cells.
-
Check Baseline CYP Activity: HepG2 cells have very low levels of most CYP enzymes compared to primary hepatocytes or HepaRG cells.[10] The toxicity could be due to a direct cytotoxic effect of the parent compound that primary hepatocytes are able to mitigate through other metabolic or efflux pathways.
-
Consider Off-Target Effects: The cytotoxicity in HepG2 cells could be due to an off-target effect specific to this cell line (e.g., interaction with a protein highly expressed in this cancer-derived line but not in normal hepatocytes).
-
Next Steps: Re-test the compound in a more metabolically competent cell line like HepaRG cells. If toxicity is still absent, it strengthens the hypothesis that the parent compound is not directly hepatotoxic via the tested mechanism.
Mechanism-Specific Assays
Q: I suspect my rifamycin analog is causing cholestasis. How can I confirm this in vitro?
A: The primary mechanism for rifamycin-induced cholestasis is the inhibition of the Bile Salt Export Pump (BSEP). You can assess this using two main approaches.
-
Direct BSEP Inhibition Assay: Use membrane vesicles from insect (Sf9) or HEK293 cells overexpressing human BSEP.[17] Measure the ATP-dependent uptake of a probe substrate (e.g., radiolabeled taurocholic acid) in the presence and absence of your compound to determine an IC50 value.[17]
-
Cell-Based Cholestasis Assay (DICI): This functional assay uses sandwich-cultured primary human hepatocytes, which form functional bile canaliculi.
-
Expose the hepatocytes to your compound with and without a physiologically relevant mixture of bile acids.[18]
-
Measure a cytotoxicity endpoint (e.g., ATP levels or urea production) after 24-48 hours.[18]
-
Calculate the Drug-Induced Cholestasis Index (DICI) . A significant increase in toxicity in the presence of bile acids (a low DICI value) indicates cholestatic potential.[18]
-
Q: My compound is showing signs of mitochondrial toxicity in the Seahorse XF Mito Tox assay. How do I troubleshoot and interpret the results?
A: The Seahorse assay provides detailed information on mitochondrial respiration. Common issues and interpretations are outlined below.
| Observation | Potential Interpretation | Troubleshooting Steps |
| Low Basal Oxygen Consumption Rate (OCR) | Low cell number, poor cell health, or suboptimal assay medium. | Verify cell count and viability. Ensure seeding density is optimized for your cell type (e.g., ~20,000 cells/well for primary human hepatocytes).[19] Use the recommended assay medium and ensure proper pH. |
| Poor Response to FCCP (Uncoupler) | Suboptimal FCCP concentration for the specific cell type, or cells are already maximally respiring or severely compromised. | Perform an FCCP titration to determine the optimal concentration that gives the maximal OCR.[19] If OCR does not increase, it indicates the electron transport chain may be inhibited. |
| High MitoTox Index (MTI) | Indicates mitochondrial toxicity. The specific pattern of OCR changes after drug injection can differentiate between electron transport chain (ETC) inhibition and uncoupling. | The assay software helps classify the type of toxicity. Further validate with other methods, such as measuring mitochondrial membrane potential (e.g., using JC-1 dye) or ATP levels.[20] |
Section 3: Data Presentation
This section provides comparative data for well-characterized rifamycin analogs to serve as a benchmark for your experimental results.
Table 1: Comparative CYP3A4 Induction Potential of Rifamycin Analogs in Primary Human Hepatocytes
| Compound | Concentration | Mean Fold Induction of CYP3A4 mRNA (vs. Vehicle) | Reference |
| Rifampicin | 10 µM | ~80-fold | [2][5][6][7] |
| Rifabutin | 10 µM | ~20-fold | [2][5][6][7] |
| Rifapentine | 10 µM | Variable (induced in 3 of 6 donors) | [2][5][6][7] |
Note: Data represents the mean from multiple donors; however, significant inter-donor variability is expected.[2][5][6][7]
Section 4: Key Experimental Protocols & Workflows
This section provides detailed methodologies for critical experiments and visual workflows to guide your research strategy.
Mechanism of Rifamycin Hepatotoxicity
The following diagram illustrates the key molecular initiating events and pathways involved in rifamycin-induced liver injury.
Workflow for In Vitro Hepatotoxicity Screening
This workflow outlines a tiered approach to screen new semi-synthetic rifamycin analogs for potential hepatotoxicity.
Protocol 1: BSEP Inhibition Assay using Membrane Vesicles
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on BSEP-mediated transport.
Materials:
-
BSEP-expressing membrane vesicles (commercially available, e.g., from Sf9 or HEK293 cells)
-
Control membrane vesicles (without BSEP expression)
-
[³H]-Taurocholic acid (TCA) as probe substrate
-
Assay Buffer (e.g., 10 mM Tris/HEPES, pH 7.4)
-
ATP and AMP solutions
-
Test compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Cyclosporin A)
-
Scintillation fluid and plates
Procedure:
-
Preparation: Thaw membrane vesicles on ice. Prepare serial dilutions of the test compound and positive control. Prepare reaction mixes containing assay buffer, [³H]-TCA, and either ATP (for transport) or AMP (for background binding).
-
Pre-incubation: In a 96-well plate, add the test compound dilutions or vehicle (DMSO) to the wells. Add the thawed membrane vesicles (typically 5-10 µg protein/well). Pre-incubate for 5-10 minutes at 37°C.
-
Initiate Transport: Start the reaction by adding the pre-warmed ATP or AMP reaction mix to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (typically 2-5 minutes).
-
Stop Reaction: Terminate the transport reaction by adding ice-cold wash buffer, followed by rapid filtration through a filter plate to separate the vesicles from the assay solution.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove non-transported substrate.
-
Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate ATP-dependent transport: (Counts in ATP wells) - (Counts in AMP wells).
-
Normalize data to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: CYP3A4 Induction Assay in HepaRG Cells
Objective: To quantify the induction of CYP3A4 mRNA or activity by a test compound, using rifampicin as a positive control.
Materials:
-
Cryopreserved, differentiated HepaRG cells
-
HepaRG™ induction medium
-
Test compound and Rifampicin (10 µM final concentration)
-
CYP3A4 probe substrate (e.g., Midazolam)
-
LC-MS/MS system for metabolite quantification (for activity assay)
-
RNA extraction kits and qRT-PCR reagents/system (for mRNA assay)
Procedure:
-
Cell Culture: Thaw and plate HepaRG cells according to the supplier's protocol. Allow cells to acclimate and form a confluent monolayer.
-
Compound Treatment: Prepare fresh induction medium containing the test compound at various concentrations, a positive control (10 µM Rifampicin), and a vehicle control (e.g., 0.1% DMSO).
-
Induction Period: Treat the cells for 48-72 hours, replacing the medium with fresh compound-containing medium every 24 hours.
-
Assessment (Choose one):
-
Activity Assay:
-
After the induction period, wash the cells and incubate them with a medium containing a CYP3A4 probe substrate (e.g., 5-10 µM Midazolam) for a specific time (e.g., 30-60 minutes).
-
Collect the supernatant and quantify the formation of the primary metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
mRNA Expression Assay:
-
After the induction period, wash the cells and lyse them directly in the plate.
-
Extract total RNA using a commercial kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a stable housekeeping gene (e.g., GAPDH).
-
-
-
Data Analysis:
-
Activity: Calculate the rate of metabolite formation (e.g., pmol/min/mg protein). Determine the fold induction by dividing the rate in treated cells by the rate in vehicle-treated cells.
-
mRNA: Use the ΔΔCt method to calculate the fold change in mRNA expression relative to the vehicle control.
-
Protocol 3: Assessing Cholestatic Potential using the DICI Method
Objective: To determine if a compound's cytotoxicity is enhanced in the presence of bile acids, indicating a cholestatic liability.
Materials:
-
Sandwich-cultured primary human hepatocytes (SCHH)
-
Hepatocyte culture medium
-
Physiologically relevant bile acid (BA) mixture (e.g., containing glycocholic acid, taurocholic acid, glycochenodeoxycholic acid, etc.)
-
Test compound
-
Cell viability assay kit (e.g., measuring cellular ATP content or urea production)
Procedure:
-
Cell Culture: Plate and culture primary human hepatocytes in a sandwich configuration (e.g., between two layers of collagen or Matrigel) for several days to allow the formation of bile canalicular networks.
-
Experimental Setup: Prepare two sets of plates. In one set, treat cells with serial dilutions of the test compound in standard culture medium. In the second set, treat cells with the same serial dilutions of the test compound in culture medium supplemented with the BA mixture. Include vehicle controls for both conditions.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Assess Viability: At the end of the incubation, measure hepatocyte viability/functionality in all wells using a validated assay (e.g., Promega's CellTiter-Glo® for ATP or a colorimetric urea assay).
-
Data Analysis:
-
Normalize the viability data to the respective vehicle control (with or without BAs) for each concentration of the test compound.
-
Calculate the Drug-Induced Cholestasis Index (DICI) for each concentration using the following formula:
-
DICI = (Viability with Compound + BAs) / (Viability with Compound alone)
-
-
Interpretation: A DICI value significantly less than 1 (a common cutoff is < 0.8) at a non-cytotoxic concentration indicates that the compound's toxicity is exacerbated by bile acids, suggesting a cholestatic potential.[18]
-
References
- 1. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Influx and Efflux Transporters and Cytochrome P450 3A4 in Primary Human Hepatocytes by Rifampin, Rifabutin, and Rifapentine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Involvement of endoplasmic reticulum stress in rifampicin-induced liver injury [frontiersin.org]
- 4. Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Rifamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Hepatic HepaRG Cells Maintain an Organotypic Phenotype with High Intrinsic CYP450 Activity/Metabolism and Significantly Outperform Standard HepG2/C3A Cells for Pharmaceutical and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]
- 13. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dls.com [dls.com]
- 16. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Functional expression, inhibition and induction of CYP enzymes in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hepatocyte-based in vitro model for assessment of drug-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
Troubleshooting poor separation of Rifamycin W congeners in chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the chromatographic separation of Rifamycin W and its structurally similar congeners.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution or complete co-elution of my this compound congeners?
A: Poor resolution is the most common challenge when separating closely related compounds like this compound congeners, which may only differ by a single functional group.[1][2] The issue typically stems from insufficient selectivity in the chromatographic system. A systematic approach is required to identify and resolve the problem.
Troubleshooting Steps:
-
Verify System Performance: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and perform a system suitability test with a known standard to confirm efficiency and reproducibility.
-
Optimize the Mobile Phase: The mobile phase composition is the most powerful tool for manipulating selectivity in reversed-phase HPLC.[3][4]
-
Adjust Organic Modifier Ratio: Fine-tune the gradient slope. A shallower gradient increases the separation time but often significantly improves the resolution of closely eluting peaks.[5]
-
Change Organic Modifier Type: Switching between acetonitrile and methanol can alter selectivity due to their different chemical properties.[4]
-
Modify pH: Rifamycins are ionizable compounds. Adjusting the mobile phase pH can change the ionization state of the congeners, leading to significant changes in retention and selectivity.[6] Using a buffer is critical for maintaining a stable pH and achieving reproducible results.
-
-
Adjust Temperature: Increasing the column temperature can reduce mobile phase viscosity and may improve peak shape and resolution.[7] However, ensure the temperature is kept stable, as fluctuations can cause retention time variability.[8]
-
Consider the Stationary Phase: If mobile phase optimization does not yield the desired separation, the column chemistry may not be suitable.[9] (See Q5).
Q2: My chromatogram shows asymmetric peaks (tailing or fronting). What are the common causes?
A: Peak asymmetry is often caused by secondary chemical interactions, column overloading, or issues with the mobile phase.
Common Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.[8] Solution: Dilute your sample and reinject.
-
Secondary Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes, causing peak tailing. Solution: Use a high-purity, end-capped column. Alternatively, adding a competitive agent like triethylamine (at a very low concentration, ~0.1%) to the mobile phase can mask these sites, but this may not be suitable for all detectors (e.g., MS).
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion. Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of your analytes to ensure a single ionic form predominates.[4]
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or high temperatures.[8] Solution: Replace the column with a new one of the same type.
Q3: I am using a gradient elution and experiencing significant baseline drift. How can I minimize this?
A: Baseline drift is a common artifact in gradient elution because the mobile phase composition changes over time, altering its UV absorbance and refractive index.[5]
Strategies to Minimize Baseline Drift:
-
Use High-Purity Solvents: Impurities in the mobile phase, especially in the weaker solvent, can accumulate on the column and elute as the gradient strength increases, causing a rising baseline and ghost peaks. Always use HPLC- or MS-grade solvents.
-
Ensure Thorough Degassing: Dissolved gases coming out of solution during the gradient run can cause detector noise and drift.[10] Use an inline degasser or degas solvents before use by sparging with helium or sonication.
-
Use a Reference Wavelength: If using a Diode Array Detector (DAD), you can set a reference wavelength where your analytes do not absorb to compensate for changes in the mobile phase's background absorbance.[5]
-
Solvent Composition Matching: Ensure the UV absorbance of your mobile phase components (A and B) is as closely matched as possible at the detection wavelength. For example, some additives may absorb strongly at low UV wavelengths.
Q4: How do I select and optimize a mobile phase for separating this compound congeners?
A: Mobile phase optimization is a critical process for achieving good separation.[3] For reversed-phase chromatography of this compound congeners, this involves adjusting the organic modifier, aqueous phase, and additives.
Systematic Optimization:
-
Choose an Organic Modifier: Acetonitrile and methanol are the most common choices. They offer different selectivities. It is often beneficial to screen both.
-
Select an Aqueous Additive/Buffer: Since rifamycins are ionizable, pH control is essential.
-
Acidic Modifiers: Low concentrations (0.1%) of formic acid or acetic acid are common for suppressing the ionization of acidic analytes and are compatible with mass spectrometry.[1][6]
-
Buffers: For precise pH control, especially when working near an analyte's pKa, a buffer system like phosphate or citrate is recommended for UV-based detection.[6][11]
-
-
Perform a Scouting Gradient: Start with a broad gradient (e.g., 5-95% organic over 20-30 minutes) to determine the approximate elution time of your congeners.[5]
-
Refine the Gradient: Based on the scouting run, design a shallower gradient focused on the elution window of your compounds of interest to improve resolution.
Table 1: Comparison of Common Mobile Phase Components
| Component | Characteristic | Impact on Separation |
| Organic Modifiers | ||
| Acetonitrile | Lower viscosity, lower UV cutoff. | Often provides sharper peaks and different selectivity compared to methanol.[4] |
| Methanol | Higher viscosity, higher polarity. | Can alter elution order and improve resolution for certain compounds due to different hydrogen bonding capabilities.[4] |
| Aqueous Additives | ||
| Formic Acid (0.1%) | Provides an acidic pH (~2.8), MS-compatible. | Suppresses ionization of acidic functional groups, leading to better retention and peak shape.[6] |
| Phosphate Buffer | High buffer capacity, not MS-compatible. | Provides excellent pH stability for reproducible separations, crucial when pH is a key selectivity parameter.[6] |
Q5: I have tried optimizing my mobile phase, but some congeners remain unresolved. When should I consider changing the HPLC column?
A: You should consider changing the stationary phase when extensive mobile phase optimization fails to provide the required resolution. Changing the column chemistry is one of the most effective ways to alter separation selectivity.[9]
Options for Alternative Stationary Phases:
-
Different C18 Phases: Not all C18 columns are the same. Switching from a standard C18 to one with a different ligand density, end-capping, or base silica can change selectivity.
-
Polar-Embedded Phases: Columns with an embedded polar group (e.g., amide, carbamate) offer different selectivity for polar and hydrogen-bonding analytes and are more stable in highly aqueous mobile phases.[9]
-
Phenyl Phases: Phenyl columns provide pi-pi interactions, which can be highly effective for separating aromatic compounds or molecules with subtle differences in their aromatic moieties.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar this compound congeners that are poorly retained in reversed-phase mode, HILIC can be an effective alternative separation mechanism.[12]
Troubleshooting and Method Development Workflows
The following diagrams illustrate logical workflows for troubleshooting separation issues and developing a new chromatographic method.
Caption: A logical workflow for troubleshooting poor separation.
Caption: An experimental workflow for method development.
Experimental Protocols
Protocol 1: Example HPLC Method for Analysis of this compound Congeners
This protocol is a representative starting point based on methods found in the literature for separating this compound and its related compounds.[1][11][13] Optimization will likely be required for specific sample matrices and congener profiles.
-
Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: High-purity reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm or equivalent).[14]
-
Mobile Phase A: Water with 0.5% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.5% FA) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 80 | 20 |
| 5.0 | 65 | 35 |
| 19.0 | 45 | 55 |
| 23.0 | 35 | 65 |
| 25.0 | 20 | 80 |
| 28.0 | 20 | 80 |
| 28.1 | 80 | 20 |
| 35.0 | 80 | 20 |
Note: This gradient is adapted from a published method and serves as an example.[1] A column re-equilibration step (final step) is crucial for reproducibility.
References
- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 10. immun.lth.se [immun.lth.se]
- 11. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moscow.sci-hub.se [moscow.sci-hub.se]
- 14. ptfarm.pl [ptfarm.pl]
Technical Support Center: Enhancing the Stability and Shelf-Life of Purified Rifamycin W
For researchers, scientists, and drug development professionals working with purified Rifamycin W, ensuring its stability and prolonging its shelf-life is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of purified this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of antibacterial activity in stored solutions. | Degradation due to improper storage conditions (e.g., pH, temperature, light exposure). | Store aliquots of this compound solutions at -20°C or -80°C in the dark. Use buffers with a near-neutral pH (6.0-7.5). Prepare fresh solutions for critical experiments. |
| Color change of this compound solution (e.g., darkening). | Oxidation of the hydroquinone ring, particularly in alkaline or neutral solutions exposed to air. | Prepare solutions using deoxygenated solvents. Consider adding an antioxidant like ascorbic acid to the solution. Store under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation of this compound from aqueous solutions. | Poor solubility, especially at neutral pH. Hydrolysis in acidic conditions leading to less soluble degradation products. | For stock solutions, use organic solvents like DMSO or ethanol. For aqueous buffers, ensure the final concentration of the organic solvent is low (<1%) to avoid toxicity in cellular assays. If precipitation occurs upon dilution, try a co-solvent system or pH adjustment within the stable range. |
| Inconsistent results in photostability testing. | Non-uniform light exposure or lack of a proper control. | Utilize a validated photostability chamber that provides uniform UV and visible light exposure. Always include a "dark control" sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.[1] |
| Mass balance in stability studies is below 95%. | Formation of non-UV active or volatile degradation products. Adsorption of the compound to the container surface. | Employ a universal detector such as a Charged Aerosol Detector (CAD) or a mass spectrometer alongside UV detection. Conduct extraction studies from the container to quantify any adsorbed this compound. If volatile degradants are suspected, consider using headspace GC-MS.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of related rifamycins, the two main degradation pathways for this compound are:
-
Hydrolysis: This occurs predominantly in acidic solutions and can lead to the cleavage of the ansa chain, forming products like 3-formyl rifamycin SV.[1][2]
-
Oxidation: The hydroquinone ring of the rifamycin structure is susceptible to oxidation, especially in neutral to alkaline conditions and in the presence of oxygen.[1][3] This can lead to the formation of rifamycin quinone.
Q2: What is the optimal pH for storing this compound solutions?
A2: this compound and its analogs are generally most stable in near-neutral solutions (pH 6.0-7.5).[1] Acidic conditions (pH < 4) promote hydrolysis, while alkaline conditions (pH > 8) accelerate oxidation.[4]
Q3: How should I store purified this compound?
A3: For long-term storage, solid (powdered) this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For solutions, prepare concentrated stock solutions in a suitable organic solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Can I use excipients to improve the stability of this compound formulations?
A4: Yes, certain excipients can enhance stability. For instance, antioxidants like ascorbic acid can prevent oxidation.[5] However, it is crucial to conduct compatibility studies as some excipients can also promote degradation.[5] Encapsulation in systems like niosomes has also been shown to improve the stability of related rifamycins.[6]
Q5: What are the common degradation products of this compound I should monitor?
A5: Key degradation products to monitor include 3-formyl rifamycin SV (from hydrolysis) and rifamycin S (an oxidation product of Rifamycin SV, a related compound).[2][7] Other related impurities and degradation products can also form depending on the specific stress conditions.[8]
Data on Stability of Rifamycin Analogs
The following table summarizes stability data for Rifampicin, a close analog of this compound. This data can be used as a general guide for handling this compound.
| Condition | Parameter | Observation | Reference |
| pH | Stability | Most stable at neutral pH. Rapid degradation in acidic (hydrolysis) and alkaline (oxidation) conditions. | [1] |
| Temperature | Solid Form | Stable at temperatures up to 70°C. | [9] |
| Solution (in 7H9 broth) | ~50% degradation after 1 week at 37°C. Undetectable after 3 weeks. | [10] | |
| Solution (in L-J medium) | ~50% degradation after 1 week at 37°C. Undetectable after 6 weeks. | [10] | |
| Solvents for Stock Solutions | Stability | Stock solutions in DMSO (10 mg/mL) are stable for about 8 months at -15°C. Solutions in water-ethanol (8:2, 1 mg/mL) are stable for 8 weeks at 4°C or 20°C. | [9] |
| Light Exposure | Photostability | Susceptible to photolytic degradation, especially in solution. | [1][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-20 min: 20-80% B (linear gradient)
-
20-25 min: 80% B (isocratic)
-
25-30 min: 80-20% B (linear gradient)
-
30-35 min: 20% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm or 334 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Rifamycins for M. Smegmatis with Comparison of Oxidation and Binding to Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. veeprho.com [veeprho.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
Rational design of Rifamycin W derivatives to overcome antibiotic resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the rational design of Rifamycin W derivatives to overcome antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to rifamycins that new derivatives aim to overcome?
A1: The primary mechanisms of resistance are target modification and enzymatic inactivation. Target modification typically involves mutations in the β-subunit of RNA polymerase (RNAP), encoded by the rpoB gene. These mutations can reduce the binding affinity of rifamycins to their target.[1] Enzymatic inactivation, another significant resistance mechanism, can occur through processes like ADP-ribosylation of the rifamycin molecule, rendering it inactive.[1]
Q2: What is the rationale behind modifying the ansa-chain of this compound?
A2: The rational design of this compound derivatives often focuses on modifying the ansa-chain to block resistance mechanisms while maintaining or improving binding to RNA polymerase. For instance, strategic modifications can prevent inactivating enzymes, such as ADP-ribosyltransferases, from recognizing and modifying the antibiotic. This approach aims to restore the intrinsic potency of the rifamycin core structure against resistant bacterial strains.
Q3: How do the newer benzoxazinorifamycins improve upon older rifamycins like rifampin?
A3: Benzoxazinorifamycins have shown superior affinity for both wild-type and some rifampin-resistant Mycobacterium tuberculosis RNA polymerases.[2] Additionally, they exhibit reduced induction of human cytochrome P450 enzymes, which is a significant drawback of rifampin, especially for patients on other medications like certain HIV drugs.[2]
Troubleshooting Guides
Synthesis of Rifamycin Derivatives
Q4: I am having trouble with the solubility of my starting materials for the synthesis of a new rifamycin derivative. What can I do?
A4: Rifamycins are known for their poor water solubility.[3] For synthetic reactions, it is best to use organic solvents in which rifamycins are more soluble, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol.[3] If the reaction requires an aqueous environment, consider using a co-solvent system to improve solubility.[3]
Q5: My purification of a novel rifamycin derivative by chromatography is yielding impure fractions. What are some common issues?
A5: Purity of the starting material, such as Rifamycin S, is crucial. Ensure your starting material is of high purity before beginning the synthesis. During purification, consider using a combination of chromatographic techniques. For instance, after an initial separation on a silica gel column, a subsequent purification using reverse-phase chromatography might be necessary to remove closely related impurities.
Minimum Inhibitory Concentration (MIC) Assays
Q6: My MIC results for a new derivative are inconsistent across experiments. What could be the cause?
A6: Inconsistent MIC results can stem from several factors:
-
Compound Solubility: Poor solubility of the derivative in the testing medium can lead to variable effective concentrations.[3] It is advisable to first dissolve the compound in a small amount of DMSO and then dilute it in the broth, ensuring the final DMSO concentration is low (typically <1%) to avoid toxicity to the bacteria.[3]
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for consistent cell density in each well.
-
Plate Incubation: Inconsistent incubation times or temperatures can affect bacterial growth and, consequently, the MIC reading. Use a calibrated incubator and adhere strictly to the recommended incubation period (e.g., 16-20 hours for many bacteria).
Q7: I am observing bacterial growth in the sterility control well of my 96-well plate. What should I do?
A7: Growth in the sterility control well (broth only) indicates contamination of the growth medium or the 96-well plate. Discard the results of that experiment, ensure your aseptic technique is sound, and use fresh, sterile media and plates for the next assay.
X-ray Crystallography of RNAP-Rifamycin Complexes
Q8: I am struggling to obtain well-diffracting crystals of my RNA polymerase-rifamycin derivative complex. What are some common hurdles?
A8: Crystallizing large complexes like RNAP with a ligand is challenging. Common issues include:
-
Sample Purity and Homogeneity: The RNAP must be highly pure and conformationally homogeneous. The presence of a non-essential ω subunit has been shown to be crucial for obtaining well-diffracting crystals of E. coli RNAP.[4]
-
Conformational Flexibility: Both RNAP and the bound rifamycin derivative can have conformational flexibility, which can hinder crystal formation.[5]
-
Low Affinity Binding: If the derivative binds with low affinity, you may not achieve full occupancy in the crystal, leading to poor electron density for the ligand. Soaking pre-existing RNAP crystals with a high concentration of the rifamycin derivative can sometimes overcome this.[6]
Q9: The electron density for my bound rifamycin derivative is weak and difficult to interpret. How can I improve this?
A9: Weak electron density for the ligand can be due to partial occupancy or flexibility. To improve this, you can try co-crystallization instead of soaking, if you haven't already. Optimizing the crystallization conditions, such as pH, temperature, and precipitant concentration, may also lead to better-ordered crystals. In some cases, two RNAP molecules may be present in the asymmetric unit of the crystal, and the electron density for the ligand might be clearer in one than the other.[2]
Data Presentation
Table 1: Comparative MICs (μg/mL) of Rifamycin Derivatives Against Gram-Positive Resistant Bacteria
| Antibiotic | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (Rifampin-Susceptible) | Enterococcus faecalis | Enterococcus faecium (Vancomycin-Resistant) |
| Rifampicin | 0.016 - >128 | ≤0.016 | ≤1 - >64 | Data Not Available |
| Rifabutin | 0.002 - 6.25 | ≤0.015 | ≤0.125 - >8 | Data Not Available |
| Rifapentine | ≤0.015 - >128 | ≤0.015 | ≤0.03 - >4 | Data Not Available |
| Rifaximin | 0.008 - >128 | 0.5 | Data Not Available | Data Not Available |
Note: MIC values can vary based on the specific strain and testing methodology. Data is compiled from multiple sources and should be interpreted with caution.
Table 2: Comparative MICs (μg/mL) of Rifamycin Derivatives Against Mycobacteria
| Antibiotic | Mycobacterium tuberculosis (Rifampin-Resistant) | Mycobacterium avium complex (MAC) |
| Rifampicin | >1.0 | ≤2.0 |
| Rifabutin | 0.25 - 16 | ≤0.125 |
| Rifapentine | Data Not Available | ≤2.0 |
| Rifaximin | Data Not Available | Data Not Available |
Note: MIC values can vary based on the specific strain and testing methodology. Data is compiled from multiple sources and should be interpreted with caution.
Table 3: In Vitro Activity of Selected Rifamycin Derivatives against Staphylococcus aureus
| Compound | Modification | MIC (µg/mL) vs. Rifampin-Susceptible S. aureus | MIC (µg/mL) vs. Rifampin-Resistant S. aureus |
| Rifampin | Standard | 0.002 - 0.03 | >128 |
| Rifalazil | Benzoxazinorifamycin | 0.002 - 0.03 | 2 |
| ABI-0418 | Benzoxazinorifamycin | 0.002 - 0.03 | 2 |
| ABI-0420 | Benzoxazinorifamycin | 0.002 - 0.03 | 2 |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of each rifamycin derivative in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control, for a final volume of 200 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
In Vitro Transcription Assay
-
Reaction Setup: In a 384-well plate, dispense 1 µL of each rifamycin derivative from your library. Include positive controls (e.g., 10 µM rifampicin) and negative controls (DMSO).[7]
-
Master Mix Preparation: Prepare a master mix containing transcription buffer, a linear DNA template with a promoter sequence, and all four ribonucleoside triphosphates (rNTPs), with one being fluorescently labeled (e.g., fluorescein-UTP).[7]
-
Reaction Initiation: Add 10 µL of the master mix to each well. Initiate the transcription reaction by adding 10 µL of purified bacterial RNA polymerase (RNAP) holoenzyme solution to each well. The final reaction volume will be 21 µL.[7]
-
Incubation: Incubate the plates at 37°C for 1-2 hours.[7]
-
Data Acquisition: Measure the fluorescence polarization (FP) in each well using a plate reader. An increase in FP indicates the incorporation of the fluorescent rNTP into a larger RNA molecule.
-
Data Analysis: Calculate the percent inhibition for each compound based on the decrease in the FP signal relative to the controls.
Mandatory Visualizations
Caption: Workflow for the rational design of this compound derivatives.
Caption: Key mechanisms of rifamycin action and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Reducing off-target effects in the development of Rifamycin W-based drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rifamycin W and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to off-target effects in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your research and provides actionable steps to identify and mitigate them.
Q1: My new this compound analog shows high levels of cytotoxicity in my cell line, even at concentrations where I expect on-target activity. How can I determine if this is an off-target effect?
High cytotoxicity unrelated to the primary target can confound experimental results. A systematic approach is necessary to distinguish between on-target and off-target toxicity.
Initial Steps:
-
Confirm Compound Integrity: Ensure your Rifamycin derivative is stable under your experimental conditions. Rifamycins can be sensitive to light, pH, and oxidation. It is recommended to prepare fresh dilutions for each experiment and store stock solutions appropriately (e.g., protected from light at -20°C or -80°C).[1]
-
Dose-Response Analysis: Perform a cell viability assay (e.g., MTT, resazurin, or ATP-based assays) to determine the IC50 for cytotoxicity.[1] Compare this with the IC50 for the inhibition of the intended target. A narrow window between these two values suggests potential off-target toxicity.[1]
Troubleshooting Workflow:
The following diagram outlines a workflow for investigating unexpected cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: I'm observing inconsistent results between experimental replicates. What could be the cause?
Inconsistent results can stem from compound instability or procedural variability.
Troubleshooting Steps:
-
Compound Stability: As mentioned, Rifamycin derivatives can be unstable.[1] Ensure proper storage and handling.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Positive and Negative Controls: Always include appropriate controls. For example, use a known inhibitor of your target as a positive control and a vehicle-treated group as a negative control.[1]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target effects of Rifamycin derivatives.
Q3: What are the known off-target effects of Rifamycin derivatives?
While the primary target of rifamycins is bacterial DNA-dependent RNA polymerase, derivatives can interact with unintended eukaryotic targets.[2][3] Key off-target effects include:
-
Pregnane X Receptor (PXR) Activation: Rifampicin is a well-known agonist of the human PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes like cytochrome P450 3A4 (CYP3A4).[4][5][6] This interaction is a major cause of drug-drug interactions.
-
Hepatotoxicity: Some rifamycins have been associated with liver injury, potentially through mechanisms like the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress.[7][8]
-
Inhibition of Eukaryotic Kinases: Modified rifamycins, particularly those designed to target other cellular processes, may inhibit structurally related kinases due to the conserved nature of ATP-binding pockets.[1]
Q4: How can I design this compound-based drugs with higher selectivity?
Improving selectivity involves modifying the core structure to enhance binding to the intended target while reducing affinity for off-targets. Structure-activity relationship (SAR) studies are crucial.
Key SAR Insights:
-
Modifications at C-3 and C-4: These positions on the ansa macrolide structure are distant from the primary binding site on bacterial RNA polymerase. Modifications here have been successfully used to improve pharmacokinetic properties and enhance activity without altering the mode of action.[2]
-
C-25 Modifications: Strategic modifications at the C-25 position have been shown to block inactivation by ADP-ribosylation, a resistance mechanism in some bacteria, while preserving on-target activity.[9][10][11]
-
Lipophilicity: There can be a correlation between the lipophilicity (logP) of a derivative and its biological activity. This property can be modulated through substitutions to improve cell permeability and target engagement.[2][12]
The diagram below illustrates the logical flow for a structure-based drug design approach to enhance selectivity.
Caption: Logic diagram for structure-based design to improve selectivity.
Q5: What are the key signaling pathways affected by Rifamycin off-target interactions?
The most well-documented off-target pathway involves the activation of the Pregnane X Receptor (PXR).
PXR Activation Pathway:
-
Ligand Binding: Rifampicin enters a hepatocyte and binds to the ligand-binding domain of PXR in the cytoplasm.
-
Nuclear Translocation: The PXR-Rifampicin complex translocates to the nucleus.
-
Heterodimerization: In the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PXR/RXR heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.
-
Gene Transcription: This binding recruits coactivators (like SRC-1 and PGC-1α) and initiates the transcription of genes, most notably CYP3A4, which is responsible for metabolizing a wide range of drugs.[13]
The diagram below visualizes this signaling pathway.
Caption: PXR activation pathway by a Rifamycin derivative.
Section 3: Experimental Protocols & Data
This section provides methodologies for key experiments and summarizes relevant data in tables.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is for determining the cytotoxic effects of a this compound derivative on a mammalian cell line.
Materials:
-
96-well cell culture plates
-
Complete culture medium
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
To identify off-target kinase interactions, it is recommended to screen your compound against a broad panel of kinases. This is often performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide the compound at a specified concentration (e.g., 1 µM or 10 µM).
-
Assay Performance: The compound is tested against a large panel of purified kinases (e.g., >400 kinases) in an in vitro activity assay. The activity of each kinase is measured in the presence of your compound and compared to a control.
-
Data Analysis: The percent inhibition for each kinase at the tested concentration is determined. Results are often presented as a selectivity score or in a heatmap format, highlighting potential off-targets.
Quantitative Data Summary
The following tables summarize minimum inhibitory concentration (MIC) and cytotoxicity data for various Rifamycin derivatives from the literature. This allows for a comparative assessment of on-target potency versus potential toxicity.
Table 1: Antibacterial Activity of Rifamycin Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Rifamycin O | M. abscessus | 4.0–6.2 (MIC90) | [14] |
| Rifamycin SV Analog 1 | S. aureus | 5 | [15][16] |
| Rifamycin SV Analog 3 | S. aureus | 0.5 | [15][16] |
| Rifampicin | M. tuberculosis H37Rv | ~0.02 | [17] |
| Analog 14 | M. tuberculosis (S522L) | 3 | [17] |
Table 2: Cytotoxicity of Rifamycin Analogs
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Rifamycin Analog 1 | HeLa | ~50 | Not Specified | [16] |
| Rifamycin Analog 3 | HeLa | ~50 | Not Specified | [16] |
| Rifampicin | HepG2 | >100 | 24 hours | [18] |
| Rifamycin Analog 1 | Caco-2 | ~50 | Not Specified | [16] |
| Rifamycin Analog 3 | Caco-2 | ~50 | Not Specified | [16] |
References
- 1. benchchem.com [benchchem.com]
- 2. Spiropiperidyl rifabutins: expanded in vitro testing against ESKAPE pathogens and select bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifamycin antibiotics and the mechanisms of their failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of rifampicin and pregnane X receptor inhibition of human cholesterol 7 alpha-hydroxylase gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of the antibacterial activity of Rifamycin W versus Rifamycin B
Comparative Analysis of Antibacterial Activity: Rifamycin W vs. Rifamycin B
A Head-to-Head Look at Two Key Rifamycin Congeners
Rifamycins are a class of antibiotics highly effective against mycobacteria, making them cornerstone treatments for tuberculosis, leprosy, and other related infections[1]. This guide provides a comparative analysis of the antibacterial activity of two key rifamycins: this compound, a crucial intermediate in the biosynthesis of many rifamycin antibiotics, and Rifamycin B, a naturally occurring but poorly active precursor that can be converted to the highly active Rifamycin SV[1]. While direct comparative studies are limited, this analysis synthesizes available data to offer insights for researchers and drug development professionals.
Quantitative Data on Antibacterial Activity
Rifamycin B, in its natural form, is considered to be essentially inactive[1]. It undergoes spontaneous oxidation and hydrolysis in aqueous solutions to yield the highly active Rifamycin S, which can then be reduced to Rifamycin SV, the first rifamycin used clinically[1]. Therefore, the antibacterial activity of Rifamycin B itself is negligible, and its significance lies in its role as a precursor.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound Analogue 1 | Staphylococcus aureus | 5 | [2][4] |
| This compound Analogue 2 | Staphylococcus aureus | 40 | [2][4] |
| This compound Analogue 3 | Staphylococcus aureus | 0.5 | [2][3][4] |
| Rifamycin B | Various | Poorly active/Inactive | [1] |
Note: The data for this compound analogues are from a single study and may not be representative of the activity of this compound itself. Further research is needed for a direct comparison.
Mechanism of Action
The antibacterial effect of rifamycins is primarily achieved by inhibiting the activity of bacterial DNA-dependent RNA polymerase (RNAP)[1][][6]. This action prevents the synthesis of bacterial RNA, which in turn halts protein production and ultimately leads to bacterial cell death or inhibition of growth[7].
Rifamycins bind to the β-subunit of the bacterial RNAP, creating a steric block that prevents the elongation of the RNA chain[1][][7]. A key advantage of rifamycins is their high selectivity for prokaryotic RNAP, with a much lower affinity for the mammalian equivalent, which contributes to their favorable safety profile[1][8].
Caption: Mechanism of action of rifamycins.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI)[9][10][11][12][13].
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Serial Dilution of Antimicrobial Agent: The rifamycin compound is serially diluted in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium[14].
Caption: Workflow for MIC determination.
Conclusion
Based on the available, though limited, data, this compound and its derivatives exhibit antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. In contrast, Rifamycin B is largely inactive in its native state but serves as a crucial precursor to highly potent rifamycin antibiotics. The shared mechanism of action across the rifamycin class—inhibition of bacterial RNA polymerase—underscores their therapeutic importance. For a definitive comparative analysis of the antibacterial potency of this compound and Rifamycin B, direct, head-to-head studies employing standardized methodologies are required.
References
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. iacld.com [iacld.com]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. darvashco.com [darvashco.com]
- 13. goums.ac.ir [goums.ac.ir]
- 14. researchgate.net [researchgate.net]
Validating the efficacy of new Rifamycin W analogs against methicillin-resistant Staphylococcus aureus (MRSA)
A new generation of Rifamycin W analogs is showing significant promise in the fight against methicillin-resistant Staphylococcus aureus (MRSA), with several novel compounds exhibiting superior efficacy over existing antibiotics in preclinical studies. These analogs have demonstrated lower minimum inhibitory concentrations (MICs) and greater effectiveness in animal infection models, positioning them as potential breakthrough therapies for difficult-to-treat MRSA infections.
Researchers have developed a series of novel rifamycin derivatives, including benzoxazinorifamycins, that not only show potent activity against rifampin-susceptible MRSA but also retain considerable efficacy against rifampin-resistant strains.[1] This is a critical advancement, as resistance to rifampin, a commonly used antibiotic for staphylococcal infections, typically arises from mutations in the rpoB gene, which encodes the β subunit of RNA polymerase, the target of rifamycins.[1][2]
Comparative In Vitro Activity
The in vitro potency of these new chemical entities (NCEs) has been a key focus of recent research. Many of these novel rifamycins display lower MICs compared to rifampin and rifalazil against rifampin-susceptible S. aureus.[1] For instance, some NCEs have shown MICs in the range of 0.002 to 0.03 μg/ml.[1] Importantly, certain analogs maintain activity against highly rifampin-resistant S. aureus strains, with MICs as low as 2 μg/ml, a significant improvement over the >128 μg/ml resistance profile of these strains to rifampin.[1]
| Compound | Rifampin-Susceptible S. aureus MIC (μg/ml) | Highly Rifampin-Resistant S. aureus MIC (μg/ml) |
| Rifampin | ~0.002 - 0.03 | >128 |
| Rifalazil | ~0.002 - 0.03 | >128 |
| Novel Analogs (e.g., ABI-0418, ABI-0420) | 0.002 - 0.03 | 2 |
In Vivo Efficacy in Murine Infection Models
The promising in vitro data is supported by robust in vivo studies. In murine septicemia models using rifampin-susceptible S. aureus, the majority of the new analogs demonstrated efficacy at lower intravenous (i.v.) doses (0.003 to 0.06 mg/kg) compared to rifalazil and rifampin, which had 50% effective doses (ED50) of approximately 0.06 mg/kg.[1][2] Furthermore, several of these new compounds have shown oral efficacy with ED50s ranging from 0.015 to 0.13 mg/kg, suggesting potential for oral administration in clinical settings.[1][2]
Against rifampin-resistant S. aureus, select new analogs have also shown in vivo activity. For example, compounds ABI-0418 and ABI-0420 were highly active against susceptible strains and demonstrated efficacy in the murine septicemia model against highly rifampin-resistant strains.[1] In a murine thigh infection model with a susceptible strain, several NCEs at a dose of 0.06 mg/kg resulted in a significant reduction in bacterial load compared to placebo-treated animals.[2] However, efficacy against highly resistant strains in the thigh model was not observed, though some effect was seen against partially resistant strains.[2]
| Compound | Murine Septicemia Model ED50 (i.v.) vs. Susceptible S. aureus (mg/kg) | Murine Septicemia Model ED50 (oral) vs. Susceptible S. aureus (mg/kg) |
| Rifampin | 0.062 | ~0.1 - 0.2 |
| Rifalazil | 0.063 | ~0.06 - 0.2 |
| Novel Analogs | 0.003 - 0.06 | 0.015 - 0.13 |
Overcoming Resistance Mechanisms
The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a halt in RNA synthesis and subsequent cell death.[3] Resistance in S. aureus predominantly arises from point mutations in the rpoB gene, which alters the drug's binding site on the RNA polymerase enzyme.[1][2] The new this compound analogs are being designed to overcome this resistance, potentially through structural modifications that allow for effective binding to the mutated RNA polymerase or by evading other resistance mechanisms like enzymatic inactivation.[4]
Caption: Mechanism of action of this compound analogs and the primary resistance pathway in MRSA.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: The in vitro activity of the new rifamycin analogs is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds are prepared in Mueller-Hinton broth in microtiter plates. Each well is then inoculated with a standardized suspension of the MRSA strain. The plates are incubated at 35°C for 16-20 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Murine Septicemia Model: This in vivo model is used to assess the systemic efficacy of the new compounds. Mice are infected intraperitoneally with a lethal dose of a clinical MRSA isolate. The test compounds are administered at various doses, typically via intravenous or oral routes, at a specified time post-infection. The survival of the mice is monitored for a set period, usually 7 days. The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is then calculated.
Murine Thigh Infection Model: To evaluate the antimicrobial efficacy in a localized infection, a neutropenic murine thigh infection model is often employed.[5] Mice are rendered neutropenic and then infected with a suspension of MRSA into the thigh muscle. Treatment with the test compounds is initiated at a specific time after infection. At various time points, the mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (colony-forming units per gram of tissue). A significant reduction in bacterial count compared to untreated controls indicates efficacy.
Caption: Experimental workflow for validating the efficacy of new this compound analogs against MRSA.
The development of these new this compound analogs represents a significant step forward in addressing the challenge of MRSA. Their enhanced potency and ability to overcome existing resistance mechanisms offer hope for more effective treatment options for patients with these serious infections. Further clinical development will be crucial to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Rifamycin W: A Viable Precursor for the Synthesis of Novel Rifamycins - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Rifamycins, a class of potent antibiotics, remain a cornerstone in the treatment of bacterial infections, particularly tuberculosis. The continual evolution of drug-resistant bacterial strains, however, demands the development of new rifamycin analogs with improved efficacy. This guide provides a comparative analysis of Rifamycin W as a biosynthetic precursor for generating novel rifamycins, alongside the more traditional semi-synthetic routes starting from Rifamycin SV and Rifamycin S.
Executive Summary
This compound is a crucial intermediate in the biosynthetic pathway of rifamycins produced by the bacterium Amycolatopsis mediterranei. While not typically used as a direct starting material for chemical synthesis, its strategic position in the biosynthetic cascade makes it a valuable target for genetic engineering approaches to produce novel rifamycin scaffolds. This guide explores the advantages and methodologies of utilizing this compound as a precursor through biotechnological methods and compares this strategy with established semi-synthetic modifications of the more readily available Rifamycin SV and its oxidized form, Rifamycin S. We present comparative data on the biological activity of novel analogs derived from these precursors, detailed experimental protocols, and visualizations of the key pathways and mechanisms.
Comparison of Precursors for Novel Rifamycin Synthesis
The choice of precursor for the synthesis of new rifamycin derivatives is a critical decision in the drug development process, influencing both the novelty of the accessible structures and the efficiency of the synthetic route. While this compound is a key biosynthetic intermediate, Rifamycin SV and Rifamycin S are the most common starting points for semi-synthetic modifications due to their commercial availability as fermentation products.
| Precursor | Role in Synthesis | Advantages | Disadvantages |
| This compound | Biosynthetic Precursor | - Access to novel scaffolds not achievable through semi-synthesis. - Potential for generating a diverse range of analogs through genetic manipulation of the biosynthetic pathway. | - Not readily available commercially. - Requires expertise in genetic engineering of the producing organism. - Yields of novel analogs can be variable and require extensive optimization of fermentation and purification processes. |
| Rifamycin SV | Semi-synthetic Starting Material | - Commercially available as a fermentation product. - Well-established chemical modification protocols. - High-yielding reactions for specific modifications are known. | - Structural diversity of analogs is limited to modifications of the existing scaffold. - May require protection/deprotection steps, adding to the complexity of the synthesis. |
| Rifamycin S | Semi-synthetic Starting Material | - Can be readily obtained by oxidation of Rifamycin SV. - Offers different reactivity compared to Rifamycin SV, enabling alternative chemical modifications. | - Similar limitations in structural diversity as Rifamycin SV. - The additional oxidation step adds to the overall synthesis time. |
Data Presentation: Antibacterial Activity of Novel Rifamycin Analogs
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of novel rifamycin congeners generated from this compound through genetic engineering and from semi-synthetic modifications of Rifamycin S and SV.
Table 1: Antibacterial Activity of Novel this compound Congeners against Staphylococcus aureus [1][2]
| Compound | MIC (µg/mL) |
| This compound Congener 1 | 5 |
| This compound Congener 2 | 40 |
| This compound Congener 3 | 0.5 |
Data obtained from a study involving the deletion of the rif-orf5 gene in Amycolatopsis mediterranei S699, leading to the production of novel this compound analogs.
Table 2: Antibacterial Activity of a Novel Rifamycin Analog (RPZ) Synthesized from a Rifampicin Precursor against Mycobacterium tuberculosis H37Rv
| Compound | MIC (µg/mL) | % Inhibition at 0.1 µg/mL | % Inhibition at 0.5 µg/mL |
| Rifaphenazine (RPZ) | 1 | 78 | 93 |
| Rifampicin (Control) | 1 | 0 | 72 |
RPZ was synthesized from 3-formylrifamycin SV, a derivative of Rifamycin SV.
Experimental Protocols
Generation of Novel this compound Congeners via Genetic Engineering[1]
This protocol describes the generation of a mutant strain of Amycolatopsis mediterranei S699 capable of producing novel this compound analogs by deleting the rif-orf5 gene.
a. Bacterial Strains and Culture Conditions:
-
Amycolatopsis mediterranei S699 was used as the parent strain.
-
Escherichia coli DH5α was used for plasmid propagation.
-
A. mediterranei strains were grown on YMG agar medium (yeast extract 4 g/L, malt extract 10 g/L, glucose 4 g/L, agar 20 g/L, pH 7.2) at 28 °C.
-
E. coli was grown in LB medium at 37 °C.
b. Gene Inactivation:
-
A gene replacement cassette was constructed to delete the rif-orf5 gene.
-
The cassette was introduced into A. mediterranei S699 by intergeneric conjugation from E. coli.
-
Double-crossover mutants were selected and verified by PCR.
c. Fermentation and Isolation:
-
The mutant strain was cultivated on YMG agar plates for 7 days at 28 °C.
-
The agar culture was extracted with ethyl acetate.
-
The crude extract was subjected to chromatographic separation (MPLC and HPLC) to isolate the novel this compound congeners.
d. Structure Elucidation:
-
The structures of the isolated compounds were determined by 1D and 2D NMR spectroscopy and high-resolution ESI mass spectrometry.
Semi-synthesis of a Novel Rifamycin Analog (Rifaphenazine) from a Rifampicin Precursor
This protocol outlines the single-step synthesis of Rifaphenazine (RPZ) from 3-formylrifamycin SV.
a. Materials:
-
3-formylrifamycin SV
-
2,3-diaminophenazine
-
Methanol
-
Glacial acetic acid
-
Dichloromethane
-
Sodium sulfate
b. Synthesis Procedure:
-
To a suspension of 3-formylrifamycin SV (1 equivalent) in methanol, add 2,3-diaminophenazine (1.2 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure Rifaphenazine.
Yield: 53%
General Procedure for the Synthesis of 3-Substituted Rifamycin SV Derivatives
This protocol describes a general method for the synthesis of various 3-substituted rifamycin SV derivatives.
a. Materials:
-
Rifamycin SV
-
Paraformaldehyde
-
A secondary amine (e.g., piperidine, pyrrolidine, morpholine)
-
Dioxane
-
Manganese dioxide
b. Synthesis Procedure:
-
Suspend Rifamycin SV in dioxane.
-
Add paraformaldehyde and the desired secondary amine.
-
Stir the mixture at room temperature for 48 hours.
-
Add manganese dioxide and continue stirring for 2 hours.
-
Filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., chloroform) and wash with acidic water and then with a saturated sodium bicarbonate solution.
-
Dry the organic phase and evaporate the solvent to obtain the crude product.
-
Purify the product by crystallization or column chromatography.
Mandatory Visualizations
Caption: Biosynthetic pathway of major rifamycins, highlighting the position of this compound.
Caption: Workflow comparison for generating novel rifamycins.
Caption: Mechanism of action of rifamycins on bacterial RNA polymerase.
Conclusion
This compound stands as a promising, albeit underexplored, precursor for the generation of novel rifamycin antibiotics. The genetic manipulation of the rifamycin biosynthetic pathway in Amycolatopsis mediterranei allows for the creation of unique molecular scaffolds that are inaccessible through traditional semi-synthetic methods starting from Rifamycin SV or S. While the semi-synthetic routes benefit from the ready availability of starting materials and well-defined chemical reactions, the biotechnological approach offers a gateway to a broader chemical diversity and potentially to compounds that can overcome existing resistance mechanisms.
The data presented in this guide indicates that novel congeners derived from this compound exhibit potent antibacterial activity. Further research focusing on optimizing the fermentation and purification processes for these novel compounds, along with extensive structure-activity relationship studies, will be crucial in realizing the full potential of this compound as a precursor for the next generation of rifamycin antibiotics. The choice between a biosynthetic or a semi-synthetic strategy will ultimately depend on the specific research goals, available resources, and the desired level of novelty in the final compounds.
References
Dawn of a New Era in Antibiotic Discovery: A Comparative Analysis of Novel Rifamycin W Derivatives from Genetically Engineered Strains
Researchers in the field of antibiotic development are witnessing a significant leap forward with the advent of genetically engineered microbial strains capable of producing novel derivatives of Rifamycin W. This guide provides a comprehensive side-by-side comparison of these new compounds, offering crucial data for scientists and drug development professionals. By delving into the production, bioactivity, and underlying genetic modifications, this document serves as a vital resource for navigating the burgeoning landscape of next-generation rifamycins.
The emergence of antibiotic-resistant pathogens necessitates the urgent discovery and development of new antimicrobial agents. Rifamycins, a class of potent antibiotics, have long been a cornerstone in the treatment of bacterial infections, including tuberculosis.[1][2] Genetic manipulation of the producing microorganisms, primarily the actinomycete Amycolatopsis mediterranei, has opened up new avenues for creating this compound derivatives with altered structures and potentially enhanced biological activities.[3][4] This guide will focus on the derivatives produced by specific mutant strains, presenting a clear comparison of their properties based on available experimental data.
Unveiling Novel Structures: A Tale of Two Mutant Strains
Genetic engineering has enabled the targeted disruption of specific genes in the rifamycin biosynthetic pathway, leading to the accumulation of novel intermediates and the generation of new derivatives. This section compares the this compound derivatives produced by two distinct mutant strains: Amycolatopsis mediterranei S699 Δrif-orf5 and a mutant strain of Nocardia mediterranei.
The Δrif-orf5 Mutant: A Treasure Trove of this compound Congeners
The deletion of the rif-orf5 gene, which encodes a putative cytochrome P450 monooxygenase in Amycolatopsis mediterranei S699, has resulted in the production of a remarkable thirteen this compound congeners, seven of which are entirely new compounds.[1][5] This genetic modification effectively blocks the oxidative cleavage of the C-12/C-29 double bond in this compound, a crucial step in the biosynthesis of Rifamycin B.[1][6] The resulting derivatives exhibit a range of structural modifications, including retro-Claisen cleavage products and compounds with oxygenations at various positions on the ansa chain.[1][5]
The Nocardia mediterranei Mutant: The Genesis of this compound
A mutant strain of Nocardia mediterranei was instrumental in the initial isolation of this compound itself.[7] This discovery was pivotal in elucidating the rifamycin biosynthetic pathway, suggesting that this compound is a common intermediate in the formation of other rifamycins.[7]
Comparative Bioactivity: A Glimpse into Therapeutic Potential
The true measure of these novel derivatives lies in their biological activity. The following table summarizes the available quantitative data on the antibacterial and antiproliferative activities of compounds isolated from the A. mediterranei S699 Δrif-orf5 mutant strain.
| Compound | Target Organism/Cell Line | Bioactivity Metric | Value | Reference |
| Compound 1 | Staphylococcus aureus | MIC | 5 µg/mL | [1][8] |
| Compound 2 | Staphylococcus aureus | MIC | 40 µg/mL | [1][8] |
| Compound 3 | Staphylococcus aureus | MIC | 0.5 µg/mL | [1][8] |
| Compound 1 | HeLa and Caco-2 cells | IC50 | ~50 µM | [1][8] |
| Compound 3 | HeLa and Caco-2 cells | IC50 | ~50 µM | [1][8] |
Table 1: Bioactivity of this compound Derivatives from A. mediterranei S699 Δrif-orf5
These results are promising, with Compound 3 demonstrating significant antibacterial activity against Staphylococcus aureus, a notable human pathogen.[1][8] Furthermore, the modest antiproliferative activity of Compounds 1 and 3 against cancer cell lines suggests potential applications beyond antibacterial therapy.[1][8]
The Engine Room: Experimental Protocols
Reproducibility and further research hinge on a clear understanding of the experimental methodologies employed. This section details the key protocols for the generation and analysis of these novel this compound derivatives.
Construction of the Δrif-orf5 Mutant Strain
The creation of the Amycolatopsis mediterranei S699 Δrif-orf5 mutant strain involved a process of in-frame gene deletion. This technique ensures that the reading frame of the downstream genes is not disrupted, minimizing unintended effects on other cellular processes.
Figure 1: Workflow for the construction of the Δrif-orf5 mutant strain.
Fermentation and Compound Isolation
The production of this compound derivatives was achieved through submerged fermentation of the mutant strains. The following diagram illustrates the general workflow for fermentation and subsequent isolation of the target compounds.
References
- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifamycin - Wikipedia [en.wikipedia.org]
- 3. scite.ai [scite.ai]
- 4. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ansamycin biogenesis: studies on a novel rifamycin isolated from a mutant strain of Nocardia mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Rifamycin W derivatives with clinically used rifamycins like Rifampicin
A Comprehensive Head-to-Head Comparison of Rifamycin W Derivatives and Clinically Used Rifamycins.
Introduction
Rifamycins are a class of potent antibiotics renowned for their efficacy against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis. The clinical utility of semi-synthetic rifamycin derivatives, such as the cornerstone drug Rifampicin, is well-established. However, the emergence of drug-resistant bacterial strains necessitates the development of novel, more effective rifamycin analogs. This guide provides a detailed, data-driven comparison of emerging this compound derivatives against clinically established rifamycins like Rifampicin. The analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and development.
All rifamycins share a common mechanism of action: the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for transcription.[1][2] By binding to the β-subunit of RNAP, rifamycins sterically block the path of the elongating RNA molecule, thereby halting transcription and leading to bacterial cell death.[2][3] While this core mechanism is conserved, modifications to the rifamycin scaffold can significantly alter antibacterial potency, spectrum, and pharmacokinetic properties.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of various rifamycin derivatives in comparison to Rifampicin. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Source(s) |
| Rifampicin (Control) | Staphylococcus aureus | 0.002 - 0.03 | [4] |
| Mycobacterium tuberculosis H37Rv | >160 (MBC) | [5] | |
| Mycobacterium avium | 0.07 (IC50) | [6] | |
| This compound Derivative 1 | Staphylococcus aureus ATCC 25923 | 5 | [7] |
| This compound Derivative 2 | Staphylococcus aureus ATCC 25923 | 40 | [7] |
| This compound Derivative 3 | Staphylococcus aureus ATCC 25923 | 0.5 | [7] |
| KRM-1648 (Rifalazil) | Staphylococcus aureus | 0.002 - 0.03 | [4] |
| Mycobacterium tuberculosis H37Rv | 0.15 - 0.3 (MBC) | [5] | |
| Mycobacterium avium | 0.20 (IC50) | [6] | |
| Novel Chemical Entities (NCEs) | Staphylococcus aureus | 0.002 - 0.03 | [4] |
Note: MIC values represent the minimum concentration of the drug that inhibits visible bacterial growth. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in bacterial death. IC50 is the concentration that inhibits 50% of enzyme activity.
Table 2: In Vivo Efficacy (Murine Septicemia Model)
| Compound/Derivative | Target Organism | 50% Effective Dose (ED50) (mg/kg) | Route of Administration | Source(s) |
| Rifampicin (Control) | Staphylococcus aureus | 0.06 | Intravenous (i.v.) | [4] |
| KRM-1648 (Rifalazil) | Staphylococcus aureus | 0.06 | Intravenous (i.v.) | [4] |
| Novel Chemical Entities (NCEs) | Staphylococcus aureus | 0.003 - 0.06 | Intravenous (i.v.) | [4] |
Experimental Protocols
Microbroth Dilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
a. Inoculum Preparation:
-
A standardized bacterial inoculum is prepared by growing the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[8]
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[5]
b. Antibiotic Dilution:
-
Serial twofold dilutions of the test compounds (this compound derivatives and Rifampicin) are prepared in a 96-well microtiter plate.[9]
-
Each well will contain a specific concentration of the antibiotic in broth. A growth control well (without antibiotic) and a sterility control well (broth only) are included.[9]
c. Inoculation and Incubation:
-
The standardized bacterial suspension is added to each well of the microtiter plate, except for the sterility control.[8]
-
The plate is incubated under appropriate conditions (e.g., 35-37°C, ambient air) for 18-24 hours.[8]
d. Interpretation:
-
Following incubation, the plates are visually inspected for bacterial growth, indicated by turbidity.[8]
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[5]
Murine Septicemia Model for In Vivo Efficacy
This model is used to evaluate the in vivo efficacy of antimicrobial agents against a systemic bacterial infection.
a. Animal Model:
-
Swiss-Webster mice (or another appropriate strain) are used for the experiments.[10]
b. Infection:
-
Mice are inoculated intraperitoneally with a lethal dose of the challenge organism (e.g., Staphylococcus aureus).[10]
-
The bacterial inoculum is prepared from a logarithmic phase culture and suspended in a suitable vehicle (e.g., saline with mucin).[11]
c. Treatment:
-
The test compounds and the control (Rifampicin) are administered to the mice at various doses, typically via intravenous or oral routes, shortly after infection.[4][10]
d. Endpoint and Analysis:
-
The primary endpoint is the survival of the mice over a set period (e.g., 7 days).[10]
-
The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated to compare the potency of the compounds.[4]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for all rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase.
Caption: Mechanism of action of rifamycins.
Beyond their direct antibacterial effects, some rifamycins have been shown to modulate host immune responses. For instance, Rifamycin SV can exhibit anti-inflammatory properties by stimulating the pregnane X receptor (PXR) and inhibiting the NF-κB signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, rifamycins may reduce the inflammatory response associated with bacterial infections.[4] Rifampicin has also been shown to affect cytokine production, including reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6.[3] The extent to which the newer this compound derivatives modulate these host signaling pathways is an area that requires further investigation.
Caption: Potential immunomodulatory effect of rifamycins.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro and in vivo comparison of rifamycin derivatives.
Caption: Experimental workflow for rifamycin comparison.
Conclusion
The preclinical data presented in this guide indicate that several this compound derivatives and other novel rifamycins, such as KRM-1648, exhibit potent antibacterial activity, in some cases comparable or superior to Rifampicin, particularly against Staphylococcus aureus and Mycobacterium species. The in vivo efficacy of some novel chemical entities in murine models is also promising. The shared mechanism of action, inhibition of bacterial RNA polymerase, underscores the continued relevance of the rifamycin scaffold in antibiotic development. Furthermore, the potential immunomodulatory effects of rifamycins via pathways like NF-κB present an interesting avenue for further research, especially in the context of intracellular pathogens where modulating the host response can be as crucial as direct bactericidal activity.
References
- 1. Roles of NF-κB Activation and Peroxisome Proliferator-Activated Receptor Gamma Inhibition in the Effect of Rifampin on Inducible Nitric Oxide Synthase Transcription in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silicone-coated slide culture method for tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | High-Dose Rifampicin Mediated Systemic Alterations of Cytokines, Chemokines, Growth Factors, Microbial Translocation Markers, and Acute-Phase Proteins in Pulmonary Tuberculosis [frontiersin.org]
- 4. Rifamycin SV exhibits strong anti-inflammatory in vitro activity through pregnane X receptor stimulation and NFκB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro bactericidal and in vivo therapeutic activities of a new rifamycin derivative, KRM-1648, against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of antimycobacterial activity of the new benzoxazinorifamycin KRM-1648 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of the benzoxazinorifamycin KRM 1648 and ethambutol against Mycobacterium avium complex in vitro and in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoscaled Discovery of a Shunt Rifamycin from Salinispora arenicola Using a Three-Color GFP-Tagged Staphylococcus aureus Macrophage Infection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo activities of new rifamycin derivatives against mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In vivo animal models for testing the efficacy and safety of novel Rifamycin W congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo animal models used to test the efficacy and safety of novel Rifamycin W congeners. It includes detailed experimental protocols and summarizes quantitative data to support researchers in selecting the most appropriate models for their preclinical studies.
Introduction to this compound Congeners and the Need for In Vivo Testing
Rifamycins are a critical class of antibiotics, with Rifampicin being a cornerstone of tuberculosis treatment. Novel this compound congeners are being developed to overcome challenges such as drug resistance and to improve pharmacokinetic profiles. In vivo animal models are indispensable for evaluating the therapeutic potential and safety of these new chemical entities before they can proceed to clinical trials. This guide focuses on established and emerging animal models, providing a framework for the preclinical assessment of novel this compound derivatives.
Efficacy Testing: Key In Vivo Models and Comparative Data
The selection of an appropriate animal model is crucial for obtaining relevant and translatable efficacy data. Murine models are the most commonly used for initial in vivo screening of novel antibiotics due to their cost-effectiveness, well-characterized genetics, and the availability of established infection protocols.
Murine Septicemia Model
The murine septicemia model is a widely used acute infection model to assess the in vivo efficacy of antibiotics against systemic infections. It is particularly useful for determining the 50% effective dose (ED50) of a compound.
Table 1: Comparative Efficacy of Novel Rifamycin Congeners and Standard Rifamycins in the Murine Septicemia Model against Staphylococcus aureus
| Compound | Strain | Route of Administration | ED50 (mg/kg) | Functional Bioavailability (%) | Reference |
| Rifampicin | S. aureus Smith | Intravenous (i.v.) | 0.062 | - | [1] |
| Rifalazil | S. aureus Smith | Intravenous (i.v.) | 0.063 | - | [1] |
| Rifalazil | S. aureus Smith | Oral (p.o.) | 0.2 | 31.5 | [1] |
| Novel Benzoxazinorifamycins (NCEs) | S. aureus Smith | Intravenous (i.v.) | 0.003 - 0.06 | - | [1] |
| Novel Benzoxazinorifamycins (NCEs) | S. aureus Smith | Oral (p.o.) | 0.015 - 0.13 | - | [1] |
| Kanglemycin A (Kang A) | MRSA | Intraperitoneal (i.p.) | >15 | <1 (oral) | [2][3] |
| Kanglemycin J4 (amide derivative) | MRSA | Intraperitoneal (i.p.) | >15 | - | [2][3] |
| Kanglemycin KZ (benzoxazino derivative) | MRSA | Intraperitoneal (i.p.) | <15 (kidneys sterilized) | - | [2][3] |
Murine Thigh Infection Model
The neutropenic thigh infection model is a robust tool for evaluating the bactericidal or bacteriostatic activity of antimicrobial agents in a localized soft tissue infection. This model allows for the quantification of bacterial load in the tissue, providing a direct measure of drug efficacy.
Table 2: Efficacy of Novel Rifamycin Congeners in the Murine Thigh Infection Model against Staphylococcus aureus
| Compound | Strain | Route of Administration | Lowest Effective Dose (mg/kg) (≥1 log reduction in CFU) | Reference |
| Novel Benzoxazinorifamycins (NCEs) | Rifampin-susceptible S. aureus | Intraperitoneal (i.p.) | 0.06 | [1] |
| Novel Benzoxazinorifamycins (NCEs) | Partially Rifampin-resistant S. aureus | Intraperitoneal (i.p.) | Some effect observed | [1] |
| Novel Benzoxazinorifamycins (NCEs) | Highly Rifampin-resistant S. aureus | Intraperitoneal (i.p.) | No efficacy | [1] |
Safety and Toxicity Assessment
Preclinical safety evaluation is paramount to identify potential adverse effects. Standard toxicity studies in rodents are conducted to determine the safety profile of novel this compound congeners.
Acute, Sub-acute, and Sub-chronic Toxicity Studies
These studies are designed to assess the toxicity of a compound after single or repeated doses over different periods. Key parameters evaluated include mortality, clinical signs of toxicity, body weight changes, and histopathological examination of major organs.
Table 3: Comparative Safety Profile of Novel Rifamycin Congeners
| Compound | Animal Model | Dosing Regimen | Observed Toxicities | LD50 (mg/kg) | Reference |
| Rifamycin SV sodium salt | Mice | Single oral dose | - | >4100 | [4] |
| Rifamycin SV sodium salt | Rats | Single oral dose | - | >5740 | [4] |
| Rifamycin SV sodium salt | Mice | Single subcutaneous dose | - | 815.9 | [4] |
| Kanglemycin A, J4, KZ | Mice | 15 mg/kg i.p. | No overt morbidity or mortality observed. | Not determined | [2][3] |
| UMN-120, UMN-121 | - | - | Favorable cytotoxicity profiles in cell culture assays. | Not determined | [5] |
| Rifastures (spiropiperidyl rifamycins) | HEK cells | - | Analog RFA-1M was significantly less toxic than rifabutin at 50 and 100 µg/ml. | Not determined | [6] |
A notable advantage of some novel rifamycin analogs, such as UMN-120 and UMN-121, is their reduced potential for drug-drug interactions.[5] These compounds have shown significantly lower induction of the CYP3A4 enzyme compared to established rifamycins like rifabutin, suggesting a safer profile for patients on multiple medications.[5]
Experimental Protocols
Murine Septicemia Model Protocol
Objective: To determine the in vivo efficacy (ED50) of novel this compound congeners in a systemic infection model.
Animals: Female ICR (CD-1) mice, 5-6 weeks old.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in 5% hog gastric mucin to the desired concentration (e.g., 5 × 10^6 CFU/mL).
-
Infection: Inoculate mice intraperitoneally (i.p.) with the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 30 minutes), administer the test compound and vehicle control to different groups of mice via the desired route (intravenous, oral, or intraperitoneal). At least three different doses of the test compound are typically used.
-
Observation: Monitor the animals for a defined period (e.g., 7 days) and record mortality.
-
Data Analysis: Calculate the ED50 value, which is the dose of the compound that protects 50% of the animals from death.
Neutropenic Murine Thigh Infection Model Protocol
Objective: To evaluate the bactericidal/bacteriostatic activity of novel this compound congeners in a localized soft tissue infection.
Animals: Female ICR (CD-1) mice, 5-6 weeks old.
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) to the desired concentration.
-
Infection: Inject a defined volume of the bacterial suspension (e.g., 0.1 mL) into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound and vehicle control to different groups of mice.
-
Assessment of Bacterial Load: At a defined endpoint (e.g., 24 hours post-infection), euthanize the mice, aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Data Analysis: Compare the log10 CFU/thigh between the treated and control groups to determine the extent of bacterial reduction.
Acute and Sub-acute Toxicity Testing Protocol
Objective: To assess the potential toxicity of a novel this compound congener after single and repeated doses.
Animals: Mice or rats.
Procedure (Acute Toxicity):
-
Administer a single dose of the test compound to animals at various dose levels.
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Determine the LD50 (lethal dose for 50% of the animals) if applicable.
Procedure (Sub-acute Toxicity):
-
Administer the test compound daily to animals at different dose levels for a period of 14 or 28 days.
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and histopathological examination of major organs.
Mechanism of Action and Signaling Pathways
Rifamycins exert their antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[7][] This inhibition prevents the synthesis of messenger RNA (mRNA), thereby halting protein production and leading to bacterial cell death.[7] Novel this compound congeners are designed to maintain this primary mechanism of action while potentially overcoming resistance mechanisms.
The inhibition of RNAP by rifamycins can have several downstream cellular effects, including the degradation of ribosomal RNA (rRNA) and the involvement of DNA repair and metabolic pathways.[9][10][11]
Caption: Mechanism of action of this compound congeners.
The diagram above illustrates the primary mechanism of action of this compound congeners, which involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This leads to the cessation of transcription and subsequent protein synthesis, ultimately resulting in bacterial cell death. Downstream cellular processes affected by RNAP inhibition are also depicted.
Experimental Workflow for In Vivo Testing
The following diagram outlines a typical workflow for the in vivo evaluation of novel this compound congeners.
References
- 1. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Preclinical research on drug forms containing rifamycin SV intended for intramammary use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Spiropiperidyl rifabutins: expanded in vitro testing against ESKAPE pathogens and select bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Ribosomal RNA degradation induced by the bacterial RNA polymerase inhibitor rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribosomal RNA degradation induced by the bacterial RNA polymerase inhibitor rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resistance Mechanisms: Rifamycin W vs. Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of resistance to Rifamycin W, a naturally occurring rifamycin, and Rifampicin, a semi-synthetic derivative widely used in clinical practice. Understanding these differences is crucial for the development of novel rifamycin antibiotics that can overcome existing resistance.
Overview of Resistance Mechanisms
Resistance to rifamycins, including this compound and Rifampicin, primarily occurs through two main strategies employed by bacteria:
-
Target Modification: Alterations in the drug's target, the bacterial RNA polymerase (RNAP), which prevent the antibiotic from binding effectively.
-
Enzymatic Inactivation: Covalent modification of the antibiotic molecule by bacterial enzymes, rendering it unable to interact with its target.
While both this compound and Rifampicin are susceptible to target modification, the prevalence and impact of enzymatic inactivation can differ, representing a key area of investigation for developing next-generation rifamycins.
Target Modification: Mutations in the rpoB Gene
The most common mechanism of resistance to Rifampicin in clinical settings is the acquisition of mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[1][2] These mutations typically occur within an 81-base-pair region known as the Rifampicin Resistance-Determining Region (RRDR).[2] Mutations in this region can confer cross-resistance to other rifamycins, including this compound.[3][4]
Quantitative Data: Impact of rpoB Mutations on Rifamycin MICs
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Rifampicin and other rifamycins against Mycobacterium tuberculosis strains with different rpoB mutations. While specific data for this compound is limited in publicly available literature, the data for other rifamycins provides a strong indication of the expected cross-resistance patterns.
| rpoB Mutation (Codon) | Rifampicin MIC (µg/mL) | Rifabutin MIC (µg/mL) | Rifapentine MIC (µg/mL) |
| Wild-Type | ≤1.0 | ≤0.5 | ≤0.25 |
| RRDR Mutations | |||
| 516 (e.g., D516V) | High-level resistance | Susceptible to low-level resistance | High-level resistance |
| 526 (e.g., H526Y) | High-level resistance | High-level resistance | High-level resistance |
| 531 (e.g., S531L) | High-level resistance | High-level resistance | High-level resistance |
| Mutations Outside RRDR | |||
| 149 (e.g., V149F) | High-level resistance | High-level resistance | Not widely reported |
Data compiled from multiple sources. MIC values can vary depending on the specific amino acid substitution and the bacterial species.[2][3][4]
Enzymatic Inactivation of Rifamycins
In contrast to the prevalence of target site mutations in clinical Rifampicin resistance, enzymatic inactivation is a significant mechanism of resistance to rifamycins in various environmental and pathogenic bacteria.[5] Several classes of enzymes have been identified that can modify and inactivate rifamycins.
Classes of Rifamycin-Inactivating Enzymes:
-
ADP-ribosyltransferases (Arr): These enzymes catalyze the transfer of an ADP-ribose moiety from NAD+ to a hydroxyl group on the ansa chain of the rifamycin molecule, typically at position C21 or C23.[5][6] This modification sterically hinders the binding of the antibiotic to RNA polymerase.
-
Glycosyltransferases (Rgt): These enzymes attach a sugar moiety, such as glucose, to the rifamycin ansa chain, also leading to steric hindrance and inactivation.
-
Phosphotransferases (Rph): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the ansa chain, disrupting the interaction with RNA polymerase.[5]
-
Monooxygenases (Rox): These enzymes hydroxylate the naphthoquinone core of the rifamycin, leading to a conformational change that prevents effective binding to the target.[5]
While Rifampicin is a known substrate for these enzymes, the development of novel rifamycin derivatives often focuses on modifications that reduce their susceptibility to enzymatic inactivation. The susceptibility of this compound to these enzymes is an area of active research.
Visualizing the Mechanisms of Resistance
The following diagrams illustrate the key mechanisms of resistance to this compound and Rifampicin.
Caption: Mechanisms of resistance to Rifampicin.
Caption: Mechanisms of resistance to this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology: Broth microdilution is a standard method.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Rifampicin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the wells with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.[7][8]
Caption: Workflow for MIC determination.
In Vitro ADP-Ribosylation Assay
Objective: To determine if a rifamycin is a substrate for an ADP-ribosyltransferase.
Methodology: This assay typically involves incubating the rifamycin with the purified enzyme and NAD+, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).[9][10]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2).
-
Incubation: Add the purified Arr enzyme, the rifamycin (this compound or Rifampicin), and NAD+ to the reaction buffer. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1% formic acid).
-
LC-MS Analysis: Analyze the reaction mixture by LC-MS to detect the presence of the unmodified rifamycin and the ADP-ribosylated product, which will have a predictable mass shift.
Caption: Workflow for in vitro ADP-ribosylation assay.
Conclusion
The primary mechanism of clinical resistance to Rifampicin is target site modification via mutations in the rpoB gene. While these mutations also confer resistance to this compound, the role of enzymatic inactivation as a resistance mechanism, particularly in environmental bacteria, is a critical differentiator. A thorough understanding of the susceptibility of novel rifamycin candidates, like this compound analogs, to both of these resistance mechanisms is essential for the design of more robust and effective antibiotics to combat the growing threat of antimicrobial resistance. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in resistance between this compound and Rifampicin.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Contribution of rpoB Mutations to Development of Rifamycin Cross-Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Enzymes of the Rifamycin Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of Rifampicin in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of validated analytical methods for the determination of Rifampicin, a key antibiotic of the Rifamycin class, in plasma. The methodologies presented are based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), reflecting the most common and robust techniques employed in bioanalytical laboratories.
The validation of these methods is performed in accordance with guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the reliability and reproducibility of the obtained data.[1][2][3][4][5][6][7][8][9][10]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of several validated HPLC and LC-MS/MS methods for Rifampicin quantification in human plasma.
Table 1: Comparison of Validated LC-MS/MS Methods for Rifampicin Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 5.021 - 1008.315[11][12] | 75 - 30,000[13][14] | 5 - 40,000[15] | 10 - 5000 (pg/mL) for Rifaximin |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.021[11][12] | 75[13] | 5[15] | 0.01 |
| Intra-day Precision (%CV) | < 15%[11][12] | < 15% (across range), < 20% (at LLOQ)[13] | Not explicitly stated, but RSD <5% for QC samples in different plasma lots[15] | Not explicitly stated |
| Inter-day Precision (%CV) | < 15%[11][12] | < 15% (across range), < 20% (at LLOQ)[13] | Not explicitly stated | Not explicitly stated |
| Intra-day Accuracy (% Bias) | < 15%[11][12] | < 15% (across range), < 20% (at LLOQ)[13][14] | Not explicitly stated | Not explicitly stated |
| Inter-day Accuracy (% Bias) | < 15%[11][12] | < 15% (across range), < 20% (at LLOQ)[13][14] | Not explicitly stated | Not explicitly stated |
| Recovery (%) | 48.65 - 55.15[11][12] | Not explicitly stated | ~92%[16][15] | Not explicitly stated |
| Internal Standard | Phenacetin[11][12] | Not specified | Rifampicin D8[16][15] | Rifaximin-d6 |
Table 2: Comparison of Validated HPLC Methods for Rifampicin Quantification in Plasma
| Parameter | Method 5 | Method 6 | Method 7 |
| Linearity Range (µg/mL) | 0.3 - 25[17] | 0.25 - 15.0[18] | 1 - 40[19] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.3[17] | 0.25[18] | 0.632[19] |
| Intra-day Precision (%CV) | ≤ 9.7%[17] | Good reproducibility reported[18] | < 10%[19] |
| Inter-day Precision (%CV) | ≤ 9.7%[17] | Good reproducibility reported[18] | < 10%[19] |
| Intra-day Accuracy (% Bias) | ≤ 6.0%[17] | 94 - 102% overall accuracy[18] | < 10%[19] |
| Inter-day Accuracy (% Bias) | ≤ 6.0%[17] | 94 - 102% overall accuracy[18] | < 10%[19] |
| Recovery (%) | ~95%[17] | 100 - 104%[18] | > 90%[19] |
| Internal Standard | Hydrochlorothiazide[17] | Rifapentine[18] | Clonazepam[19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the summarized experimental protocols for the compared methods.
LC-MS/MS Method 1: One-Step Extraction[11][12]
-
Sample Preparation:
-
To a plasma sample, add Phenacetin as the internal standard.
-
Perform a one-step liquid-liquid extraction with ethyl acetate.
-
Centrifuge and collect the organic layer for analysis.
-
-
Chromatographic Conditions:
-
Column: BDS Hypersil Gold C18.
-
Mobile Phase: Methanol: 2mM Ammonium Acetate (80:20 v/v).
-
Detection: Mass spectrometry.
-
LC-MS/MS Method 2: Protein Precipitation[13][14]
-
Sample Preparation:
-
Utilize a 50 µL human plasma sample.
-
Perform a protein precipitation extraction.
-
-
Chromatographic Conditions:
-
Column: ACE® C18 (3 x 100 mm).
-
Mobile Phase: Formic Acid:Water:Acetonitrile (0.5:55:45, v/v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection: Mass Spectrometry.
-
LC-MS/MS Method 3: Filtration Plate Cleanup[15][16]
-
Sample Preparation:
-
Use a Captiva ND Lipids filtration plate for sample cleanup.
-
Internal standard: Isotopically labelled Rifampicin D8.
-
-
Chromatographic Conditions:
-
Column: Core-shell Kinetex C18 (50 × 2.1 mm, 2.6 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Detection: 6460 Triple Quadrupole mass spectrometer in positive ionization mode.
-
HPLC Method 5: Liquid-Liquid Extraction[17]
-
Sample Preparation:
-
Internal standard: Hydrochlorothiazide.
-
Extract Rifampicin and the internal standard from plasma using methyl tert-butyl ether and dichloromethane (70:30%, v/v).
-
-
Chromatographic Conditions:
-
Column: Atlantis dC18.
-
Mobile Phase: 0.01 M monobasic sodium phosphate (pH 4.5) and acetonitrile (60:40, v:v).
-
Flow Rate: 1.0 mL/minute.
-
Detection: Photodiode array detector at 337 nm.
-
HPLC Method 6: Protein Precipitation[18]
-
Sample Preparation:
-
To 200 µl of plasma, add 20 µl of Rifapentine (internal standard).
-
Add 300 µl of acetonitrile, vortex, and centrifuge.
-
Collect 300 µl of the supernatant, vacuum dry, and reconstitute in 100 µl of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase.
-
Mobile Phase: 0.05 M phosphate buffer: acetonitrile (55:45 v/v).
-
Detection: UV at 254 nm.
-
HPLC Method 7: Protein Precipitation[19]
-
Sample Preparation:
-
Protein precipitation with methanol.
-
-
Chromatographic Conditions:
-
Column: C18.
-
Mobile Phase: 0.05 M dipotassium hydrogen phosphate buffer and acetonitrile (53/47, v/v) with 0.086% diethylamine, pH 4.46.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 340 nm.
-
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process that ensures the reliability of the analytical data. The following diagram illustrates a typical workflow for bioanalytical method validation, adhering to regulatory guidelines.
Caption: Workflow for bioanalytical method validation.
Conclusion
The choice between HPLC and LC-MS/MS for the quantification of Rifampicin in plasma depends on the specific requirements of the study. LC-MS/MS methods generally offer higher sensitivity and selectivity, allowing for lower detection limits and simpler sample preparation procedures.[11][12][13][14][16][15][20][21] HPLC methods, while potentially less sensitive, can be more accessible and cost-effective, providing robust and reliable results for applications where high sensitivity is not a critical factor.[17][18][19] The data and protocols presented in this guide serve as a valuable resource for selecting and implementing a suitable analytical method for the quantification of Rifampicin in plasma, ensuring data of the highest quality and integrity for pharmacokinetic and other clinical studies.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. fda.gov [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. Bioanalytical method validation emea | PPTX [slideshare.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. saudijournals.com [saudijournals.com]
- 18. eprints.nirt.res.in [eprints.nirt.res.in]
- 19. scispace.com [scispace.com]
- 20. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous Determination of Rifamycin Antibiotics and Their Active Metabolites in Human Plasma Using UHPLC-MS/MS to Evaluate Their Impact on Target Peak Concentrations: A Short Communication | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Rifamycin W
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. Adherence to proper disposal protocols for antibiotics like Rifamycin W is paramount to prevent the rise of antimicrobial resistance and minimize environmental contamination. This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound, ensuring the protection of laboratory personnel and the ecosystem.
When handling this compound, it is critical to treat it as hazardous chemical waste.[1][2] Improper disposal, such as flushing it down the drain or discarding it with regular trash, can lead to the contamination of water and soil, contributing to the emergence of antibiotic-resistant bacteria.[2] Therefore, all waste contaminated with this compound, including unused media, stock solutions, and laboratory consumables, must be managed following stringent safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to use appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[3][4] All handling of this compound, particularly in powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or aerosols.[4]
In the event of a spill, dry material should be carefully swept up to avoid dust formation and placed in a designated hazardous waste container.[5] The affected area should then be cleaned with soap and water.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be classified as hazardous chemical waste.[3] This includes:
-
Solid Waste: Unused powder, contaminated gloves, weigh boats, pipette tips, and other consumables.[3]
-
Liquid Waste: Stock solutions and media containing this compound.[1]
These waste streams should be segregated from non-hazardous laboratory waste to ensure proper handling and disposal.[6]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.[3][4]
-
Liquid Waste: Collect liquid waste in a suitable, leak-proof container that is clearly labeled as "Antibiotic-Containing Solution" or "Hazardous Chemical Waste."[7] The container should be kept securely sealed when not in use.[5][8]
Step 3: Storage
Store hazardous waste containers in a designated and secure area, away from incompatible materials such as strong oxidizing agents.[3][5] This storage area should be clearly marked, and containers should be inspected regularly for leaks or damage.[5]
Step 4: Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][3] Do not attempt to transport or dispose of hazardous waste independently.
Important Considerations:
-
Autoclaving: While autoclaving is effective for sterilizing biohazardous waste, it may not inactivate all antibiotics.[1][2] The heat stability of this compound is not specified, so autoclaving should not be solely relied upon for its deactivation.
-
Chemical Inactivation: Some institutions may allow for the chemical inactivation of liquid antibiotic waste. A common method is treatment with a 10% bleach solution.[2] However, the effectiveness of this method for this compound and the potential for creating hazardous byproducts must be verified with your institution's EHS department.[2]
Hazard Profile of Related Rifamycins
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [9][10][11][12][13] |
| Skin Irritation | Causes skin irritation. | [9][10] |
| Eye Irritation | Causes serious eye irritation. | [9][10] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [9][10] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.se [fishersci.se]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Handling Protocols for Rifamycin W
This guide provides researchers, scientists, and drug development professionals with essential procedural information for the safe handling and disposal of Rifamycin W to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure during the handling of this compound. The necessary PPE is summarized in the table below.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields. | To protect against dust particles and potential splashes that could cause serious eye irritation.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact with the compound.[1][2] |
| Body Protection | Impervious clothing (e.g., lab coat). | To protect against contamination of personal clothing.[1][2] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher). | To be used when handling the powder outside of a certified chemical fume hood to prevent the inhalation of dust.[1][2] |
Hazard Profile of Related Rifamycins
The following table summarizes the key hazards associated with related rifamycin compounds, which should be considered when handling this compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3][4][5][6][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][5][7][8] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for minimizing exposure risk and ensuring regulatory compliance.
Step-by-Step Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound in a laboratory setting.
-
Don PPE : Assemble and inspect all necessary PPE as outlined in the table above.[1]
-
Verify Fume Hood : Ensure that the chemical fume hood to be used has been recently certified and is functioning correctly.[1]
-
Assemble Equipment : Prepare all required laboratory equipment and reagents before handling the compound to minimize time spent in the handling area.[1]
-
Weigh Compound : When handling the solid form, weigh the necessary amount within the chemical fume hood to avoid the formation and inhalation of dust.[3]
-
Prepare Solution : If preparing solutions, do so within the confines of the fume hood.[1]
-
Keep Containers Closed : Keep all containers with this compound tightly closed when not in use.[1]
-
Decontaminate Surfaces : Clean all work surfaces where this compound was handled.[2]
-
Wash Hands : Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]
| Waste Type | Disposal Procedure | Rationale |
| Solid this compound | Collect in a designated, sealed hazardous waste container. | To prevent environmental release and comply with hazardous waste regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container.[1] | To prevent cross-contamination and accidental exposure.[1] |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated hazardous waste container immediately after handling.[1] | To prevent the spread of contamination outside of the handling area.[1] |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[3] | To prevent contamination of waterways, as related compounds are toxic to aquatic life.[3] |
All waste must be managed in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.se [fishersci.se]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
